molecular formula C7H7ClFN B1586197 3-Chloro-2-fluorobenzylamine CAS No. 72235-55-3

3-Chloro-2-fluorobenzylamine

Cat. No.: B1586197
CAS No.: 72235-55-3
M. Wt: 159.59 g/mol
InChI Key: LYKWZKBLNOCJMA-UHFFFAOYSA-N
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Description

3-Chloro-2-fluorobenzylamine is a useful research compound. Its molecular formula is C7H7ClFN and its molecular weight is 159.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloro-2-fluorophenyl)methanamine
Source PubChem
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InChI

InChI=1S/C7H7ClFN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKWZKBLNOCJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378595
Record name 3-Chloro-2-fluorobenzylamine
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Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

72235-55-3
Record name 3-Chloro-2-fluorobenzenemethanamine
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Record name 3-Chloro-2-fluorobenzylamine
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Record name (3-chloro-2-fluorophenyl)methanamine
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Foundational & Exploratory

Introduction: Strategic Importance of a Halogenated Benzylamine Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-fluorobenzylamine

This compound is a critical substituted benzylamine intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring adjacent chloro and fluoro groups on the aromatic ring, imparts specific steric and electronic properties that are leveraged in the design of bioactive compounds. A notable application of this building block is in the synthesis of Elvitegravir, an integrase inhibitor used in the treatment of HIV infection.[1]

The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers and process chemists. The primary challenge lies in achieving high yields and purity while managing the chemoselectivity required by the halogen substituents. This guide provides a detailed examination of the two most prevalent and scientifically robust synthetic pathways: the reduction of 3-chloro-2-fluorobenzonitrile and the reductive amination of 3-chloro-2-fluorobenzaldehyde. The discussion emphasizes the causality behind experimental choices, offering insights into why specific reagents and conditions are selected to navigate the complexities of these transformations.

Pathway 1: Reduction of 3-Chloro-2-fluorobenzonitrile

The most direct and frequently employed route to this compound involves the reduction of the corresponding nitrile, 3-chloro-2-fluorobenzonitrile.[2] This transformation of a cyano group to an aminomethyl group can be accomplished through catalytic hydrogenation or by using chemical hydride reagents. The choice of reductant is paramount, as it dictates the reaction's efficiency, functional group tolerance, and safety profile.

Core Reaction Pathway: Nitrile to Amine

Nitrile_Reduction_Pathway cluster_reagents Reduction Methods start 3-Chloro-2-fluorobenzonitrile intermediate Imine Intermediate (transient) start->intermediate Reduction Step 1 product This compound intermediate->product Reduction Step 2 reagents Reducing Agent (e.g., LiAlH₄, H₂/Catalyst, NaBH₄/Catalyst) Catalytic Hydrogenation Catalytic Hydrogenation reagents->Catalytic Hydrogenation Chemical Hydrides Chemical Hydrides reagents->Chemical Hydrides

Caption: General schematic for the reduction of a nitrile to a primary amine.

Analysis of Reduction Methodologies

1. Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) or a hydrogen donor in the presence of a metal catalyst.

  • Expertise & Experience: While seemingly straightforward, catalytic hydrogenation of nitriles can be complicated by the formation of secondary and tertiary amine byproducts. This occurs when the initially formed primary amine attacks the transient imine intermediate.[3] To suppress this side reaction, industrial protocols often include ammonia or ammonium hydroxide in the reaction mixture, which competitively inhibits the primary amine from reacting with the imine.[4] Raney® Nickel (Raney Ni) is a workhorse catalyst for this transformation due to its high activity and relatively low cost.[5] Palladium on carbon (Pd/C) is also used, though care must be taken to avoid dehalogenation, a known side reaction with palladium catalysts under harsh conditions. A milder alternative is catalytic transfer hydrogenation (CTH), which uses a hydrogen donor like 2-propanol or ammonium formate, avoiding the need for high-pressure hydrogen gas and enhancing safety.[5][6]

2. Chemical Hydride Reduction: This approach utilizes stoichiometric hydride reagents to reduce the nitrile.

  • Expertise & Experience: Lithium aluminum hydride (LiAlH₄) is a highly potent and non-selective reducing agent that readily converts nitriles to primary amines.[7][8] Its high reactivity necessitates the use of anhydrous ethereal solvents (like THF or diethyl ether) and careful temperature control. Due to its power, LiAlH₄ will reduce many other functional groups, making it suitable for robust substrates but less so for highly functionalized molecules.[7] Borane complexes, such as Borane-THF (BH₃·THF) or Borane-dimethylsulfide (BH₃·SMe₂), offer a slightly milder alternative to LiAlH₄ and are also highly effective for nitrile reduction.[4] Sodium borohydride (NaBH₄) is typically not strong enough to reduce nitriles on its own. However, its reactivity can be significantly enhanced by co-reagents or catalysts. For instance, the combination of NaBH₄ or KBH₄ with Raney Ni in an alcoholic solvent provides a mild, efficient, and easy-to-handle system that yields primary amines with high selectivity.[3][9]

Data Summary: Comparison of Nitrile Reduction Reagents
Reducing SystemTypical ConditionsAdvantagesDisadvantages
H₂ / Raney Ni H₂ gas (pressure), Alcohol, NH₃Cost-effective, scalableRequires pressure equipment, potential for side products
Raney Ni / 2-Propanol Reflux in 2-propanol, KOHMild, no H₂ gas needed, saferRequires excess catalyst, potential imine formation[5]
LiAlH₄ Anhydrous THF or Et₂O, 0°C to refluxHighly effective, rapid reaction[8]Highly reactive, moisture-sensitive, poor chemoselectivity
BH₃·THF or BH₃·SMe₂ THF, refluxMilder than LiAlH₄, good yieldsUnpleasant odor (SMe₂), requires careful handling[4]
KBH₄ / Raney Ni Dry Ethanol, room temp or 50°CMild, highly selective, easy workup[3][9]Requires catalyst preparation/handling
Ammonia Borane (AB) Diethyl ether, 120°CCatalyst-free, tolerant of functional groups[10]Requires elevated temperature
Experimental Protocol: Reduction of 3-Chloro-2-fluorobenzonitrile with KBH₄/Raney Ni

This protocol is adapted from a general procedure for the mild and efficient reduction of nitriles.[3][9]

  • Catalyst Preparation (if not commercially available): To a 6 mol/L aqueous NaOH solution (50 mL), slowly add 10 g of Ni-Al alloy in portions. Stir the mixture at 50°C for 90 minutes. Carefully decant the aqueous layer and wash the remaining Raney Ni catalyst thoroughly with oxygen-free distilled water until the washings are neutral, followed by several washes with absolute ethanol. Store the active catalyst under absolute ethanol.[9]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, add potassium borohydride (KBH₄, 4.0 mmol). Suspend the KBH₄ in dry ethanol (25 mL).

  • Addition of Reagents: To the stirred suspension, add the prepared Raney Ni catalyst (approx. 1.0 mmol, moist weight). Finally, add 3-chloro-2-fluorobenzonitrile (1.0 mmol).

  • Reaction Execution: Stir the mixture vigorously at 50°C. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours for aromatic nitriles.[3]

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the Raney Ni catalyst. Wash the filter cake with additional ethanol.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound. Further purification can be achieved via column chromatography or distillation if necessary.

Pathway 2: Reductive Amination of 3-Chloro-2-fluorobenzaldehyde

An alternative and equally powerful strategy is the reductive amination of 3-chloro-2-fluorobenzaldehyde.[11][12] This one-pot reaction combines an aldehyde with an ammonia source to form an imine (or iminium ion) intermediate, which is then immediately reduced in situ to the desired primary amine.[13] This method avoids the handling of highly toxic nitrile precursors.

Core Reaction Pathway: Aldehyde to Amine

Reductive_Amination_Pathway start 3-Chloro-2-fluorobenzaldehyde imine Imine/Iminium Ion Intermediate start->imine + Ammonia, -H₂O ammonia Ammonia Source (e.g., NH₄OAc, NH₃) product This compound imine->product Reduction reductant Selective Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)

Caption: General schematic for the one-pot reductive amination of an aldehyde.

Analysis of Reductive Amination Protocols
  • Expertise & Experience: The success of a one-pot reductive amination hinges on the choice of reducing agent. The reductant must be selective enough to reduce the iminium ion intermediate much faster than it reduces the starting aldehyde.[14] Standard sodium borohydride (NaBH₄) is often too reactive and will readily reduce the aldehyde, leading to the corresponding alcohol as a major byproduct.

  • Trustworthiness: For this reason, specialized hydride reagents are employed. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice.[15] They are less reactive than NaBH₄ and become potent reductants only under slightly acidic conditions, which protonate the imine to form the highly electrophilic iminium ion. This pH-dependent reactivity ensures that only the iminium intermediate is targeted for reduction.[14] NaBH(OAc)₃ is often preferred as it is less toxic than the cyanide-containing NaBH₃CN and is highly effective in halogenated hydrocarbon solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[16]

Data Summary: Comparison of Reductive Amination Reagents
Reagent SystemTypical ConditionsAdvantagesDisadvantages
NaBH₃CN / NH₄OAc Methanol, pH 6-7Highly selective for iminium ion[14]Toxic cyanide byproduct, moisture sensitive
NaBH(OAc)₃ / NH₄OAc DCE or DCM, room tempNon-toxic, mild, highly efficient[16]Can be slower than other methods
H₂ / Catalyst / NH₃ H₂ gas, Pd/C or Raney NiAtom economical, cleanRequires pressure equipment, potential dehalogenation
HSiCl₃ / DMF (catalyst) Toluene or CH₂Cl₂, room tempHigh chemoselectivity, tolerates many groups[17]Trichlorosilane is corrosive and moisture-sensitive
Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride

This protocol is based on established procedures for reductive amination using NaBH(OAc)₃.[15][16]

  • Reaction Setup: To a solution of 3-chloro-2-fluorobenzaldehyde (1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL) in a round-bottom flask, add ammonium acetate (NH₄OAc, ~5.0 mmol).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 mmol) to the mixture in one portion.

  • Reaction Execution: Continue stirring the reaction at room temperature. Monitor the disappearance of the imine intermediate by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.

  • Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford pure this compound.

Conclusion: A Strategic Choice of Synthesis Pathway

Both the reduction of 3-chloro-2-fluorobenzonitrile and the reductive amination of 3-chloro-2-fluorobenzaldehyde represent viable and robust pathways for the synthesis of this compound.

  • The nitrile reduction pathway is often more direct, especially if the nitrile is a readily available starting material. The KBH₄/Raney Ni system offers a particularly attractive combination of mild conditions, high selectivity, and operational simplicity, making it well-suited for laboratory and scale-up applications.[3][9]

  • The reductive amination pathway provides an excellent alternative that avoids the use of nitrile compounds. The use of sodium triacetoxyborohydride has become the gold standard for this transformation, offering high yields and broad functional group compatibility under mild, non-toxic conditions.[15][16]

The ultimate choice of pathway will depend on factors such as the cost and availability of starting materials, required scale, and the specific functional groups present in more complex substrates. Both routes, when executed with an understanding of the underlying chemical principles, provide reliable access to this valuable synthetic intermediate.

References

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  • Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. Journal of Organic Chemistry, 87, 16230-16235.
  • Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Journal of Organic Chemistry.
  • (n.d.). Nitrile to Amine - Common Conditions. Organic Chemistry Portal.
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  • (n.d.). 3-Chloro-2-fluorobenzaldehyde: A Cornerstone in Advanced Organic Synthesis.
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  • (n.d.). REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Imperial College London.
  • (n.d.). 3-Chloro-2-fluorobenzaldehyde 96%. Sigma-Aldrich.
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  • Dempsey, S. D., et al. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Queen's University Belfast.
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Sources

A Technical Guide to the Physical Properties of 3-Chloro-2-fluorobenzylamine: Boiling Point and Density

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Physical Properties in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These fundamental characteristics, such as boiling point and density, are not merely academic data points; they are critical parameters that influence a molecule's journey from laboratory synthesis to clinical application. For a compound like 3-Chloro-2-fluorobenzylamine, a substituted benzylamine that may serve as a key intermediate in the synthesis of pharmacologically active agents, these properties dictate crucial aspects of its handling, purification, formulation, and even its pharmacokinetic profile.[1][2][3]

This technical guide provides an in-depth examination of two core physical properties of this compound: its boiling point and density. We will not only present the empirical data for this compound but also delve into the causality behind the experimental methodologies used for their determination. This guide is intended for researchers, scientists, and drug development professionals, offering both practical, field-proven insights and a robust scientific foundation for the application of these principles.

Core Physical Properties of this compound

The boiling point and density of a compound are intrinsic properties that are dictated by its molecular structure, including molecular weight and intermolecular forces. For this compound, the presence of a polar amine group capable of hydrogen bonding, along with the halogen substituents, results in a relatively high boiling point and a density greater than that of water.

Physical PropertyValueConditions
Boiling Point 219.6 °Cat 760 mmHg
Density 1.27 g/cm³at 25 °C

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the transition from the liquid to the gaseous phase.[4][5] Its accurate determination is crucial for purification processes like distillation and for assessing the thermal stability of a compound.[1][6][7] Two common and reliable methods for determining the boiling point of a liquid amine like this compound are the distillation method and the micro-scale Siwoloboff method.

Method 1: Distillation

The distillation method is a classic and highly reliable technique for determining the boiling point of a liquid, especially when a sufficient quantity of the substance is available (typically >5 mL).[8][9] This method also serves as a means of purification.[4][10][11]

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: Place approximately 10 mL of this compound and a few boiling chips into the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: As the liquid boils, the vapor will rise and surround the thermometer bulb. The temperature will stabilize at the boiling point of the liquid.[11]

  • Data Recording: Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask. This stable temperature is the boiling point.[12]

The principle behind this method is the equilibrium between the liquid and vapor phases at a given pressure. The thermometer bulb, when properly positioned in the vapor phase below the side arm of the distillation head, measures the temperature of the vapor that is in equilibrium with the boiling liquid. This ensures an accurate reading, as the liquid itself can become superheated.[4] The continuous distillation of the liquid at a constant temperature validates the purity of the compound; a broad boiling range would indicate the presence of impurities.

Boiling_Point_Distillation Flask Round-bottom Flask (with sample and boiling chips) Heating Gentle Heating Dist_Head Distillation Head (with thermometer) Condenser Condenser Dist_Head->Condenser Condensation Vapor Condenses Condenser->Condensation Receiver Receiving Flask Collection Distillate Collection Boiling Liquid Boils Vapor Rises Heating->Boiling Energy Input Boiling->Dist_Head Vapor Transfer Condensation->Receiver

Caption: Workflow for Boiling Point Determination by Distillation.

Method 2: Siwoloboff's Method (Micro-scale)

For instances where the sample size is limited, the Siwoloboff method provides an accurate determination of the boiling point with just a small amount of liquid (less than 0.5 mL).[8][13]

  • Sample Preparation: Place a small amount of this compound into a small test tube.

  • Capillary Insertion: Insert a sealed-end capillary tube, with the open end facing down, into the test tube.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil). Heat the bath gently.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube.[14]

  • Data Recording: Stop heating and allow the bath to cool. The temperature at which the liquid is drawn into the capillary tube is the boiling point.[13][15]

This method relies on the principle that the vapor pressure of the liquid inside the capillary tube will equal the external atmospheric pressure at the boiling point. The emergence of a rapid stream of bubbles indicates that the vapor pressure of the sample has exceeded the external pressure. As the apparatus cools, the vapor pressure decreases, and when it equals the external pressure, the liquid is forced into the capillary tube. This precise point of equilibrium provides a sharp and accurate measurement of the boiling point.

Siwoloboff_Method cluster_prep Preparation cluster_measurement Measurement Sample_Tube Sample in Test Tube Capillary Inverted Capillary Inserted Sample_Tube->Capillary Assembly Attach to Thermometer Capillary->Assembly Heating_Bath Immerse in Heating Bath Assembly->Heating_Bath Gentle_Heat Gentle Heating Heating_Bath->Gentle_Heat Bubbles_Emerge Observe Bubble Stream Gentle_Heat->Bubbles_Emerge Cooling Stop Heating and Cool Bubbles_Emerge->Cooling Liquid_Enters Record Temperature when Liquid Enters Capillary Cooling->Liquid_Enters

Caption: Workflow for Siwoloboff's Micro-Boiling Point Method.

Experimental Determination of Density

Density, the mass per unit volume of a substance, is a fundamental physical property that is crucial in pharmaceutical formulation and quality control.[16] It influences the solubility of active pharmaceutical ingredients (APIs), the stability of liquid formulations, and the efficiency of manufacturing processes.[16] For liquid compounds like this compound, density can be accurately determined using a pycnometer or a vibrating tube densitometer.

Method 1: Pycnometer

The pycnometer method is a highly precise technique for determining the density of a liquid by measuring the mass of a known volume.

  • Pycnometer Preparation: Clean and dry a pycnometer of a known volume and determine its mass (m_pycnometer).

  • Water Calibration: Fill the pycnometer with deionized water of a known temperature and density (ρ_water) and weigh it (m_total_water). The volume of the pycnometer can be calculated: V = (m_total_water - m_pycnometer) / ρ_water.

  • Sample Measurement: Empty and dry the pycnometer, then fill it with this compound and weigh it (m_total_sample).

  • Density Calculation: The mass of the sample is m_sample = m_total_sample - m_pycnometer. The density of the sample is then calculated as ρ_sample = m_sample / V.

This method's accuracy is rooted in the precise measurement of mass and the use of a vessel with a well-defined volume. The calibration step with a reference liquid of known density (water) at a specific temperature ensures the accuracy of the pycnometer's volume. Consistent results across multiple measurements validate the technique and the purity of the sample.

Pycnometer_Method cluster_calibration Calibration cluster_measurement Sample Measurement Weigh_Empty Weigh Empty Pycnometer (m_pyc) Fill_Water Fill with Water Weigh_Empty->Fill_Water Weigh_Water Weigh Pycnometer with Water (m_water) Fill_Water->Weigh_Water Calc_Vol Calculate Pycnometer Volume (V) Weigh_Water->Calc_Vol Fill_Sample Fill with Sample Calc_Vol->Fill_Sample Weigh_Sample Weigh Pycnometer with Sample (m_sample) Fill_Sample->Weigh_Sample Calc_Density Calculate Sample Density (ρ_sample) Weigh_Sample->Calc_Density

Caption: Workflow for Density Determination using a Pycnometer.

Method 2: Vibrating Tube Densitometer

Vibrating tube densitometers offer a rapid and highly accurate method for density measurement, requiring only a small sample volume.

  • Calibration: Calibrate the instrument with two standards of known density, typically dry air and deionized water.

  • Sample Injection: Inject a small, bubble-free aliquot of this compound into the instrument's U-shaped tube.

  • Measurement: The instrument measures the oscillation period of the tube containing the sample.

  • Data Output: The density is automatically calculated and displayed by the instrument's software.

The principle of this method is based on the relationship between the mass of the vibrating tube and its oscillation frequency.[17][18] The tube is electronically excited to vibrate at its natural frequency. When the tube is filled with a sample, its total mass changes, leading to a change in the oscillation frequency.[18] This change in frequency is directly proportional to the density of the liquid. The instrument's internal calibration and temperature control ensure high precision and self-validation of the measurements.

Conclusion: The Practical Implications for Drug Development

The precise determination of the boiling point and density of this compound provides critical data for its application in drug development. A well-defined boiling point is essential for developing efficient distillation protocols for purification, ensuring the removal of impurities and residual solvents.[1][6] Density is a key parameter in formulation development, influencing the choice of excipients and solvents to ensure the stability and desired release profile of a potential drug product.[16][19] Furthermore, these physical properties can have an indirect impact on a compound's pharmacokinetic properties, such as its absorption and distribution.[2][20][21] By adhering to the rigorous experimental methodologies outlined in this guide, researchers can ensure the generation of reliable data, thereby facilitating the seamless progression of drug candidates from the laboratory to preclinical and clinical development.

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molecular weight and formula of 3-Chloro-2-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-2-fluorobenzylamine: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic amine that serves as a critical building block in advanced chemical synthesis. Its structure, featuring a benzylamine core substituted with both chlorine and fluorine atoms at specific positions on the benzene ring, imparts unique chemical properties that are highly sought after in the fields of medicinal chemistry and materials science. The presence and positioning of these halogens significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for the development of novel pharmaceuticals and agrochemicals.[1]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the molecule's core properties, outlining a logical synthetic pathway, discussing its characterization, and exploring its applications, with a strong emphasis on safety and handling protocols.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. Accurate knowledge of these characteristics is essential for its appropriate use in experimental design, reaction modeling, and safety assessments.

PropertyValueSource
Chemical Formula C₇H₇ClFN[1][2][3]
Molecular Weight 159.59 g/mol [2][3]
CAS Number 72235-55-3[2][3]
Appearance Colorless liquid[4]
Boiling Point 219.6 °C at 760 mmHg[4]
Density 1.27 g/cm³[4]
Flash Point 86.6 °C[4]
Refractive Index 1.5405[4]
IUPAC Name (3-chloro-2-fluorophenyl)methanamine[3]
Molecular Structure Diagram

The diagram below illustrates the two-dimensional structure of this compound, highlighting the spatial relationship of the chloro, fluoro, and aminomethyl substituents on the benzene ring.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Considerations

While multiple synthetic routes can be envisioned, a common and reliable strategy for preparing this compound involves the reduction of the corresponding nitrile, 3-chloro-2-fluorobenzonitrile. This method is favored for its high efficiency and the commercial availability of the starting material.

Proposed Synthetic Workflow

SynthesisWorkflow Start 3-Chloro-2-fluorobenzonitrile (Starting Material) Reaction Nitrile Reduction Anhydrous conditions, controlled temperature Start->Reaction Reagents Reducing Agent (e.g., LiAlH₄ in THF or H₂/Raney Ni) Reagents->Reaction Workup Aqueous Work-up (e.g., Quenching with water/NaOH) Reaction->Workup Extraction Solvent Extraction (e.g., with Ethyl Acetate or DCM) Workup->Extraction Purification Purification (Distillation or Column Chromatography) Extraction->Purification Product This compound (Final Product) Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Nitrile Reduction
  • Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Preparation: A solution of a suitable reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), is prepared in an anhydrous ether solvent like Tetrahydrofuran (THF) within the reaction flask and cooled in an ice bath.

    • Causality Insight: LiAlH₄ is a powerful, non-selective reducing agent capable of converting nitriles to primary amines. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

  • Substrate Addition: 3-Chloro-2-fluorobenzonitrile, dissolved in anhydrous THF, is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure complete conversion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: The reaction is carefully quenched by the sequential, slow addition of water, followed by a 15% sodium hydroxide solution, and then more water.

    • Trustworthiness Principle: This specific quenching procedure (Fieser method) is a self-validating system designed to safely neutralize excess LiAlH₄ and precipitate aluminum salts as a granular solid, which is easily filtered.

  • Isolation and Purification: The resulting slurry is filtered, and the solid residue is washed with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield pure this compound.

Spectroscopic Characterization

Confirmation of the chemical structure and assessment of purity are achieved through a combination of spectroscopic techniques. Spectroscopic data for this compound is available from various chemical suppliers and databases.[5]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the aminomethyl protons (-CH₂NH₂) as a singlet (or a broad singlet for the -NH₂ protons) and complex multiplets in the aromatic region for the three protons on the benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display seven distinct carbon signals, with the C-F and C-Cl signals exhibiting characteristic splitting patterns and chemical shifts due to the influence of the halogens.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 159.59 g/mol , along with a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic N-H stretching bands for the primary amine group (around 3300-3400 cm⁻¹) and C-H stretching for the aromatic ring.

Applications in Drug Development and Medicinal Chemistry

The unique substitution pattern of this compound makes it a highly valuable scaffold in medicinal chemistry. The introduction of fluorine and chlorine atoms can significantly alter a drug candidate's properties.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body.[6]

  • Binding Affinity and Lipophilicity: Fluorine can enhance binding to target proteins through favorable electrostatic interactions and can modulate the molecule's lipophilicity, which is crucial for membrane permeability and bioavailability.[6]

  • Analogue Synthesis: As a primary amine, it is a versatile precursor for synthesizing a wide range of derivatives, including amides, sulfonamides, and secondary or tertiary amines, which are common functional groups in active pharmaceutical ingredients (APIs).

A closely related compound, 3-Chloro-2-fluorobenzoic acid, is utilized as a key intermediate in the synthesis of potent Aurora A kinase inhibitors, which are a class of anti-cancer agents.[7] This highlights the pharmaceutical relevance of the 3-chloro-2-fluoro substitution pattern, suggesting that this compound is a prime candidate for constructing libraries of novel compounds for screening against various biological targets.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.[3][8]

  • Hazard Identification: The compound is classified as corrosive and causes severe skin burns and eye damage.[3][8][9] It is also considered toxic or harmful if swallowed.[3][10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[9][11]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure full body coverage.[9][11]

    • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.[12] If inhalation risk is high, a NIOSH/MSHA-approved respirator should be used.[11]

  • First Aid Measures:

    • If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[9][12]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call a poison center or doctor immediately.[9]

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9][12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] It is noted to be air-sensitive and should be stored under an inert atmosphere.[13]

Conclusion

This compound is a key chemical intermediate with a unique structural profile that lends itself to diverse applications, particularly in the synthesis of novel pharmaceutical compounds. Its halogenated structure provides medicinal chemists with a tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of its physicochemical properties, synthetic routes, and stringent safety protocols is paramount for its effective and safe utilization in research and development.

References

  • PubChem. (3-Chloro-2-fluorophenyl)methanamine | C7H7ClFN | CID 2773614. [Link]

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  • Cheméo. 3-Chloro-2-fluorobenzoic acid, 4-benzyloxyphenyl ester. [Link]

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An In-depth Technical Guide on the Solubility Characteristics of 3-Chloro-2-fluorobenzylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Chloro-2-fluorobenzylamine, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive published solubility data, this document establishes a predictive framework based on the molecule's physicochemical properties and the principles of intermolecular forces. Furthermore, it outlines a detailed, field-proven experimental protocol for the systematic determination of its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution to facilitate process development, formulation, and chemical synthesis.

Introduction: The Critical Role of Solubility in Chemical Applications

This compound is a substituted aromatic amine whose utility in organic synthesis is significant.[1] The presence of chlorine and fluorine atoms on the benzene ring, coupled with the reactivity of the benzylamine moiety, makes it a versatile building block.[1] Understanding the solubility of this compound is paramount for its effective use. Solubility dictates the choice of reaction media, influences reaction kinetics and yield, and is a critical parameter in purification processes such as crystallization and chromatography. In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts bioavailability and formulation strategies.

This guide will first delve into the theoretical underpinnings that govern the solubility of this compound, followed by a practical, step-by-step methodology for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

To predict the solubility of this compound, we must first consider its molecular structure and resulting physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H7ClFN[2][3]
Molecular Weight159.59 g/mol [2][3]
AppearanceColorless to light yellow liquid[1][4]
Density1.27 g/cm³[4][5]
Boiling Point219.6 °C at 760 mmHg[4][5]
Flash Point86.6 °C[4][5]
IUPAC Name(3-chloro-2-fluorophenyl)methanamine[2]
Structural Analysis and Intermolecular Forces

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[6] The key structural features of this compound that influence its solubility are:

  • Polar Amine Group (-CH₂NH₂): The primary amine group is capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom).[1] This imparts a significant degree of polarity to the molecule.

  • Aromatic Benzene Ring: The benzene ring is inherently nonpolar and capable of engaging in π-π stacking and van der Waals interactions.

  • Halogen Substituents (-Cl, -F): The electronegative chlorine and fluorine atoms induce dipole moments in the C-Cl and C-F bonds, increasing the overall polarity of the molecule. The presence of halogens can influence the molecule's solubility profile.[7][8]

Predicted Solubility in Different Solvent Classes

Based on the structural analysis, we can predict the solubility of this compound in various classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding. Due to the presence of the amine group, this compound is expected to exhibit good solubility in polar protic solvents like alcohols. Its solubility in water is likely to be limited due to the hydrophobic nature of the substituted benzene ring. Unsubstituted benzylamine is described as miscible with water, but the halogen substituents on the ring of this compound likely reduce its aqueous solubility.[9][10]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess dipole moments but do not have hydrogen bond-donating capabilities. The polarity of this compound suggests it will be soluble in these solvents through dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The nonpolar benzene ring will promote solubility in nonpolar solvents. However, the polar amine and halogen groups will counteract this. Therefore, moderate to low solubility is anticipated in nonpolar solvents. Diethyl ether, with its slight polarity, may be a better solvent than alkanes like hexane.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process design. The following section provides a detailed protocol for determining the solubility of this compound.

Materials and Equipment
  • This compound (ensure purity is known)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane, dichloromethane) of analytical grade

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Experimental Workflow: Equilibrium Solubility Method

The equilibrium solubility method is a robust technique for determining the saturation solubility of a compound in a given solvent at a specific temperature.[11]

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess 3-Chloro-2- fluorobenzylamine to a vial B Add a known volume of the chosen solvent A->B Step 1 & 2 C Seal the vial and place in a thermostatically controlled shaker B->C Step 3 D Agitate at a constant temperature (e.g., 25°C) for 24-48 hours C->D Step 4: Achieve Equilibrium E Allow the solution to settle or centrifuge to separate undissolved solid D->E Step 5 F Withdraw an aliquot of the supernatant and filter E->F Step 6 G Dilute the filtered aliquot with a known volume of a suitable solvent F->G Step 7 H Analyze the diluted sample by a calibrated HPLC or GC method G->H Step 8 I Determine the concentration of the saturated solution from the analysis H->I Step 9 J Calculate solubility (e.g., in mg/mL or mol/L) I->J Step 10

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Protocol
  • Preparation of Stock Solutions for Calibration: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which it is freely soluble, e.g., methanol) to create a calibration curve for the analytical method (HPLC or GC).

  • Sample Preparation:

    • Into a series of vials, add an excess amount of this compound. The key is to have undissolved solute present after equilibration.

    • To each vial, add a precise volume (e.g., 2.0 mL) of the respective organic solvent being tested.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Sampling:

    • After the equilibration period, remove the vials and allow the undissolved solute to settle. Centrifugation can be used to expedite this process.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any remaining particulate matter.

  • Analysis:

    • Accurately dilute the filtered aliquot with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation:

    • Using the concentration obtained from the analysis and accounting for the dilution factor, calculate the solubility of this compound in the specific solvent at the tested temperature. The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Causality and Self-Validation in the Protocol
  • Use of Excess Solute: Adding an excess of the compound ensures that the solution becomes saturated, which is the definition of equilibrium solubility. The presence of undissolved material at the end of the experiment is a visual confirmation that saturation was achieved.

  • Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.

  • Extended Equilibration Time: Allowing 24-48 hours for equilibration ensures that the dissolution process has reached a steady state.

  • Filtration of Supernatant: Filtering the sample before analysis is critical to remove any undissolved microparticles, which would otherwise lead to an overestimation of the solubility.

  • Calibrated Analytical Method: The use of a calibrated analytical method like HPLC or GC ensures that the concentration measurement is accurate and reliable.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[12][13] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12] Ensure that an eyewash station and safety shower are readily accessible.[12]

Conclusion

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An In-Depth Technical Guide to the Safe Handling of 3-Chloro-2-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety and handling precautions for 3-Chloro-2-fluorobenzylamine (CAS No. 72235-55-3), a halogenated benzylamine derivative utilized in pharmaceutical and agrochemical research and development. As a corrosive and potentially toxic substance, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel and the integrity of research outcomes. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous chemical, primarily due to its corrosive nature. Direct contact can cause severe skin burns and serious eye damage. Inhalation of its vapors or mists may lead to respiratory irritation. While comprehensive toxicological data is limited, the primary hazards are associated with its corrosive properties.

GHS Hazard Classification:

  • Skin Corrosion/Irritation: Category 1B

  • Serious Eye Damage/Eye Irritation: Category 1

  • Specific target organ toxicity (single exposure), Respiratory system: Category 3

  • Acute toxicity, oral (potential): Harmful if swallowed

The presence of the amine functional group contributes to its basicity and reactivity, while the halogen substituents can influence its metabolic pathways and toxicological profile. The causality behind its corrosivity lies in its ability to react with and denature proteins and lipids in tissues upon contact, leading to rapid cellular damage.

Summary of Physicochemical and Toxicological Data:

PropertyValueSource(s)
Molecular Formula C₇H₇ClFN
Molecular Weight 159.59 g/mol
Appearance Colorless to light yellow or green liquid
Boiling Point 219.6 °C at 760 mmHg
Flash Point 86.6 °C
Density 1.27 g/cm³
Vapor Pressure 0.119 mmHg at 25°C
Primary Hazards Corrosive, Causes severe skin burns and eye damage, May cause respiratory irritation

Exposure Controls and Personal Protective Equipment (PPE)

Given the significant hazards of this compound, stringent exposure controls are necessary. The primary objective is to prevent any direct contact with the substance.

Engineering Controls: All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation. The fume hood provides a physical barrier and ensures that any vapors are safely exhausted.

Personal Protective Equipment (PPE): The selection of appropriate PPE is critical for preventing contact. The following should be considered mandatory:

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are required. Due to the severe corrosive nature of the compound, a full-face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. While nitrile gloves may be suitable for incidental contact, butyl rubber gloves are recommended for extended handling. It is crucial to inspect gloves for any signs of degradation or perforation before use.

    • Protective Clothing: A chemically resistant lab coat or apron must be worn. For procedures with a high risk of splashes, a full-body chemical-resistant suit may be necessary. All protective clothing should be removed before leaving the laboratory.

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.

The rationale for this multi-layered PPE approach is to create redundant barriers to exposure, ensuring that a failure in one layer of protection does not result in direct contact with the hazardous chemical.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to mitigating the risks associated with this compound.

Handling:

  • Always handle this compound within a chemical fume hood.

  • Avoid all personal contact, including inhalation of vapors.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Use compatible, corrosion-resistant tools such as scoops or shovels for transferring the substance.

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

Storage:

  • Store in a cool, dry, and well-ventilated area designated for corrosive materials.

  • Keep containers tightly sealed to prevent the release of vapors and absorption of moisture.

  • Store below eye level to minimize the risk of spills and splashes during retrieval.

  • Segregation is critical: Store this compound away from incompatible materials such as:

    • Strong oxidizing agents

    • Strong acids

    • Acid chlorides

    • Acid anhydrides The amine group can react exothermically with acids, and the overall compound can be reactive with oxidizing agents, creating a potential for a hazardous reaction.

Spill, Leak, and Disposal Procedures

In the event of a spill or leak, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

  • For small spills, if you are trained and have the appropriate PPE, you can proceed with cleanup.

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials.

  • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable neutralizing agent (a dilute solution of a weak acid like acetic acid can be used, followed by copious amounts of water), but only if you are trained in this procedure.

Disposal: All waste containing this compound must be treated as hazardous waste. Dispose of the material in accordance with all local, state, and federal regulations. Do not pour this chemical down the drain.

First Aid Measures

Immediate medical attention is required for any exposure to this compound.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-30 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with large amounts of water for at least 15-30 minutes, preferably under a safety shower. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

It is crucial to show the Safety Data Sheet (SDS) to the attending medical personnel.

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_end Post-Handling start Review SDS and Experimental Protocol ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Verify Fume Hood Functionality ppe->fume_hood retrieve Retrieve from Corrosive Storage fume_hood->retrieve weigh Weigh/Measure in Fume Hood retrieve->weigh reaction Perform Experiment in Fume Hood weigh->reaction decontaminate Decontaminate Glassware and Equipment reaction->decontaminate waste Segregate and Label Hazardous Waste decontaminate->waste dispose Store Waste for Professional Disposal waste->dispose remove_ppe Remove and Dispose/Clean PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash document Document Experiment wash->document

Caption: Safe handling workflow for this compound.

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The Halogen Dance: A Strategic Guide to Chlorine and Fluorine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the role of chlorine and fluorine in modifying chemical behavior for researchers, scientists, and drug development professionals.

Abstract: The strategic incorporation of halogen atoms, particularly fluorine and chlorine, is a foundational tactic in contemporary medicinal chemistry. This guide provides a deep dive into the nuanced and often contrasting roles these elements play in modulating the chemical and biological behavior of drug candidates. We will dissect the fundamental principles governing their influence on physicochemical properties, metabolic stability, and target engagement. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to harness the distinct properties of chlorine and fluorine to engineer safer, more potent, and highly specific therapeutics.

Introduction: Beyond Isosterism – A Tale of Two Halogens

The practice of introducing halogens into bioactive molecules is a well-established strategy for optimizing pharmacological profiles. While often grouped together, chlorine and fluorine offer a study in contrasts. Their unique atomic and electronic characteristics translate into distinct and predictable effects on a molecule's journey through the body. This guide moves beyond a simplistic view, offering a detailed, mechanism-driven exploration of how to strategically deploy these powerful chemical tools.

The Foundational Dichotomy: A Comparative Analysis of Chlorine and Fluorine

The divergent influence of chlorine and fluorine on molecular behavior is rooted in their intrinsic atomic properties. Fluorine, as the most electronegative element, is compact and forms highly polarized, strong covalent bonds. Chlorine, though also electronegative, is significantly larger and more polarizable, enabling it to participate in a broader array of non-covalent interactions.

PropertyFluorine (F)Chlorine (Cl)Implication in Drug Design
Van der Waals Radius (Å) 1.471.75Chlorine introduces greater steric bulk, influencing molecular shape and fit.
Electronegativity (Pauling Scale) 3.983.16Fluorine exerts a powerful inductive electron-withdrawing effect.
Polarizability (ų) 0.562.18Chlorine's diffuse electron cloud makes it a more effective participant in halogen bonding.
C-X Bond Energy (kcal/mol) C-F: ~110C-Cl: ~81The exceptional strength of the C-F bond is a key factor in enhancing metabolic stability.
Hydrophobicity (Hansch parameter, π) π(F) = +0.14π(Cl) = +0.71Chlorine contributes more significantly to a molecule's lipophilicity.

This comparative data provides the framework for understanding the strategic choices made in medicinal chemistry when selecting between these two halogens.

Modulating Physicochemical Properties: The Domino Effect of Halogenation

The introduction of chlorine or fluorine can profoundly reshape a molecule's physicochemical landscape, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity and Aqueous Solubility

A molecule's lipophilicity, often quantified by its partition coefficient (logP), is a critical determinant of its ability to cross biological membranes. Halogenation is a common strategy to increase lipophilicity.

  • Chlorine: With a substantial Hansch hydrophobicity parameter (π) of +0.71, the addition of a chlorine atom markedly increases a molecule's lipophilicity. This can improve membrane permeability but may also elevate the risk of off-target effects and metabolic liabilities.

  • Fluorine: The impact of fluorine on lipophilicity is more subtle. A single fluorine atom has a modest π value of +0.14. However, the introduction of multiple fluorine atoms, as in a trifluoromethyl (-CF3) group, can significantly increase lipophilicity. Strategic positioning of fluorine can also create localized polar regions on a molecular surface, sometimes improving solubility.

Acidity and Basicity (pKa) Modification

The potent inductive effect of fluorine makes it a powerful tool for tuning the pKa of nearby functional groups.

  • Fluorine's Inductive Prowess: By withdrawing electron density through the sigma bond network, fluorine can dramatically increase the acidity of a proton. This is exemplified by the shift in pKa from 4.76 for acetic acid to 0.23 for trifluoroacetic acid. This pKa modulation is crucial for optimizing a drug's ionization state at physiological pH, thereby influencing its solubility, membrane transport, and target binding.

  • Chlorine's Milder Touch: While also an electron-withdrawing group, chlorine's inductive effect is less pronounced. Consequently, its ability to modulate pKa is more moderate compared to fluorine.

Caption: Comparative pKa modulation by fluorine and chlorine.

Fortifying Against Metabolism: The "Teflon Shield" of Fluorine

A primary application of fluorine in drug design is its ability to block metabolic oxidation. The formidable strength of the carbon-fluorine (C-F) bond renders it highly resistant to cleavage by cytochrome P450 (CYP) enzymes, which are central to drug metabolism.

Blocking Metabolic "Hotspots"

Experimental Protocol: In Vitro Metabolic Stability Assessment

  • System Preparation: Human liver microsomes are prepared and characterized for their total protein and CYP enzyme content.

  • Incubation: The test compound (both the parent molecule and its halogenated analog) is incubated with the liver microsomes in the presence of the cofactor NADPH at 37°C.

  • Time-Course Sampling: Aliquots are withdrawn at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The enzymatic reaction in each aliquot is terminated by the addition of an organic solvent, such as ice-cold acetonitrile, which also precipitates the proteins.

  • Quantitative Analysis: The samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is plotted over time, and from this, key parameters such as the in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated. A longer half-life is indicative of enhanced metabolic stability.

By strategically substituting a hydrogen atom with a fluorine atom at a known site of metabolic attack, the pharmacokinetic profile of a drug candidate can be dramatically improved.

Caption: Fluorine's role in blocking CYP450-mediated metabolism.

Sculpting Target Interactions: The Nuances of Molecular Recognition

The introduction of chlorine or fluorine can profoundly influence a molecule's binding affinity and selectivity for its biological target.

The Halogen Bond: Chlorine's Ace in the Hole

A halogen bond is a highly directional, non-covalent interaction between an electron-deficient region on a halogen atom (the Lewis acid) and a Lewis base, such as a carbonyl oxygen or an aromatic ring in a protein. The strength of this interaction is directly related to the polarizability of the halogen. Owing to its larger size and more diffuse electron cloud, chlorine is a significantly more potent halogen bond donor than fluorine. The formation of a well-placed halogen bond can anchor a ligand in a binding pocket, substantially increasing its potency and selectivity.

Fluorine's Subtle yet Powerful Influence

While not a strong halogen bond donor, fluorine's impact on target binding is multifaceted:

  • Conformational Constraint: The steric bulk and electronic properties of fluorine can alter the conformational preferences of a molecule. For example, fluorination can favor a specific torsional angle, pre-organizing the ligand for optimal binding.

  • Electrostatic Steering: The highly polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with complementary polar regions within the protein's binding site. These interactions can contribute significantly to the overall binding energy.

Caption: Contrasting modes of target interaction for chlorine and fluorine.

Conclusion: A Strategic Choice, Not an Interchangeable Part

In the intricate dance of drug design, chlorine and fluorine are not interchangeable partners. The choice between them is a strategic decision based on a deep understanding of their distinct chemical personalities. Chlorine, with its significant steric presence and polarizability, is the go-to element for establishing potent halogen bonds and substantially increasing lipophilicity. Fluorine, defined by its extreme electronegativity and the unparalleled strength of the C-F bond, is the surgeon's scalpel for blocking metabolic pathways and fine-tuning local electronic environments.

The rational application of these halogens, grounded in the principles outlined in this guide, empowers medicinal chemists to sculpt molecules with enhanced efficacy, improved safety profiles, and optimized pharmacokinetic properties, ultimately accelerating the journey from the laboratory to the clinic.

References

  • Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Halogen Bonds in Medicinal Chemistry and Drug Discovery Source: Chemical Reviews URL: [Link]

  • Title: The Use of Halogen Bonds in Drug Design Source: Future Medicinal Chemistry URL: [Link]

  • Title: Physicochemical and Biomimetic Properties for Early ADME-Tox Profiling Source: In Drug Discovery and Development, Chapter 10, pp 265-298 URL: [Link]

  • Title: In vitro approaches to predict human metabolism and disposition Source: In DMPK in Drug Discovery, pp 1-24 URL: [Link]

Methodological & Application

The Strategic deployment of 3-Chloro-2-fluorobenzylamine and its Derivatives in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the judicious selection of molecular building blocks is paramount to achieving desired pharmacological profiles. Among the vast arsenal of synthetic intermediates, halogenated benzylamines, and their precursors represent a critical class of reagents. This technical guide focuses on the application of the 3-chloro-2-fluorobenzyl moiety, a structural motif of significant interest, in the synthesis of complex pharmaceutical agents. While direct, large-scale applications of 3-Chloro-2-fluorobenzylamine (CAS: 72235-55-3) are not extensively documented in the public literature for specific marketed drugs, its corresponding derivatives, particularly the benzyl halides, are pivotal in the synthesis of key therapeutics. This guide will provide detailed application notes and protocols for the use of the 3-chloro-2-fluorobenzyl scaffold in the synthesis of the HIV-1 integrase inhibitor, Elvitegravir, and a novel class of Aurora A kinase inhibitors. Furthermore, a representative protocol for the synthetic utilization of this compound in discovery chemistry will be presented.

The Physicochemical Advantage of the 3-Chloro-2-fluorobenzyl Moiety

The strategic incorporation of chlorine and fluorine atoms onto the benzyl ring imparts a unique combination of steric and electronic properties to the molecule. The presence of fluorine can enhance metabolic stability and binding affinity, while the chlorine atom provides an additional point for molecular interaction and can influence the overall electronic nature of the ring. This distinct substitution pattern makes the 3-chloro-2-fluorobenzyl group a valuable component in the design of targeted therapies.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 72235-55-3[1]
Molecular Formula C₇H₇ClFN[1]
Molecular Weight 159.59 g/mol [1]
Appearance Clear, colorless liquid
Boiling Point Not readily available
Solubility Soluble in most organic solvents

Application Note I: Synthesis of a Key Precursor for Elvitegravir via Negishi Coupling

Elvitegravir is a potent HIV-1 integrase inhibitor used in combination antiretroviral therapy. A critical step in its synthesis involves the introduction of the 3-chloro-2-fluorobenzyl group onto a quinolone backbone. This is achieved through a palladium-catalyzed Negishi cross-coupling reaction using 3-chloro-2-fluorobenzylzinc bromide.[2][3][4]

Mechanistic Rationale

The Negishi coupling is a powerful carbon-carbon bond-forming reaction that proceeds via a catalytic cycle involving an organopalladium species. The key steps include oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organozinc reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The use of an organozinc reagent offers a good balance of reactivity and functional group tolerance.

Experimental Workflow: Negishi Coupling for Elvitegravir Intermediate

G cluster_prep Preparation of Organozinc Reagent cluster_coupling Negishi Coupling Reaction cluster_workup Work-up and Purification A 3-Chloro-2-fluorobenzyl bromide D 3-Chloro-2-fluorobenzylzinc bromide A->D Activation with I₂ (cat.) B Zinc dust B->D C Anhydrous THF C->D H Elvitegravir Precursor D->H E Protected Quinolone Halide E->H F Pd Catalyst (e.g., PdCl₂(dppf)) F->H G Anhydrous THF G->H I Reaction Mixture H->I J Aqueous Work-up I->J K Extraction with Organic Solvent J->K L Column Chromatography K->L M Pure Elvitegravir Precursor L->M

Caption: Workflow for the synthesis of an Elvitegravir precursor.

Detailed Protocol: Synthesis of the Elvitegravir Precursor

Materials:

  • 3-Chloro-2-fluorobenzyl bromide

  • Activated Zinc dust

  • Iodine (catalytic amount)

  • Protected 6-halo-quinolone derivative (e.g., 6-bromo-1-((S)-1-hydroxy-3-methylbutan-2-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative)

  • Palladium catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard reagents for aqueous work-up and column chromatography

Procedure:

  • Preparation of the Organozinc Reagent: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add activated zinc dust (1.5 equivalents) and a catalytic amount of iodine to anhydrous THF. To this suspension, add a solution of 3-chloro-2-fluorobenzyl bromide (1.2 equivalents) in anhydrous THF dropwise. The reaction is initiated by gentle heating and then stirred at room temperature for 2-3 hours to form the corresponding organozinc reagent.

  • Negishi Coupling: In a separate flame-dried flask, dissolve the protected 6-halo-quinolone derivative (1.0 equivalent) and the palladium catalyst (0.05 equivalents) in anhydrous THF. To this solution, add the freshly prepared 3-chloro-2-fluorobenzylzinc bromide solution via cannula.

  • Reaction Monitoring: Heat the reaction mixture to reflux (typically 60-70 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. Dilute with water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure Elvitegravir precursor.

Table 2: Representative Reaction Data for Negishi Coupling

ParameterValue
Scale 10 mmol
Typical Yield 75-85%
Purity (by HPLC) >98%
Reaction Time 6 hours

Application Note II: Synthesis of an Aurora A Kinase Inhibitor Intermediate via N-Alkylation

A novel class of Aurora A kinase inhibitors, with potential applications in oncology, utilizes the 3-chloro-2-fluorobenzyl moiety. The synthesis of a key intermediate for these inhibitors involves the N-alkylation of a piperidine derivative with 1-(bromomethyl)-3-chloro-2-fluoro-benzene.[5]

Mechanistic Rationale

This reaction is a standard nucleophilic substitution (Sₙ2) where the secondary amine of the piperidine ring acts as the nucleophile, attacking the electrophilic benzylic carbon of 1-(bromomethyl)-3-chloro-2-fluoro-benzene. The bromide ion serves as the leaving group. A weak base is typically used to neutralize the HBr generated during the reaction.

Experimental Workflow: N-Alkylation for Aurora A Kinase Inhibitor Intermediate

G cluster_reaction N-Alkylation Reaction cluster_workup Work-up and Purification A Piperidine Derivative E N-Alkylated Intermediate A->E B 1-(Bromomethyl)-3-chloro-2-fluoro-benzene B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., Acetonitrile) D->E F Reaction Mixture E->F G Filtration F->G H Solvent Evaporation G->H I Purification (e.g., Crystallization or Chromatography) H->I J Pure Intermediate I->J

Caption: Workflow for N-alkylation in Aurora A kinase inhibitor synthesis.

Detailed Protocol: Synthesis of the N-Alkylated Intermediate

Materials:

  • Substituted piperidine derivative (e.g., methyl 2-methylpiperidine-4-carboxylate)

  • 1-(Bromomethyl)-3-chloro-2-fluoro-benzene

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (or another polar aprotic solvent)

  • Standard reagents for work-up and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add the substituted piperidine derivative (1.0 equivalent), 1-(bromomethyl)-3-chloro-2-fluoro-benzene (1.1 equivalents), and potassium carbonate (2.0 equivalents) in acetonitrile.

  • Reaction Conditions: Stir the reaction mixture at reflux (approximately 82 °C) for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by crystallization from an appropriate solvent system or by column chromatography on silica gel to yield the pure N-alkylated intermediate.

Representative Protocol: Reductive Amination using this compound

While a specific application in a marketed drug is not readily found, this compound is a valuable building block for generating compound libraries in drug discovery. Reductive amination is a common and efficient method for forming C-N bonds.

Mechanistic Rationale

Reductive amination involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. Mild reducing agents, such as sodium triacetoxyborohydride, are often used as they selectively reduce the iminium ion in the presence of the starting carbonyl compound.[6]

General Experimental Workflow: Reductive Amination

G cluster_reaction Reductive Amination cluster_workup Work-up and Purification A This compound E Secondary Amine Product A->E B Aldehyde or Ketone B->E C Reducing Agent (e.g., NaBH(OAc)₃) C->E D Solvent (e.g., Dichloromethane) D->E F Reaction Mixture E->F G Aqueous Quench F->G H Extraction G->H I Purification H->I J Final Product I->J

Caption: General workflow for reductive amination.

General Protocol for Reductive Amination

Materials:

  • This compound

  • An aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Acetic acid (optional, as a catalyst)

  • Standard reagents for aqueous work-up and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) and this compound (1.1 equivalents) in DCM. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30-60 minutes. Then, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-30 minutes.

  • Isolation and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired secondary amine.

Conclusion

The 3-chloro-2-fluorobenzyl moiety is a valuable structural component in modern pharmaceutical agents, as exemplified by its incorporation into Elvitegravir and a new generation of Aurora A kinase inhibitors. While the direct synthetic utility of this compound is yet to be prominently featured in the synthesis of blockbuster drugs, its potential as a versatile building block in discovery chemistry is significant. The protocols detailed herein for the application of its derivatives, along with the representative protocol for the amine itself, provide a solid foundation for researchers and scientists in the field of drug development to leverage the unique properties of this halogenated scaffold.

References

  • WO2015003670A1 - A new process for the preparation of elvitegravir - Google P
  • WO2011004389A2 - An improved process for the preparation of elvitegravir - Google P
  • WO2014056465A1 - An improved production method and new intermediates of synthesis of elvitegravir - Google P
  • (3-Chloro-2-fluorophenyl)methanamine | C7H7ClFN | CID 2773614 - PubChem. [Link]

  • US9637474B2 - Aurora A kinase inhibitor - Google P
  • Myers Chem 115 - Reductive Amination. [Link]

Sources

The Strategic Application of 3-Chloro-2-fluorobenzylamine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Halogenated Intermediates in Medicinal Chemistry

In the landscape of modern drug discovery, the use of halogenated organic compounds as intermediates is a cornerstone of synthesizing complex and potent bioactive molecules. The strategic incorporation of halogens, such as chlorine and fluorine, can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 3-Chloro-2-fluorobenzylamine, a readily available chemical building block, exemplifies the utility of such halogenated intermediates. Its unique substitution pattern on the aromatic ring offers a versatile scaffold for the development of novel therapeutics. This application note will delve into the role of this compound as a pivotal intermediate in the synthesis of bioactive molecules, with a focus on practical, field-proven protocols.

Core Concepts: Physicochemical Properties of this compound

The utility of this compound as a synthetic intermediate is rooted in its distinct chemical properties.

PropertyValue
CAS Number 72235-55-3
Molecular Formula C₇H₇ClFN
Molecular Weight 159.59 g/mol
Boiling Point 220 °C
Density 1.270 g/cm³

The presence of both chlorine and fluorine atoms on the benzene ring influences the electronic nature of the molecule, while the primary amine of the benzylamine moiety serves as a key reactive handle for a variety of chemical transformations.

Application Focus: Synthesis of Elvitegravir, an HIV Integrase Inhibitor

A prominent example showcasing the importance of the 3-chloro-2-fluorobenzyl moiety is in the synthesis of Elvitegravir, an FDA-approved HIV-1 integrase strand transfer inhibitor. While many patented synthetic routes to Elvitegravir utilize 3-chloro-2-fluorobenzyl bromide, the parent benzylamine is a readily available precursor for this key reagent. The following protocols detail a practical synthetic pathway starting from this compound.

Synthetic Workflow Overview

The overall synthetic strategy involves two main stages: the conversion of this compound to the corresponding benzyl bromide, followed by a Negishi coupling reaction to construct the core of the Elvitegravir molecule.

Synthetic Workflow A This compound B Diazotization & Bromination A->B NaNO₂, HBr C 3-Chloro-2-fluorobenzyl bromide B->C D Organozinc Formation C->D Zn E 3-Chloro-2-fluorobenzylzinc bromide D->E G Negishi Coupling E->G Pd Catalyst F Quinolone Core F->G H Elvitegravir G->H

Caption: Synthetic workflow from this compound to Elvitegravir.

Part 1: Synthesis of 3-Chloro-2-fluorobenzyl bromide

This protocol describes the conversion of this compound to 3-Chloro-2-fluorobenzyl bromide via a diazotization reaction followed by bromination.

Materials
  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Protocol
  • Diazotization:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in 48% hydrobromic acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Bromination:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 3-Chloro-2-fluorobenzyl bromide.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Part 2: Synthesis of Elvitegravir via Negishi Coupling

This protocol outlines the palladium-catalyzed Negishi coupling of 3-Chloro-2-fluorobenzylzinc bromide with a suitable quinolone precursor.[2][3]

Materials
  • 3-Chloro-2-fluorobenzyl bromide (from Part 1)

  • Zinc dust (activated)

  • Anhydrous tetrahydrofuran (THF)

  • Quinolone intermediate (e.g., 6-bromo-1-((S)-1-hydroxy-3-methylbutan-2-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes and needles

  • Schlenk line or glovebox (recommended)

Protocol
  • Preparation of 3-Chloro-2-fluorobenzylzinc bromide:

    • In a flame-dried, two-necked flask under an inert atmosphere, add activated zinc dust (1.5 equivalents).

    • Add a solution of 3-Chloro-2-fluorobenzyl bromide (1 equivalent) in anhydrous THF via syringe.

    • Gently heat the mixture to initiate the reaction (an exotherm may be observed).

    • Stir at room temperature for 1-2 hours until the zinc is consumed. The formation of the organozinc reagent can be monitored by GC analysis of quenched aliquots.

  • Negishi Coupling Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the quinolone intermediate (1 equivalent) and the palladium catalyst (0.05 equivalents) in anhydrous THF.

    • Slowly add the freshly prepared 3-Chloro-2-fluorobenzylzinc bromide solution to the quinolone solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow addition of saturated ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude Elvitegravir can be purified by column chromatography on silica gel or by recrystallization to afford the final product.

Mechanism of Action: Elvitegravir

Elvitegravir functions by inhibiting the strand transfer activity of HIV integrase, a crucial enzyme for the replication of the HIV virus. By blocking this enzyme, Elvitegravir prevents the integration of viral DNA into the host cell's genome, thereby halting the viral life cycle. The 3-chloro-2-fluorobenzyl group plays a critical role in the binding of Elvitegravir to the active site of the integrase enzyme.

Elvitegravir_MoA cluster_virus HIV Virus cluster_host Host Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Integrase Integrase Viral DNA->Integrase Host DNA Host DNA Integrase->Host DNA Integration Provirus Integrated Viral DNA (Provirus) Host DNA->Provirus New Virus Particles New Virus Particles Provirus->New Virus Particles Elvitegravir Elvitegravir Elvitegravir->Integrase Inhibits

Caption: Mechanism of action of Elvitegravir in inhibiting HIV replication.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex bioactive molecules. Its application in the synthesis of the HIV integrase inhibitor Elvitegravir highlights the importance of the unique substitution pattern of the 3-chloro-2-fluorobenzyl moiety in achieving high target affinity and desirable pharmacokinetic properties. The protocols provided herein offer a practical guide for researchers in the field of medicinal chemistry and drug development to utilize this key building block in their synthetic endeavors.

References

  • The Role of 3-Chloro-2-fluorobenzoic Acid in Pharmaceutical Innovation. (URL: [Link])

  • A new process for the preparation of elvitegravir.
  • An Improved Synthesis of Elvitegravir. ResearchGate. (URL: [Link])

Sources

Application Notes and Protocols: Synthetic Routes to 8-Chloro-7-fluoroquinoline Derivatives Utilizing 3-Chloro-2-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, recognized as a 'privileged structure' due to its prevalence in a wide array of pharmacologically active compounds.[1] Its rigid, bicyclic aromatic system provides an ideal framework for interacting with biological targets.[1] Specifically, quinoline derivatives bearing halogen substituents, such as chlorine and fluorine, have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The unique electronic properties imparted by these halogens can enhance binding affinity, metabolic stability, and cell permeability. This application note details synthetic strategies for preparing 8-chloro-7-fluoroquinoline derivatives, a class of compounds with significant therapeutic potential, using 3-Chloro-2-fluorobenzylamine as a versatile, yet unconventional, starting material.

Strategic Realignment: From Benzylamine to a Quinoline Scaffold

Classical named reactions for quinoline synthesis, such as the Friedländer, Combes, and Gould-Jacobs reactions, traditionally commence with an aniline (an aminobenzene) derivative.[4][5][6] These methods rely on the nucleophilicity of the amino group directly attached to the aromatic ring to initiate cyclization with a 1,3-dicarbonyl compound or its equivalent.

This compound, with its amino group separated from the aromatic ring by a methylene (CH₂) bridge, is not a direct substrate for these classical transformations. Direct application would fail as the fundamental reactivity and structural requirements for intramolecular cyclization are not met. Therefore, a strategic multi-step approach is necessary, converting the benzylamine into a suitable precursor that can readily participate in a quinoline-forming cyclization.

This guide proposes a robust two-part synthetic strategy:

  • Part A: Oxidation of the Benzylamine Moiety: Selective oxidation of this compound to the corresponding 3-Chloro-2-fluorobenzaldehyde.

  • Part B: Modified Friedländer Annulation: A subsequent one-pot condensation and cyclization of the resulting aldehyde with a suitable ketone and an ammonia source to construct the quinoline ring system.

This approach leverages the accessibility of the benzylamine starting material while interfacing with established, high-yield quinoline synthesis methodologies.

PART A: Selective Oxidation of this compound

The critical first step is the clean and efficient conversion of the benzylamine to the corresponding benzaldehyde. Over-oxidation to the carboxylic acid must be avoided. Various methods for the selective oxidation of benzylamines have been reported, often employing transition metal catalysts or metal-free oxidizing agents.[7][8] A Lewis acid-catalyzed approach using a peroxide oxidant offers a mild and effective option.[7]

Protocol 1: ZnBr₂-Catalyzed Oxidation to 3-Chloro-2-fluorobenzaldehyde

This protocol is adapted from methodologies employing Lewis acids for the selective oxidation of benzylamines.[7]

Reaction Scheme:

Caption: Oxidation of this compound.

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantity (Example Scale)
This compound72235-55-3159.59 g/mol 1.60 g (10 mmol)
Zinc Bromide (ZnBr₂)7699-45-8225.19 g/mol 0.225 g (1.0 mmol)
tert-Butyl hydroperoxide (TBHP)75-91-290.12 g/mol 3.86 mL (30 mmol, 70% aq.)
Acetonitrile (CH₃CN)75-05-841.05 g/mol 50 mL
Saturated aq. Na₂S₂O₃ solution7772-98-7-As needed
Ethyl Acetate141-78-688.11 g/mol As needed
Brine--As needed
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol As needed

Step-by-Step Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.60 g, 10 mmol) and acetonitrile (50 mL).

  • Add zinc bromide (0.225 g, 1.0 mmol, 10 mol%).

  • Stir the mixture at room temperature until the catalyst dissolves.

  • Slowly add tert-butyl hydroperoxide (3.86 mL of 70% aqueous solution, 30 mmol) to the stirred solution.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (approx. 20 mL) to decompose excess peroxide.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water (20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-Chloro-2-fluorobenzaldehyde as a colorless to light yellow liquid.[9]

PART B: Modified Friedländer Annulation for Quinoline Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[4] A versatile modification, sometimes referred to as the Niementowski quinoline synthesis or a one-pot Friedländer-type reaction, utilizes the aldehyde generated in Part A, a ketone, and an ammonia source (like ammonium acetate) to construct the quinoline ring in a single step.

Protocol 2: Synthesis of 8-Chloro-7-fluoro-2,4-dimethylquinoline

This protocol describes the reaction of 3-Chloro-2-fluorobenzaldehyde with acetone (a symmetrical ketone) and ammonium acetate. The reaction proceeds via in-situ formation of an enamine from acetone and ammonia, which then undergoes a Knoevenagel-type condensation with the aldehyde, followed by cyclization and aromatization.

Reaction Scheme:

Caption: Modified Friedländer synthesis of a substituted quinoline.

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantity (Example Scale)
3-Chloro-2-fluorobenzaldehyde85070-48-0158.56 g/mol 1.59 g (10 mmol)
Acetone67-64-158.08 g/mol 2.9 g (3.7 mL, 50 mmol)
Ammonium Acetate (NH₄OAc)631-61-877.08 g/mol 3.85 g (50 mmol)
Glacial Acetic Acid64-19-760.05 g/mol 20 mL
Saturated aq. NaHCO₃ solution144-55-8-As needed
Dichloromethane (DCM)75-09-284.93 g/mol As needed
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol As needed

Step-by-Step Protocol:

  • In a 100 mL round-bottom flask fitted with a reflux condenser, combine 3-Chloro-2-fluorobenzaldehyde (1.59 g, 10 mmol), ammonium acetate (3.85 g, 50 mmol), and glacial acetic acid (20 mL).

  • Add acetone (3.7 mL, 50 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 120-130 °C) with vigorous stirring for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice (approx. 100 g).

  • Neutralize the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until the effervescence ceases (pH ~7-8).

  • The crude product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash with cold water.

  • If the product remains in solution, transfer the neutralized mixture to a separatory funnel and extract with dichloromethane (3 x 40 mL).

  • Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product (either the filtered solid or the residue from evaporation) by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel to afford the pure 8-Chloro-7-fluoro-2,4-dimethylquinoline.

Discussion and Mechanistic Insights

The overall transformation from this compound to the final quinoline derivative is a powerful illustration of synthetic strategy.

Workflow Diagram:

G A Start: this compound B Protocol 1: Selective Oxidation (ZnBr₂ / TBHP) A->B Step 1 C Intermediate: 3-Chloro-2-fluorobenzaldehyde B->C Isolation & Purification D Protocol 2: Modified Friedländer Annulation (Ketone, NH₄OAc, AcOH) C->D Step 2 E Final Product: Substituted 8-Chloro-7-fluoroquinoline D->E Workup & Purification

Caption: Overall synthetic workflow.

The Friedländer annulation mechanism in this context likely proceeds through an initial formation of an enamine from the ketone and ammonia. This enamine then acts as the nucleophile, attacking the carbonyl of the benzaldehyde. A subsequent intramolecular cyclization involving the aniline nitrogen (formed in situ) and the ketone carbonyl, followed by dehydration, leads to the aromatic quinoline ring system. The chloro and fluoro substituents on the starting benzylamine are retained on the benzene portion of the quinoline core, ultimately residing at the C8 and C7 positions, respectively.

Conclusion

While this compound is not a direct precursor for classical quinoline syntheses, its strategic conversion to 3-Chloro-2-fluorobenzaldehyde opens a viable and efficient pathway to valuable 8-chloro-7-fluoro-substituted quinoline derivatives. This two-part approach, combining a selective oxidation with a modified Friedländer annulation, provides a clear and adaptable route for researchers in medicinal chemistry and drug discovery. The protocols detailed herein are designed to be robust and scalable, enabling the synthesis of novel quinoline-based compounds for further biological evaluation.

References

Topic: Protocol for N-Alkylation Reactions with 3-Chloro-2-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

3-Chloro-2-fluorobenzylamine is a key structural motif and a versatile building block in the synthesis of pharmacologically active compounds and advanced materials. The introduction of fluorine and chlorine atoms onto the benzyl moiety significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making its derivatives highly valuable in drug discovery.[1] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the N-alkylation of this compound (CAS 72235-55-3).[2] We present two robust and widely applicable protocols: direct alkylation with alkyl halides and reductive amination with carbonyl compounds. This document emphasizes the underlying chemical principles, provides step-by-step experimental procedures, and offers insights into optimizing reaction conditions to achieve high yields and purity.

Section 1: Foundational Chemical Principles

A successful N-alkylation strategy hinges on understanding the reactivity of the substrate and the interplay of reagents. The electronic nature of this compound, characterized by the electron-withdrawing effects of the halogen substituents, modulates the nucleophilicity of the primary amine. This requires careful selection of reaction conditions to ensure efficient transformation.

Method A: Direct N-Alkylation via SN2 Reaction

Direct alkylation is a classical and straightforward method for forming C-N bonds, proceeding through a bimolecular nucleophilic substitution (SN2) mechanism.[3] In this reaction, the lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.

Causality of Experimental Choices:

  • The Role of the Base: A base is essential to neutralize the hydrohalic acid (e.g., HBr, HCl) generated during the reaction. Without a base, the acid would protonate the starting amine, forming an unreactive ammonium salt and halting the reaction. The choice of base is critical:

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are commonly used due to their low cost and moderate reactivity. Cesium carbonate (Cs₂CO₃) often provides superior results due to its higher solubility in organic solvents and the "cesium effect," which enhances the nucleophilicity of the amine.[4]

    • Hindered Organic Bases (e.g., DIPEA): These non-nucleophilic bases prevent side reactions where the base itself gets alkylated.[3]

  • Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl Sulfoxide (DMSO) are preferred.[5] They effectively solvate the cation of the base while leaving the amine nucleophile relatively free, thereby accelerating the SN2 reaction rate.

  • Controlling Over-alkylation: The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of an undesired tertiary amine. To favor mono-alkylation, the primary amine can be used in excess, or the alkyl halide can be added slowly to the reaction mixture.[6]

Diagram 1: SN2 mechanism for direct N-alkylation.

Method B: N-Alkylation via Reductive Amination

Reductive amination is a powerful and highly versatile method for N-alkylation that proceeds in a one-pot fashion.[7] It involves two key steps:

  • Imine Formation: The primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a Schiff base (imine) intermediate, with the elimination of water.

  • Reduction: The imine is then selectively reduced to the corresponding secondary amine.

Causality of Experimental Choices:

  • The Reducing Agent: The success of this method relies on a reducing agent that is mild enough to not reduce the starting aldehyde or ketone but potent enough to reduce the intermediate imine.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is the reagent of choice for most applications. It is mild, selective for imines over carbonyls, and does not require strictly anhydrous conditions.[7] Its steric bulk and reduced hydridic character compared to NaBH₄ contribute to its selectivity.

    • Sodium Cyanoborohydride (NaBH₃CN): Also highly effective and selective, but it is more toxic and liberates hydrogen cyanide (HCN) gas under acidic conditions, requiring careful handling.[8]

  • Reaction Conditions: The reaction is often carried out in chlorinated solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[7] A catalytic amount of acetic acid is sometimes added to facilitate the formation of the iminium ion, which is the species that is actually reduced, especially when using ketones.

reductive_amination cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction amine This compound (R¹-NH₂) imine Imine Intermediate [R¹-N=CR²R³] amine->imine - H₂O carbonyl Aldehyde / Ketone (R²R³C=O) carbonyl->imine - H₂O product N-Alkylated Product (R¹-NH-CHR²R³) imine->product + [H] reducer Reducing Agent (e.g., NaBH(OAc)₃) reducer->product

Diagram 2: Two-step mechanism of reductive amination.

Section 2: Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Alkyl halides are often lachrymators and toxic. Sodium cyanoborohydride is highly toxic and should be handled with extreme care.

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol details the mono-N-benzylation of this compound using potassium carbonate as the base.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, TLC plates

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (approx. 10 mL per mmol of amine).

  • Reagent Addition: Stir the suspension at room temperature and add benzyl bromide (1.1 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 60 °C and stir. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:EtOAc mobile phase). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic solids and rinse the solids with a small amount of ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure N-(benzyl)-3-chloro-2-fluorobenzylamine.

Protocol 2: N-Alkylation via Reductive Amination with Benzaldehyde

This protocol describes the N-alkylation using benzaldehyde and sodium triacetoxyborohydride.[7][9]

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, TLC plates

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and dissolve it in 1,2-dichloroethane (approx. 15 mL per mmol of amine).

  • Imine Formation: Add benzaldehyde (1.05 eq) to the solution and stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 5-10 minutes (Note: the reaction may be mildly exothermic).

  • Reaction: Stir the reaction at room temperature. Monitor its progress by TLC until the starting amine is consumed (typically 3-6 hours).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-(benzyl)-3-chloro-2-fluorobenzylamine.

Section 3: Data Presentation & Workflow

The following tables provide a summary of typical reaction parameters for expanding the scope of these protocols.

Table 1: Representative Conditions for Direct N-Alkylation [4][9]

Alkylating Agent Base Solvent Temperature (°C) Time (h) Typical Yield (%)
Methyl Iodide K₂CO₃ DMF 60 4-8 85-95
Ethyl Bromide K₂CO₃ DMF 70 6-12 80-90
Benzyl Bromide Cs₂CO₃ MeCN 50 3-6 90-98

| Propargyl Bromide | K₂CO₃ | Acetone | Reflux | 5-10 | 75-85 |

Table 2: Representative Conditions for Reductive Amination [7][8][9]

Carbonyl Compound Reducing Agent Solvent Temperature Time (h) Typical Yield (%)
Formaldehyde (37% aq.) NaBH₃CN Methanol Room Temp 2-4 90-98
Acetaldehyde NaBH(OAc)₃ DCE Room Temp 3-6 85-95
Acetone NaBH(OAc)₃ DCE Room Temp 12-24 70-85

| Cyclohexanone | NaBH(OAc)₃ | DCE | Room Temp | 8-16 | 80-90 |

workflow cluster_legend Legend setup 1. Reaction Setup (Flask, Amine, Solvent, Base*) addition 2. Reagent Addition (Alkylating Agent or Carbonyl) setup->addition reaction 3. Reaction (Stirring, Heating, TLC Monitoring) addition->reaction workup 4. Work-up & Extraction (Quenching, Washing) reaction->workup purify 5. Purification (Column Chromatography) workup->purify product Pure N-Alkylated Product purify->product key *Base only for Direct Alkylation method.

Diagram 3: General experimental workflow for N-alkylation.

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. Available at: [Link]

  • CCS Chemistry. (2025). Direct α-Cross-Coupling of Benzylamines with Bulky Alkyl Iodides Enabled by Radical Carbonyl Catalysis. Available at: [Link]

  • CCS Chemistry. (2025). Direct α-Cross-Coupling of Benzylamines with Bulky Alkyl Iodides Enabled by Radical Carbonyl Catalysis. Available at: [Link]

  • Pearson. (n.d.). Show how you would use direct alkylation to synthesize the following compounds. Available at: [Link]

  • National Institutes of Health (NIH). (2025). Direct asymmetric α C(sp3)‒H alkylation of benzylamines with MBH acetates enabled by bifunctional pyridoxal catalysts. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). N-alkylation - Reagent Guides. Available at: [Link]

  • ResearchGate. (n.d.). N-Alkylation benzylamineHBr with butylbromide utilizing different bases*. Available at: [Link]

  • ResearchGate. (2025). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Available at: [Link]

  • MDPI. (n.d.). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Available at: [Link]

  • R Discovery. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Available at: [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold. Available at: [Link]

  • ResearchGate. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Available at: [Link]

  • PubMed. (2022). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Refubium - Freie Universität Berlin. (n.d.). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. Available at: [Link]

  • ResearchGate. (2025). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Available at: [Link]

  • MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Available at: [Link]

Sources

The Strategic Incorporation of 3-Chloro-2-fluorobenzylamine in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Halogenated Benzylamines in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic introduction of halogenated motifs into molecular scaffolds is a cornerstone of rational drug design. The presence of chlorine and fluorine atoms on a benzylamine core, as seen in 3-Chloro-2-fluorobenzylamine, offers a unique combination of steric and electronic properties that can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. This application note provides a detailed exploration of the synthetic utility of this compound, with a primary focus on its role in the synthesis of potent enzyme inhibitors. While the initial query focused on protease inhibitors, the most concretely documented and industrially relevant application of a closely related derivative, 3-chloro-2-fluorobenzyl bromide, is in the synthesis of the HIV-1 integrase inhibitor, Elvitegravir.[1][2] This guide will first delve into the detailed synthetic protocol for Elvitegravir, highlighting the critical Negishi coupling step. Subsequently, we will explore the potential application of this compound in the synthesis of protease inhibitors through common synthetic transformations like reductive amination, providing a forward-looking perspective for researchers in the field.

Part 1: Synthesis of Elvitegravir – A Case Study in Negishi Coupling

Elvitegravir is a potent HIV-1 integrase strand transfer inhibitor, a class of antiretroviral drugs that prevent the viral DNA from integrating into the host cell's genome.[3] The 3-chloro-2-fluorobenzyl moiety is a critical component of Elvitegravir's structure, contributing to its binding affinity and overall efficacy. Its synthesis provides an excellent example of the application of advanced cross-coupling methodologies in pharmaceutical manufacturing.

Causality Behind Experimental Choices in Elvitegravir Synthesis

The synthesis of Elvitegravir is a multi-step process that culminates in a key Negishi cross-coupling reaction to introduce the 3-chloro-2-fluorobenzyl group. The choice of the Negishi coupling is predicated on its tolerance of a wide range of functional groups present in the complex quinolone core of Elvitegravir and its high efficiency in forming carbon-carbon bonds.[1][2] The organozinc reagent, 3-chloro-2-fluorobenzylzinc bromide, is prepared in situ from the corresponding benzyl bromide, ensuring its reactivity for the subsequent coupling step. The use of a palladium catalyst, such as PdCl2(PPh3)2 or a combination of a palladium precursor and a suitable ligand, is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Experimental Workflow for Elvitegravir Synthesis

The following diagram illustrates the key steps in a reported synthesis of Elvitegravir, emphasizing the introduction of the 3-chloro-2-fluorobenzyl group.

Elvitegravir_Synthesis cluster_quinolone Quinolone Core Synthesis cluster_benzyl Organozinc Reagent Preparation cluster_coupling Negishi Coupling & Deprotection Quinolone_Core 6-Bromo-quinolone derivative (IIa) Coupled_Product Coupled Intermediate Quinolone_Core->Coupled_Product Pd Catalyst (e.g., PdCl2(PPh3)2) THF, 60°C Benzyl_Bromide 3-Chloro-2-fluorobenzyl bromide Zinc Zinc Benzyl_Bromide->Zinc Activation Organozinc 3-Chloro-2-fluorobenzylzinc bromide Zinc->Organozinc Formation Organozinc->Coupled_Product Elvitegravir Elvitegravir (I) Coupled_Product->Elvitegravir Deprotection

Caption: Synthetic workflow for Elvitegravir highlighting the Negishi coupling.

Detailed Protocol: Negishi Coupling for Elvitegravir Synthesis

This protocol is adapted from patent literature and is intended for informational purposes.[1][4] Researchers should consult the original literature and adhere to all laboratory safety protocols.

Materials:

  • 6-bromo-1-(1-hydroxy-3-methylbutan-2-yl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Intermediate IIa)

  • 3-Chloro-2-fluorobenzyl bromide

  • Zinc powder (activated)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)

  • Anhydrous Tetrahydrofuran (THF)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Argon or Nitrogen atmosphere

Procedure:

  • Preparation of the Organozinc Reagent: In a flame-dried, three-necked flask under an inert atmosphere, add activated zinc powder. To this, add a solution of 3-chloro-2-fluorobenzyl bromide in anhydrous THF dropwise. The reaction is exothermic and should be controlled. Stir the mixture until the zinc is consumed to form a solution of 3-chloro-2-fluorobenzylzinc bromide (typically around 0.5 M in THF).

  • Silylation of the Quinolone Core: In a separate flame-dried flask under an inert atmosphere, suspend the 6-bromo-quinolone derivative (IIa) in anhydrous THF. Add N,O-Bis(trimethylsilyl)acetamide (BSA) and stir the mixture at room temperature for approximately 10 minutes to protect the carboxylic acid and hydroxyl groups.

  • Negishi Coupling Reaction: To the silylated quinolone solution, add the palladium catalyst, PdCl2(PPh3)2. Heat the mixture to 60°C.

  • Addition of the Organozinc Reagent: Slowly add the prepared 3-chloro-2-fluorobenzylzinc bromide solution to the reaction mixture at 60°C over a period of 1 hour.

  • Reaction Monitoring: Maintain the reaction at 60°C and monitor its progress by a suitable analytical technique such as HPLC or TLC. The reaction is typically complete within 1.5 to 2 hours after the addition of the organozinc reagent.

  • Work-up and Deprotection: Upon completion, cool the reaction mixture to room temperature. The silyl protecting groups are typically removed during the aqueous work-up. Acidify the mixture with a dilute acid (e.g., 5% HCl) and extract the product with an organic solvent (e.g., ethyl acetate).[4]

  • Purification: The crude Elvitegravir is then purified by crystallization from a suitable solvent system, such as methanol, to yield the final product.[4]

Quantitative Data:

StepReactantProductYieldPurity (HPLC)Reference
Negishi Coupling & DeprotectionIntermediate IIaElvitegravir86%96.3%[4]

Part 2: Potential Application of this compound in Protease Inhibitor Synthesis

While the primary documented use of a closely related analogue is in the synthesis of an integrase inhibitor, the structural motif of this compound is highly amenable to incorporation into various heterocyclic scaffolds common in protease inhibitors. A plausible and efficient method for this is reductive amination .

Rationale for Reductive Amination

Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds.[5][6] It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is often high-yielding and tolerates a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules.

In the context of protease inhibitor synthesis, many scaffolds contain heterocyclic aldehydes (e.g., pyrimidine-4-carboxaldehyde). This compound can be coupled to such scaffolds to introduce the desired benzyl group, which can then interact with specific pockets of the protease active site.

Hypothetical Workflow for Protease Inhibitor Synthesis

The following diagram illustrates a hypothetical synthetic route to a protease inhibitor scaffold using this compound.

Reductive_Amination cluster_reactants Reactants cluster_reaction Reductive Amination Aldehyde Heterocyclic Aldehyde (e.g., Pyrimidine-4-carboxaldehyde) Imine Imine Intermediate Aldehyde->Imine Condensation Benzylamine This compound Benzylamine->Imine Protease_Inhibitor Protease Inhibitor Scaffold Imine->Protease_Inhibitor Reduction (e.g., NaBH(OAc)3)

Caption: Hypothetical workflow for protease inhibitor synthesis via reductive amination.

General Protocol: Reductive Amination with this compound

This is a general protocol and may require optimization for specific substrates.

Materials:

  • Heterocyclic aldehyde (1.0 equivalent)

  • This compound (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.2 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic acid (optional, as catalyst)

Procedure:

  • Reaction Setup: To a solution of the heterocyclic aldehyde in the chosen solvent, add this compound.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.

  • Reduction: Add sodium triacetoxyborohydride in one portion to the reaction mixture. If the reaction is sluggish, a catalytic amount of acetic acid can be added.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress until the starting materials are consumed.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Structure-Activity Relationship (SAR) Insights

The 3-chloro-2-fluorobenzyl group in Elvitegravir plays a crucial role in its potent inhibitory activity.[7][8] The halogen substituents are not merely passive additions; they actively engage in interactions within the active site of the HIV integrase enzyme.

  • Hydrophobic Interactions: The benzyl ring itself provides a key hydrophobic interaction with the enzyme.

  • Halogen Bonding: The chlorine and fluorine atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and specificity.

  • Metabolic Stability: The presence of halogens can also block sites of metabolic oxidation, thereby increasing the in vivo half-life of the drug.

A quantitative structure-activity relationship (QSAR) analysis of Elvitegravir analogs has suggested that the activity of the drug is dependent on its physicochemical descriptors, which are influenced by the nature and position of substituents on the benzyl ring.[8][9]

Conclusion

This compound and its derivatives are valuable building blocks in the synthesis of complex, biologically active molecules. The well-established use of the corresponding benzyl bromide in the synthesis of the HIV integrase inhibitor Elvitegravir via a Negishi coupling reaction underscores its industrial importance. Furthermore, the inherent reactivity of the amine functionality in this compound opens up avenues for its incorporation into a diverse range of heterocyclic scaffolds, including those of protease inhibitors, through robust and versatile reactions like reductive amination. The unique electronic properties conferred by the chloro and fluoro substituents make this reagent a powerful tool for medicinal chemists seeking to fine-tune the potency, selectivity, and pharmacokinetic properties of their lead compounds.

References

  • A new process for the preparation of elvitegravir. (2015). Google Patents.
  • An Improved Synthesis of Elvitegravir. (2025). ResearchGate. Retrieved from [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Structure of Elvitegravir Elvitegravir is 6-[(3-Chloro-2-fluorophenyl) methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7- methoxy-4-oxoquinoline-3-carboxylic acid Elvitegravir (EVG) is an investigational new drug for the treatment of HIV infection. It acts as an integrase inhibitor. (2012). ResearchGate. Retrieved from [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. Retrieved from [Link]

  • Recent Advances in Heterocyclic HIV Protease Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Elvitegravir. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of protease inhibitors derivatives. (n.d.). Blucher Proceedings. Retrieved from [Link]

  • In-silico Comparative Study and Quantitative Structure-activity Relationship Analysis of Some Structural and Physiochemical Descriptors of Elvitegravir Analogs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). Green Chemistry Teaching and Learning Community. Retrieved from [Link]

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  • Syntheses of FDA Approved HIV Protease Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Method for preparing elvitegravir. (2014). Google Patents.
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Application Notes & Protocols: Strategic Synthesis of 3-Chloro-2-fluorobenzylamine Derivatives for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of halogens, particularly fluorine and chlorine, is a cornerstone of rational drug design. These elements can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing properties such as metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] The 3-chloro-2-fluorobenzyl motif, in particular, represents a privileged scaffold. Its unique electronic and steric properties make it a valuable building block for synthesizing novel therapeutic agents. This guide provides a comprehensive overview of the synthetic strategies for preparing 3-Chloro-2-fluorobenzylamine and its derivatives, offering detailed, field-proven protocols for researchers in drug discovery and development.

The parent compound, this compound, is an organic compound featuring a benzylamine core substituted with chlorine and fluorine at the 3 and 2 positions, respectively.[3] This specific substitution pattern is critical; the electron-withdrawing nature of the halogens can modulate the pKa of the amine and influence intermolecular interactions, making it a versatile intermediate for a wide array of active pharmaceutical ingredients (APIs).[1][3] Derivatives of this compound have been explored in various therapeutic areas, including the development of HIV integrase inhibitors and other targeted therapies.[4]

Part 1: Physicochemical Properties and Safety Data

A thorough understanding of the starting material is fundamental for safe handling and successful synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 72235-55-3[3][5][6]
Molecular Formula C₇H₇ClFN[3][6]
Molecular Weight 159.59 g/mol [5][6]
Appearance Clear, colorless to green/yellow liquid[3]
IUPAC Name (3-chloro-2-fluorophenyl)methanamine[5]
SMILES C1=CC(=C(C(=C1)Cl)F)CN[5]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, within a certified chemical fume hood.

  • GHS Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[5]

    • H301/H302: Toxic or harmful if swallowed.[5]

    • H318: Causes serious eye damage.[5]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Part 2: Core Synthetic Strategies & Mechanistic Rationale

The preparation of this compound and its subsequent derivatives can be achieved through several robust synthetic pathways. The choice of method depends on the availability of starting materials, scale, and tolerance of other functional groups.

Workflow of Primary Synthetic Routes

The following diagram illustrates the primary synthetic pathways for generating this compound and its derivatives from common starting materials.

G cluster_0 Starting Materials cluster_1 Core Intermediate Synthesis cluster_2 Derivative Library 3-Chloro-2-fluorobenzoic Acid 3-Chloro-2-fluorobenzoic Acid 3-Chloro-2-fluorobenzaldehyde 3-Chloro-2-fluorobenzaldehyde 3-Chloro-2-fluorobenzoic Acid->3-Chloro-2-fluorobenzaldehyde Reduction (e.g., DIBAL-H) or via Acid Chloride 3-Chloro-2-fluorobenzonitrile 3-Chloro-2-fluorobenzonitrile This compound This compound 3-Chloro-2-fluorobenzonitrile->this compound Reduction (e.g., LiAlH4, H2/Catalyst) 3-Chloro-2-fluorobenzaldehyde->this compound Reductive Amination (e.g., NH4OAc, NaBH3CN) N-Acylated Derivatives N-Acylated Derivatives This compound->N-Acylated Derivatives Acylation N-Alkylated Derivatives N-Alkylated Derivatives This compound->N-Alkylated Derivatives Alkylation N-Sulfonylated Derivatives N-Sulfonylated Derivatives This compound->N-Sulfonylated Derivatives Sulfonylation Complex APIs (e.g., Elvitegravir pathway) Complex APIs (e.g., Elvitegravir pathway) This compound->Complex APIs (e.g., Elvitegravir pathway) Multi-step Synthesis (via organometallics)

Caption: Synthetic pathways to this compound and its derivatives.

Strategy 1: Reductive Amination of 3-Chloro-2-fluorobenzaldehyde

This is one of the most direct and widely used methods. It involves the in situ formation of an imine by reacting the aldehyde with an ammonia source, followed by immediate reduction to the primary amine.

  • Mechanistic Rationale: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred over sodium borohydride or sodium cyanoborohydride because it is milder, non-toxic, and highly selective for imines over aldehydes, minimizing side reactions. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE), which are excellent for dissolving the organic substrates and are compatible with the reducing agent.

G Aldehyde 3-Chloro-2-fluorobenzaldehyde Imine Imine Intermediate Aldehyde->Imine + Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Condensation (-H2O) Product This compound Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Imine

Caption: Mechanism of Reductive Amination.

Strategy 2: Reduction of 3-Chloro-2-fluorobenzonitrile

This route is advantageous when the corresponding nitrile is more readily available or cost-effective than the aldehyde. The strong carbon-nitrogen triple bond is reduced to a primary amine.

  • Mechanistic Rationale: Powerful reducing agents are required. Lithium aluminum hydride (LiAlH₄) is highly effective but requires strictly anhydrous conditions and careful handling due to its high reactivity with protic solvents. An alternative is catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is often cleaner and safer for larger-scale synthesis, though it may require specialized high-pressure equipment.

Strategy 3: N-Derivatization for Library Synthesis

Once the core this compound is obtained, its primary amine serves as a versatile handle for diversification.

  • N-Acylation: Reacting the amine with acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) readily forms stable amide derivatives.

  • N-Alkylation: Reaction with alkyl halides can introduce various alkyl groups. To avoid over-alkylation, reductive amination with a different aldehyde or ketone is a more controlled method for producing secondary amines.

  • N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields sulfonamides, which are common pharmacophores.

Part 3: Detailed Experimental Protocols

The following protocols are designed as self-validating systems, including steps for reaction monitoring, work-up, and purification to ensure product integrity.

Protocol 1: Synthesis of this compound via Reductive Amination

Materials and Reagents:

  • 3-Chloro-2-fluorobenzaldehyde

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-Chloro-2-fluorobenzaldehyde (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration).

  • Ammonia Source: Add ammonium acetate (3.0-5.0 eq) to the solution and stir the resulting suspension at room temperature for 30 minutes.

  • Reduction: Cool the mixture in an ice bath (0 °C). Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.[7]

  • Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of an N-Acyl Derivative (Example)

Materials and Reagents:

  • This compound (from Protocol 1)

  • Acetyl chloride (or another acid chloride/anhydride)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous MgSO₄

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under nitrogen. Add triethylamine (1.2 eq).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for the disappearance of the starting amine by TLC.

  • Work-up: Quench the reaction with water. Transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting N-(3-chloro-2-fluorobenzyl)acetamide can be purified by recrystallization or flash chromatography.

Part 4: Summary of Synthetic Routes and Applications

Table 2: Comparison of Primary Synthetic Routes

Synthetic RouteKey ReagentsTypical SolventTemperatureTypical Yield (%)Key Considerations
Reductive Amination Aldehyde, NH₄OAc, STABDCM / DCE0 °C to RT70-90%Mild conditions, good functional group tolerance.
Nitrile Reduction (LiAlH₄) Nitrile, LiAlH₄THF / Diethyl Ether0 °C to Reflux75-95%Highly efficient but requires strict anhydrous conditions and careful handling.
Nitrile Reduction (H₂/Cat.) Nitrile, H₂, Raney Ni or Pd/CMethanol / EthanolRT to 50 °C80-95%Safer for scale-up, but may require pressure equipment.
N-Acylation Amine, Acid Chloride, BaseDCM0 °C to RT>90%Generally high-yielding and straightforward.

Application in Drug Discovery

The 3-chloro-2-fluorobenzyl moiety is a key component in several advanced pharmaceutical candidates. A prominent example is its use in the synthesis of Elvitegravir , an HIV integrase inhibitor.[4] In the patented synthesis, a derivative, 3-chloro-2-fluorobenzylzinc bromide, is coupled with a quinolone core in a critical C-C bond-forming step.[4] This demonstrates the value of this scaffold in constructing complex molecular architectures for potent antiviral agents. Furthermore, related fluorobenzylamine structures are utilized as intermediates for DNA polymerase inhibitors and regulators of the integrated stress response (ISR) signaling pathway, highlighting their broad applicability in targeting fundamental disease mechanisms.[8]

References

  • The Role of 3-Chloro-2-fluorobenzoic Acid in Pharmaceutical Innovation.Google Vertex AI Search Grounding API.
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  • This compound | CAS 72235-55-3.Santa Cruz Biotechnology.
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  • What is the application of 4-CHLORO-3-FLUOROBENZYLAMINE?Guidechem.
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Application Notes & Protocols: The Pivotal Role of 3-Chloro-2-fluorobenzylamine Derivatives in the Synthesis of Elvitegravir

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elvitegravir and the Quest for Potent HIV-1 Integrase Inhibitors

Elvitegravir (EVG) is a potent HIV-1 integrase strand transfer inhibitor (INSTI) that constitutes a key component of several successful antiretroviral therapy (ART) regimens.[1][2] Its mechanism of action involves blocking the integrase enzyme, which is essential for the replication of HIV-1 by preventing the insertion of viral DNA into the host cell's genome.[1] The molecular architecture of elvitegravir is a testament to modern medicinal chemistry, featuring a quinolone core, a hydrophilic side chain to enhance solubility, and a strategically positioned 3-chloro-2-fluorobenzyl group.[1] This latter moiety is critical for the drug's potent inhibitory activity.

This guide provides a detailed examination of the synthetic pathway leading to elvitegravir, with a specific focus on the incorporation of the 3-chloro-2-fluorobenzyl group. We will delve into the causality behind the chosen synthetic strategy, provide detailed protocols, and illustrate the key chemical transformations.

Strategic Importance of the 3-Chloro-2-fluorobenzyl Moiety

The 3-chloro-2-fluorobenzyl substituent at the C6 position of the quinolone core is not an arbitrary choice. This specific halogenation pattern is crucial for optimizing the binding affinity of elvitegravir to the HIV integrase active site. The electron-withdrawing properties of the chlorine and fluorine atoms influence the electronic landscape of the benzyl ring, contributing to favorable interactions within the enzyme's binding pocket. While 3-Chloro-2-fluorobenzylamine itself is a stable starting material, for the synthesis of elvitegravir, it is typically its derivative, 3-chloro-2-fluorobenzyl bromide, that serves as the immediate precursor for the key coupling reaction. This bromide is then converted into a more reactive organometallic species to facilitate the formation of a critical carbon-carbon bond.

Synthetic Overview: The Negishi Coupling as a Cornerstone Reaction

The industrial synthesis of elvitegravir relies on a convergent approach where the quinolone core and the 3-chloro-2-fluorobenzyl side chain are prepared separately and then joined in a key final step. The most robust and widely adopted method for this crucial C-C bond formation is the Palladium-catalyzed Negishi cross-coupling reaction.[3][4][5]

This strategy offers several advantages:

  • High Functional Group Tolerance: The reaction conditions are mild enough to be compatible with the complex functional groups present on the quinolone intermediate.

  • High Yield and Selectivity: The Negishi coupling is known for its efficiency and reliability in forming sp²-sp³ carbon-carbon bonds, leading to high yields of the desired product.[6][7]

  • Convergent Synthesis: It allows for the late-stage introduction of the benzyl moiety, improving overall process efficiency.

The key transformation involves the reaction of a halogenated or activated quinolone core with a pre-formed organozinc reagent, (3-chloro-2-fluorobenzyl)zinc bromide.[3][4][8]

G cluster_A Quinolone Core Synthesis cluster_B Organozinc Reagent Synthesis cluster_C Core Coupling & Final Steps A Quinolone Precursor (e.g., 6-bromo derivative) B Protection of Functional Groups (e.g., -OH, -COOH) A->B Protection F Protected Elvitegravir Intermediate B->F Pd-Catalyzed Negishi Coupling C 3-Chloro-2-fluorobenzyl bromide E (3-Chloro-2-fluorobenzyl)zinc bromide C->E Oxidative Addition D Activated Zinc D->E E->F G Elvitegravir (Final Product) F->G Deprotection

Caption: High-level workflow for Elvitegravir synthesis.

Experimental Protocols & Methodologies

The following protocols are synthesized from established patent literature and represent a standard methodology for the key steps involving the 3-chloro-2-fluorobenzyl moiety.[3][4]

Protocol A: Preparation of (3-Chloro-2-fluorobenzyl)zinc bromide

This protocol details the formation of the essential organozinc reagent. The causality behind this step is to transform the relatively unreactive benzyl bromide into a nucleophilic organometallic species suitable for cross-coupling. Zinc is chosen for its moderate reactivity, which helps prevent unwanted side reactions.

Materials:

  • 3-Chloro-2-fluorobenzyl bromide

  • Activated Zinc powder or granules (20-30 mesh)

  • Anhydrous Tetrahydrofuran (THF)

  • 1,2-Dibromoethane (activator)

  • Trimethylsilyl chloride (activator)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Zinc Activation: To a flame-dried, three-neck flask equipped with a condenser, mechanical stirrer, and argon inlet, add granulated zinc (1.2 eq). Suspend the zinc in anhydrous THF.

  • Prepare an activator solution of 1,2-dibromoethane and trimethylsilyl chloride in dry THF. Add a small portion of this solution to the zinc suspension while stirring under argon at approximately 60°C.[3] Successful activation is often indicated by slight bubbling or an exothermic reaction.

  • Reagent Formation: After initiating activation (approx. 30 minutes), slowly add a solution of 3-chloro-2-fluorobenzyl bromide (1.0 eq) in anhydrous THF to the zinc suspension over a period of 2 hours, maintaining the temperature at 60°C.

  • Reaction Completion: Continue stirring at the same temperature for an additional 2 hours after the addition is complete. The dissolution of most of the zinc metal indicates the successful formation of the organozinc reagent.[3] The resulting solution (typically ~0.5 M) is used directly in the next step.

Protocol B: Palladium-Catalyzed Negishi Coupling

This step constitutes the core bond-forming reaction, uniting the two key fragments of the final molecule. The choice of a palladium catalyst, such as PdCl₂(PPh₃)₂, is critical as it facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that defines the Negishi coupling.[4] Protecting groups on the quinolone core (e.g., silyl ethers) are essential to prevent side reactions with the organozinc reagent.[4]

G A Protected Quinolone-Br (R-Br) D R-Pd(II)-Br (Oxidative Addition Intermediate) A->D Oxidative Addition B (3-Chloro-2-fluorobenzyl)₂Zn (R'-ZnX) E R-Pd(II)-R' (Transmetalation Intermediate) B->E Transmetalation C Pd(0) Catalyst C->D D->E E->C F Protected Elvitegravir (R-R') E->F Reductive Elimination

Caption: Simplified catalytic cycle of the Negishi coupling.

Materials:

  • Protected 6-bromo-quinolone intermediate (e.g., silylated derivative)[4]

  • Solution of (3-Chloro-2-fluorobenzyl)zinc bromide in THF (from Protocol A)

  • Palladium catalyst (e.g., Dichlorobis(triphenylphosphine)palladium(II), PdCl₂(PPh₃)₂)[4]

  • Anhydrous Tetrahydrofuran (THF)

  • 5% Hydrochloric acid (HCl)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate (for extraction)

Procedure:

  • Reaction Setup: In a separate inert-atmosphere flask, dissolve the protected 6-bromo-quinolone intermediate (1.0 eq) in anhydrous THF.

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, ~0.01-0.05 eq) to the quinolone solution.

  • Coupling Reaction: Heat the mixture to 60°C. Slowly add the prepared solution of (3-chloro-2-fluorobenzyl)zinc bromide (~1.5 eq) over 1 hour.[4]

  • Monitoring: Stir the reaction mixture at 60°C for an additional 1.5-2 hours. Monitor the reaction progress by a suitable method (e.g., HPLC or TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding water, followed by 5% HCl solution.[4]

  • Extraction: Add saturated aqueous NH₄Cl and extract the product into ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is then purified, typically by crystallization from a suitable solvent like methanol, to yield the protected elvitegravir intermediate.[4] The final deprotection step (hydrolysis of the protecting groups) yields elvitegravir.

Quantitative Data Summary

The efficiency of the Negishi coupling step is critical for the overall yield of the synthesis. The table below summarizes typical results reported in the literature.

ParameterReported ValueSource
Starting Material 6-bromo-quinolone derivative[4]
Key Reagent (3-chloro-2-fluorobenzyl)zinc bromide[3][4]
Catalyst PdCl₂(PPh₃)₂[4]
Solvent Tetrahydrofuran (THF)[3][4]
Reaction Temperature 60°C[3][4]
Molar Yield 86 - 92.5%[4][9]
Product Purity (HPLC) >96%[4]

Conclusion

The synthesis of elvitegravir showcases a sophisticated application of modern organometallic chemistry. While this compound is the ultimate source of the critical benzyl moiety, its conversion to an organozinc bromide derivative is essential for its successful incorporation into the drug's structure. The palladium-catalyzed Negishi coupling provides a reliable and high-yielding method to forge the key C6-benzyl bond, a pivotal step in the total synthesis of this important antiretroviral agent. The protocols and insights provided herein are designed to equip researchers with a thorough understanding of the chemistry and practical considerations behind this crucial manufacturing process.

References

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Application Notes and Protocols for Condensation Reactions Involving 3-Chloro-2-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Chloro-2-fluorobenzylamine in Medicinal Chemistry

This compound is a key building block in modern drug discovery, valued for the unique physicochemical properties imparted by its halogenated phenyl ring.[1][2] The presence of both chlorine and fluorine substituents significantly influences the molecule's polarity, lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] Consequently, this benzylamine derivative is a sought-after intermediate for the synthesis of a diverse range of heterocyclic compounds and other complex molecular architectures destined for pharmaceutical development.[2]

Condensation reactions are a cornerstone of synthetic organic chemistry, enabling the formation of carbon-nitrogen bonds that are prevalent in a vast number of active pharmaceutical ingredients (APIs). This guide provides detailed protocols and expert insights into the application of this compound in several critical condensation reactions, including amide bond formation and imine synthesis. The protocols herein are designed to serve as a robust starting point for researchers, with an emphasis on the rationale behind experimental choices and methods for ensuring reaction integrity.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful reaction design and optimization.

PropertyValueSource
Molecular Formula C₇H₇ClFN[3]
Molecular Weight 159.59 g/mol [3]
Appearance Colorless to yellow/green liquid[1]
Boiling Point 219.6 °C at 760 mmHg
Density 1.27 g/cm³
Refractive Index ~1.543
CAS Number 72235-55-3[3]

Protocol 1: Amide Bond Formation via Acyl Chloride Coupling

The acylation of this compound with acyl chlorides is a direct and efficient method for the synthesis of N-(3-chloro-2-fluorobenzyl)amides. This reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is essential to neutralize the hydrochloric acid generated in situ.

Causality of Experimental Choices:
  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are chosen to prevent hydrolysis of the acyl chloride and to ensure good solubility of the reactants.

  • Base: A tertiary amine such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used as an acid scavenger. DIPEA is often preferred for more sensitive substrates to minimize potential side reactions.

  • Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the amine and the acyl chloride, thereby minimizing the formation of impurities.

Detailed Experimental Protocol:
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolution: Dissolve the amine in anhydrous DCM (or THF) to a concentration of 0.1-0.5 M.

  • Base Addition: Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow Diagram:

Amide_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve this compound in anhydrous DCM prep_base Add Triethylamine prep_amine->prep_base prep_cool Cool to 0 °C prep_base->prep_cool add_acyl Add Acyl Chloride dropwise prep_cool->add_acyl react Stir at RT (2-16h) add_acyl->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with Water monitor->quench Upon Completion extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify product N-(3-chloro-2-fluorobenzyl)amide purify->product

Caption: Workflow for amide synthesis via acyl chloride coupling.

Protocol 2: Imine Formation with Aldehydes

The condensation of this compound with aldehydes yields the corresponding imines, also known as Schiff bases.[4][5] This reaction is typically reversible and acid-catalyzed. The removal of water is crucial to drive the equilibrium towards the product.[4]

Causality of Experimental Choices:
  • Catalyst: A catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH), is often employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[5]

  • Dehydration: The use of a Dean-Stark apparatus or the addition of a drying agent like anhydrous MgSO₄ or molecular sieves is essential for removing the water formed during the reaction, thus preventing the reverse hydrolysis of the imine.[4]

  • Solvent: A non-polar aprotic solvent that forms an azeotrope with water, such as toluene or benzene, is ideal when using a Dean-Stark trap. For reactions with drying agents, solvents like DCM or methanol can be used.

Detailed Experimental Protocol:
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq.) and the desired aldehyde (1.0-1.2 eq.).

  • Solvent and Catalyst: Add toluene to achieve a concentration of 0.2-1.0 M and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq.).

  • Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-8 hours).

  • Monitoring: The reaction progress can also be monitored by TLC, ¹H NMR, or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Purification: Remove the solvent under reduced pressure. The resulting crude imine can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization or column chromatography.

Reaction Mechanism Diagram:

Imine_Formation cluster_mechanism Mechanism amine R-NH₂ (this compound) start Amine + Aldehyde amine->start aldehyde R'-CHO (Aldehyde) aldehyde->start carbinolamine Carbinolamine Intermediate start->carbinolamine + H⁺ (cat.) - H⁺ iminium Iminium Ion carbinolamine->iminium + H⁺ - H₂O imine Imine Product iminium->imine - H⁺

Caption: Simplified mechanism of acid-catalyzed imine formation.

Considerations for Pictet-Spengler Reactions

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic scaffolds. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution.

Applicability to this compound:

The classic Pictet-Spengler reaction requires an electron-rich aromatic ring to facilitate the final cyclization step. The benzene ring of this compound is substituted with two electron-withdrawing halogens, which deactivates the ring towards electrophilic aromatic substitution. Therefore, a direct Pictet-Spengler reaction using this compound as the amine component is expected to be challenging and may require harsh reaction conditions (e.g., strong acids and high temperatures) with potentially low yields.

For researchers intent on exploring this transformation, a careful selection of a highly reactive aldehyde and a strong acid catalyst (e.g., trifluoroacetic acid or a Lewis acid) would be necessary. However, alternative synthetic routes to the desired heterocyclic systems may be more viable.

Conclusion

This compound is a valuable synthon for the introduction of a halogenated benzyl moiety in drug discovery programs. The protocols detailed in this guide for amide and imine formation provide a solid foundation for the synthesis of a wide array of derivatives. While direct Pictet-Spengler reactions may be challenging, the resulting amides and imines are versatile intermediates for further functionalization and the construction of complex heterocyclic systems. As with any synthetic procedure, optimization of the reaction conditions for each specific substrate is recommended to achieve the best possible outcomes.

References

  • The Role of 3-Chloro-2-fluorobenzoic Acid in Pharmaceutical Innov
  • PubChem. (3-Chloro-2-fluorophenyl)methanamine. [Link]

  • Master Organic Chemistry. Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • Chemistry Steps. Imines from Aldehydes and Ketones with Primary Amines. [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of 3-Chloro-2-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 3-Chloro-2-fluorobenzylamine, a key intermediate in modern pharmaceutical development. We will explore viable synthetic strategies, focusing on a detailed protocol for reductive amination of 3-Chloro-2-fluorobenzaldehyde. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, process optimization insights, and safety protocols essential for scaling up production from the laboratory to an industrial setting.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound is a critical building block in the synthesis of a wide range of pharmacologically active molecules.[1][2] Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the benzene ring, allows for fine-tuning of a drug candidate's physicochemical properties. The presence of these halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, making it an invaluable component in the medicinal chemist's toolbox.[3][4] For instance, this intermediate is utilized in the synthesis of novel therapeutics, including kinase inhibitors for oncology and agents targeting other disease areas.[5] The efficient and scalable production of high-purity this compound is therefore a critical step in the drug development pipeline.

Strategic Synthesis Planning for Industrial Production

Two primary routes are considered for the large-scale synthesis of this compound:

  • Route A: Reductive Amination of 3-Chloro-2-fluorobenzaldehyde. This is a widely used and highly versatile method for amine synthesis.[6][7] It involves the reaction of an aldehyde with an amine source, typically ammonia, to form an imine intermediate, which is then reduced to the desired amine.

  • Route B: Reduction of 3-Chloro-2-fluorobenzonitrile. This method involves the direct reduction of the nitrile group to a primary amine using various reducing agents.

For industrial-scale production, Route A (Reductive Amination) is often preferred due to its high selectivity, milder reaction conditions, and the avoidance of hazardous reagents sometimes associated with nitrile reductions. This route also benefits from the commercial availability of the starting material, 3-Chloro-2-fluorobenzaldehyde.[3][4]

The overall synthetic strategy, starting from the readily available 2,3-dichlorobenzonitrile, is depicted below.

G cluster_0 Synthesis of Precursor cluster_1 Final Product Synthesis A 2,3-Dichlorobenzonitrile B 3-Chloro-2-fluorobenzonitrile A->B Halex Reaction (KF, Phase Transfer Catalyst) C 3-Chloro-2-fluorobenzaldehyde B->C Reduction (e.g., DIBAL-H) D This compound C->D Reductive Amination (NH3, H2/Catalyst)

Caption: Overall synthetic workflow for this compound.

Detailed Protocol: Reductive Amination of 3-Chloro-2-fluorobenzaldehyde

This section provides a detailed, step-by-step protocol for the large-scale synthesis of this compound via reductive amination.

Reaction Mechanism

The reductive amination proceeds in two key steps: the formation of an imine intermediate followed by its reduction.

G cluster_0 Imine Formation cluster_1 Reduction Aldehyde 3-Chloro-2-fluorobenzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 Ammonia NH3 Water H2O Imine->Water - H2O Amine This compound Imine->Amine H2 / Catalyst

Caption: Reaction mechanism of reductive amination.

Materials and Reagents
ReagentCAS NumberMolecular WeightNotes
3-Chloro-2-fluorobenzaldehyde85070-48-0158.56Purity ≥99%
Ammonia (in Methanol, 7N)7664-41-717.03Anhydrous solution
Palladium on Carbon (5% Pd)7440-05-3-Catalyst
Methanol (Anhydrous)67-56-132.04Solvent
Ethyl Acetate141-78-688.11Extraction Solvent
Sodium Sulfate (Anhydrous)7757-82-6142.04Drying Agent
Hydrochloric Acid (Concentrated)7647-01-036.46For salt formation and pH adjustment
Equipment
  • High-pressure stainless-steel reactor with temperature and pressure controls

  • Hydrogen gas supply with appropriate safety measures

  • Filtration system (e.g., Nutsche filter)

  • Distillation apparatus for solvent recovery

  • Glass-lined reactors for work-up and purification

Step-by-Step Procedure
  • Reactor Setup: Charge the high-pressure reactor with 3-Chloro-2-fluorobenzaldehyde (1.0 eq) and anhydrous methanol (5-10 volumes).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 5% Palladium on Carbon (0.5-2.0 mol%).

  • Ammonia Addition: Cool the reactor to 0-5 °C and slowly add a 7N solution of ammonia in methanol (1.5-2.5 eq).

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 5-10 bar.

  • Reaction: Heat the reactor to 40-60 °C and maintain vigorous stirring. Monitor the reaction progress by HPLC or GC until the starting material is consumed (typically 4-8 hours).

  • Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Filtration: Filter the reaction mixture through a bed of celite to remove the palladium catalyst. Wash the filter cake with methanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Work-up: Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Product Isolation: Filter off the drying agent and concentrate the ethyl acetate solution to yield the crude this compound as an oil.

  • Purification (Optional): For higher purity, the product can be purified by vacuum distillation or by forming the hydrochloride salt. To form the salt, dissolve the crude product in a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent. The precipitated salt can be collected by filtration and dried.

Process Optimization and Control

For a successful and reproducible large-scale synthesis, it is crucial to control critical process parameters.

ParameterRecommended RangeRationale
Temperature 40-60 °CBalances reaction rate and potential side reactions. Higher temperatures may lead to over-alkylation.
Pressure 5-10 barEnsures sufficient hydrogen availability for the reduction without requiring highly specialized equipment.
Catalyst Loading 0.5-2.0 mol%Optimizes reaction time versus cost. Higher loading may be required for less reactive substrates.
Ammonia Excess 1.5-2.5 eqDrives the imine formation equilibrium towards the product.
Stirring Speed VigorousEnsures efficient mass transfer of hydrogen and contact between reactants and the catalyst.

Impurity Profile and Control Strategy

In pharmaceutical applications, a thorough understanding and control of impurities is paramount.

ImpurityPotential SourceControl Strategy
Unreacted Aldehyde Incomplete reaction.Monitor reaction to completion; optimize reaction time and conditions.
Dibenzylamine Over-alkylation of the product with the starting aldehyde.Control stoichiometry and temperature; slow addition of the aldehyde if necessary.
Benzyl Alcohol Reduction of the starting aldehyde.Use a selective reducing agent and optimized conditions to favor imine reduction.
Residual Palladium Catalyst carry-over.Efficient filtration; use of activated carbon for scavenging.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. [8] Therefore, appropriate personal protective equipment (PPE) is mandatory.

  • Engineering Controls: All operations should be conducted in a well-ventilated area, preferably within a fume hood for laboratory-scale work. For large-scale production, a closed system is recommended.

  • Personal Protective Equipment:

    • Eye/Face Protection: Chemical safety goggles and a face shield are required.[3]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: A lab coat or chemical-resistant suit should be worn.

  • Emergency Procedures:

    • In case of skin contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[3]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

    • In case of inhalation: Move the person to fresh air and keep them comfortable for breathing.[3]

    • In case of ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

Conclusion

The reductive amination of 3-Chloro-2-fluorobenzaldehyde offers a robust and scalable route for the large-scale production of this compound. By carefully controlling the process parameters and adhering to strict safety protocols, high yields of this valuable pharmaceutical intermediate can be achieved with excellent purity. The detailed protocol and insights provided in this application note serve as a valuable resource for scientists and engineers involved in the synthesis and manufacturing of fine chemicals for the pharmaceutical industry.

References

  • Google Patents. (n.d.). WO 2014/056465 A1: Process for preparing quinolone derivatives.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-Chloro-2-Fluorobenzaldehyde: Properties and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). EP0922693B1: Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • Google Patents. (n.d.). US 2008/0293774 A1: Substituted pyridinyl and pyrimidinyl derivatives as inhibitors of stearoyl-coa desaturase 1.
  • Google Patents. (n.d.). CN104529729A: Preparation method for 2-fluoro-3-chlorobenzaldehyde.
  • Google Patents. (n.d.). US20180162814A1: Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate.
  • Google Patents. (n.d.). US6187952B1: Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination.
  • PubChem. (n.d.). 3-chloro-2-fluorobenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). (3-Chloro-2-fluorophenyl)methanamine. Retrieved from [Link]

  • Refubium. (2023). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-fluorobenzylamine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 3-Chloro-2-fluorobenzylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Chloro-2-fluorobenzylamine

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of this compound. Here, we provide in-depth, experience-based answers to common questions, troubleshoot potential issues, and offer detailed protocols to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

The two primary and most industrially relevant pathways for synthesizing this compound (CAS 72235-55-3) start from either the corresponding benzonitrile or benzaldehyde.[1][2][3][4]

  • Reduction of 3-Chloro-2-fluorobenzonitrile: This is a highly effective method where the nitrile group (-CN) is reduced to a primary amine (-CH₂NH₂).[5] This route is often favored due to the relative stability and accessibility of the nitrile starting material.[6][7]

  • Reductive Amination of 3-Chloro-2-fluorobenzaldehyde: This pathway involves reacting the aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the target benzylamine.[8][9] This one-pot method is valued for its efficiency and green chemistry principles.[8]

The choice between these routes often depends on the cost and availability of the starting materials, as well as the desired scale and purity of the final product.

Q2: Which reducing agent is best for the reduction of 3-Chloro-2-fluorobenzonitrile?

The selection of a reducing agent is critical and depends on factors like lab safety protocols, desired reaction conditions (temperature, pressure), and potential side reactions.

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether (e.g., THF, Et₂O), 0°C to refluxHigh reactivity and typically provides excellent yields.[10][11]Highly pyrophoric, moisture-sensitive, and requires stringent anhydrous conditions. Can potentially reduce other functional groups.
Borane (BH₃) Complexes (e.g., BH₃-THF) THF, 0°C to refluxLess reactive than LiAlH₄, offering better selectivity.Can be less vigorous, sometimes requiring longer reaction times or higher temperatures.
Catalytic Hydrogenation (H₂) H₂, Metal Catalyst (Raney Ni, Pd/C), EtOH/NH₃"Greener" option, scalable, avoids stoichiometric metal hydrides.Requires specialized high-pressure equipment. Risk of dehalogenation (loss of Cl). Formation of secondary amine byproducts is common.[12]

For laboratory-scale synthesis where high reactivity is desired, LiAlH₄ is a common choice.[10][13] For larger-scale or process chemistry, catalytic hydrogenation is often preferred despite the initial investment in equipment.

Q3: Why is ammonia or an acid sometimes added during catalytic hydrogenation of nitriles?

This is a crucial optimization step to prevent the formation of secondary amine impurities.[12] The reaction proceeds through an intermediate imine. This imine can react with the newly formed primary amine product, which then gets reduced to a secondary amine "dimer".

  • Ammonia (or Ammonium Hydroxide): Adding excess ammonia shifts the equilibrium, favoring the reaction of the intermediate imine with ammonia rather than the product amine, thus minimizing the secondary amine byproduct.

  • Acid: The addition of a small amount of acid can protonate the primary amine product, rendering it less nucleophilic and preventing it from reacting with the imine intermediate.

Troubleshooting Guide

Problem 1: Low or no yield during the LiAlH₄ reduction of 3-Chloro-2-fluorobenzonitrile.
  • Possible Cause 1: Inactive LiAlH₄. Lithium aluminum hydride is extremely sensitive to moisture and can be deactivated by atmospheric humidity.

    • Solution: Always use a fresh bottle of LiAlH₄ or a freshly opened container. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use. Use anhydrous solvents.[13]

  • Possible Cause 2: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the time or gently increasing the temperature (e.g., refluxing in THF).

  • Possible Cause 3: Improper Quenching. The workup procedure is critical for liberating the amine from the aluminum salts.

    • Solution: Employ a Fieser workup. After cooling the reaction to 0°C, slowly and sequentially add:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams). This procedure is designed to produce a granular, easily filterable aluminum salt precipitate, improving the isolation of the product.

Problem 2: Significant formation of a secondary amine byproduct during catalytic hydrogenation.
  • Possible Cause: Imine-Amine Condensation. As described in the FAQ, the primary amine product is reacting with the imine intermediate.[12]

    • Solution: Perform the hydrogenation in an ammonia-saturated solvent, such as ethanolic ammonia. A common method is to bubble ammonia gas through ethanol before adding the substrate and catalyst. This high concentration of ammonia competitively inhibits the product amine from reacting.

Problem 3: Dehalogenation (loss of the Chlorine atom) is observed.
  • Possible Cause: Overly Aggressive Hydrogenation Conditions. Catalysts like Palladium on Carbon (Pd/C) are known to be active for dehalogenation, especially at higher temperatures, pressures, or with extended reaction times.

    • Solution 1: Change of Catalyst. Switch to a less active catalyst. Raney Nickel is often a good alternative that is less prone to causing dehalogenation compared to Pd/C.

    • Solution 2: Milder Conditions. Reduce the hydrogen pressure, lower the reaction temperature, and carefully monitor the reaction to stop it as soon as the starting material is consumed.

Problem 4: Difficulty purifying the final this compound product.
  • Possible Cause 1: Amine is binding to silica gel. Primary amines can streak or bind irreversibly to standard silica gel during column chromatography due to the acidic nature of the silica.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or ammonium hydroxide in the eluent (e.g., Hexane/Ethyl Acetate/Et₃N). This neutralizes the acidic sites and allows for clean elution of the amine.

  • Possible Cause 2: Product is volatile or an oil. The free base may be a low-melting solid or an oil, making handling difficult.

    • Solution: Consider converting the amine to its hydrochloride (HCl) salt for easier handling and purification. This can be achieved by dissolving the crude amine in a suitable solvent (like ether or ethyl acetate) and bubbling dry HCl gas through it, or by adding a solution of HCl in a solvent like isopropanol. The salt will typically precipitate and can be collected by filtration.

Experimental Workflows & Protocols

Workflow 1: Synthesis via Reduction of 3-Chloro-2-fluorobenzonitrile

This workflow outlines the process from the nitrile starting material to the purified amine product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dry Glassware & Inert Atmosphere (N2) B Prepare LiAlH₄ suspension in anhydrous THF A->B D Slowly add nitrile solution to LiAlH₄ suspension at 0°C B->D C Dissolve 3-Chloro-2-fluorobenzonitrile in anhydrous THF C->D E Warm to RT or Reflux Monitor by TLC D->E F Cool to 0°C Quench (Fieser Method) E->F Upon Completion G Filter off Aluminum Salts F->G H Extract with Organic Solvent (e.g., Ethyl Acetate) G->H I Dry & Concentrate H->I J Crude Product I->J K Purify by Column Chromatography (Et₃N-treated silica) J->K L Characterize Pure Product (NMR, MS) K->L

Caption: Workflow for the LiAlH₄ reduction of 3-chloro-2-fluorobenzonitrile.

Protocol: LiAlH₄ Reduction

  • Setup: To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Lithium Aluminum Hydride (1.2 eq) and anhydrous Tetrahydrofuran (THF, 50 mL). Cool the suspension to 0°C in an ice bath.

  • Addition: Dissolve 3-Chloro-2-fluorobenzonitrile (1.0 eq) in anhydrous THF (25 mL). Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. The reaction can be gently heated to reflux if TLC analysis shows incomplete conversion.

  • Workup: Cool the reaction back to 0°C. Cautiously and slowly add water (equal mL to grams of LiAlH₄ used), followed by 15% aqueous sodium hydroxide (same volume as water), and finally water again (3x the initial volume of water).

  • Isolation: Stir the resulting slurry vigorously for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel pre-treated with 1% triethylamine in the eluent system (e.g., 10-30% ethyl acetate in hexanes).

References

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • Nitrile reduction issues. Reddit r/chemistry. [Link]

  • Nitriles (OCR A Level Chemistry A): Revision Note. Save My Exams. [Link]

  • (3-Chloro-2-fluorophenyl)methanamine. PubChem. [Link]

  • Synthesis and Reactions of Nitriles. Chad's Prep. [Link]

  • Reductive amination. Wikipedia. [Link]

  • WO 2014/056465 A1.
  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry. [Link]

  • This compound cas no.72235-55-3. LookChem. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 3 - Chloro - 2 - fluorobenzylamine, CAS No. 72235-55-3. iChemical. [Link]

  • Process for preparing fluorobenzonitriles.
  • How to purify Benzylamine?. Reddit r/OrganicChemistry. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive aminations of benzaldehyde. ResearchGate. [Link]

  • 3-chloro-2-fluorobenzonitrile (C7H3ClFN). PubChemLite. [Link]

  • Benzonitrile, 3-chloro-2-fluoro-. NIST WebBook. [Link]

  • Preparation method of 2,4,6-trifluoro-benzylamine compound.
  • 3-Chloro-2-fluorobenzonitrile. PubChem. [Link]

  • Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. ACS Publications. [Link]

  • C-F Bond Functionalization: Controlled Didefluorination of o-Trifluoromethyl Benzylamines. ACS Publications. [Link]

Sources

improving yield and purity of 3-Chloro-2-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-2-fluorobenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for improving the yield and purity of this compound in your experiments. Here, you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the synthesis and purification of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound, providing potential causes and actionable solutions.

Low Yield of this compound

Issue: The yield of this compound is significantly lower than expected after the reduction of 3-chloro-2-fluorobenzonitrile.

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reduction of the nitrile to the primary amine may not have gone to completion.- Reaction Time: Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). - Temperature: If the reaction is sluggish at room temperature, consider a gentle increase in temperature, but be cautious of potential side reactions.
Degradation of Reducing Agent Lithium aluminum hydride (LiAlH4) is highly reactive and can be deactivated by moisture.- Handling: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). - Reagent Quality: Use a fresh, unopened container of LiAlH4 or titrate older batches to determine their activity.
Side Reactions Formation of secondary amines or other byproducts can consume the starting material and reduce the yield of the desired primary amine.- Inverse Addition: For catalytic hydrogenations, adding the catalyst to the nitrile solution (inverse addition) can sometimes minimize the formation of secondary amines. - Stoichiometry: Carefully control the stoichiometry of the reducing agent. An excess of LiAlH4 is necessary, but a large excess can sometimes lead to over-reduction of other functional groups if present.
Work-up Issues Improper work-up can lead to the loss of product. The formation of aluminum salts during the quenching of LiAlH4 reactions can create an emulsion, trapping the product.- Fieser Workup: Employ the Fieser workup method for quenching LiAlH4 reactions to ensure the formation of a granular precipitate that is easily filtered.[1]
Presence of Impurities in the Final Product

Issue: The purified this compound shows the presence of significant impurities by GC-MS or HPLC analysis.

Potential Impurity Source Identification and Removal
Unreacted 3-chloro-2-fluorobenzonitrile Incomplete reduction.- Identification: Look for the characteristic nitrile peak in the IR spectrum (~2230 cm⁻¹) and the molecular ion of the starting material in the GC-MS. - Removal: Can be removed by column chromatography on silica gel or by converting the desired amine to its hydrochloride salt, which will precipitate, leaving the unreacted nitrile in the solution.
Secondary Amine (Bis(3-chloro-2-fluorobenzyl)amine) Reaction of the newly formed primary amine with an intermediate imine.- Identification: This impurity will have a higher molecular weight than the desired product and can be identified by GC-MS. - Prevention: This is more common in catalytic hydrogenation. Using a Lewis acid co-catalyst or ensuring a high concentration of ammonia can suppress secondary amine formation.[2]
Solvent Residues Incomplete removal of solvents used in the reaction or purification.- Identification: Can be detected by ¹H NMR spectroscopy. - Removal: Dry the final product under high vacuum for an extended period.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective method is the reduction of 3-chloro-2-fluorobenzonitrile. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

Q2: How can I effectively purify this compound?

A2: Purification can be achieved through several methods:

  • Vacuum Distillation: This is a suitable method for purifying the free amine, which is a liquid at room temperature.

  • Recrystallization of the Hydrochloride Salt: The amine can be converted to its hydrochloride salt by treatment with HCl. The salt is typically a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.[3] This method is also effective for removing non-basic impurities.

Q3: What are the key safety precautions when working with this compound and its synthesis?

A3: this compound is a corrosive material that can cause severe skin burns and eye damage.[4] When performing the synthesis with LiAlH4, extreme caution must be exercised as it reacts violently with water.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: How can I monitor the progress of the reduction reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material (benzonitrile) and the appearance of the product (benzylamine) can be visualized. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze aliquots of the reaction mixture.

Experimental Protocols

Protocol 1: Synthesis of this compound via LiAlH4 Reduction

This protocol describes the reduction of 3-chloro-2-fluorobenzonitrile to this compound using lithium aluminum hydride.

Workflow Diagram:

SynthesisWorkflow Start Start: Dry Glassware and Inert Atmosphere LAH_Suspension Prepare LiAlH4 Suspension in THF Start->LAH_Suspension Nitrile_Addition Slowly Add 3-Chloro-2-fluorobenzonitrile Solution LAH_Suspension->Nitrile_Addition Reaction Stir at Room Temperature Nitrile_Addition->Reaction Quench Quench Reaction (Fieser Workup) Reaction->Quench Filter Filter and Wash Precipitate Quench->Filter Extract Extract with Ethyl Acetate Filter->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Vacuum Distillation or Salt Formation Concentrate->Purify End End: Pure this compound Purify->End

Caption: Synthetic workflow for this compound.

Materials:

  • 3-chloro-2-fluorobenzonitrile

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% w/v Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.

  • LiAlH4 Suspension: Under a positive pressure of inert gas, carefully add lithium aluminum hydride (1.5 equivalents) to anhydrous THF in the reaction flask.

  • Addition of Nitrile: Dissolve 3-chloro-2-fluorobenzonitrile (1 equivalent) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH4 suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.

  • Quenching (Fieser Workup): Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add the following in a dropwise manner:

    • 'x' mL of water (where 'x' is the mass of LiAlH4 in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Work-up: Stir the resulting mixture vigorously for 15-30 minutes until a white granular precipitate forms.

  • Filtration: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. If two layers are present, separate them. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound via Hydrochloride Salt Formation

This protocol is effective for purifying the amine and for its long-term storage.

Workflow Diagram:

PurificationWorkflow Start Start: Crude this compound Dissolve Dissolve in Diethyl Ether Start->Dissolve Add_HCl Add HCl in Diethyl Ether Dissolve->Add_HCl Precipitate Precipitate Hydrochloride Salt Add_HCl->Precipitate Filter Filter and Wash with Ether Precipitate->Filter Recrystallize Recrystallize from Ethanol/Ether Filter->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Free_Base Optional: Regenerate Free Base Dry->Free_Base End End: Pure Product Dry->End Free_Base->End

Caption: Purification via hydrochloride salt formation.

Materials:

  • Crude this compound

  • Anhydrous diethyl ether

  • Hydrochloric acid solution in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous diethyl ether)

  • Ethanol

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of anhydrous diethyl ether.

  • Salt Formation: Slowly add a solution of HCl in diethyl ether to the stirred amine solution. A white precipitate of the hydrochloride salt will form.

  • Isolation: Continue adding the HCl solution until no further precipitation is observed. Filter the solid using a Buchner funnel and wash it with a small amount of cold diethyl ether to remove any non-basic impurities.

  • Recrystallization: Dissolve the crude salt in a minimal amount of hot ethanol. Slowly add diethyl ether until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to complete the crystallization.

  • Drying: Filter the purified crystals, wash with cold diethyl ether, and dry under vacuum to obtain pure this compound hydrochloride.

  • (Optional) Regeneration of Free Base: To obtain the pure free amine, dissolve the hydrochloride salt in water and add a base (e.g., 10% NaOH) until the solution is alkaline. Extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer, and remove the solvent under reduced pressure.

References

  • Fieser, L. F., & Fieser, M. (n.d.). Fieser and Fieser's Reagents for Organic Synthesis. Wiley.
  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Lithium Aluminium Hydride. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]

  • Scribd. (n.d.). LAH Reduction of Nitriles to Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Google Patents. (n.d.). WO 2014/056465 A1.
  • University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathways associated with the hydrogenation of benzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for reduction of benzonitrile by Fe3O4. Retrieved from [Link]

  • Google Patents. (n.d.). (12) United States Patent.
  • SpringerLink. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Journal of the Iranian Chemical Society, 16(11), 2465-2472.
  • Google Patents. (n.d.). US20180162814A1.
  • ResearchGate. (n.d.). Selected optimization of the reaction conditions a. Retrieved from [Link]

  • Google Patents. (n.d.). CN100453527C.
  • Google Patents. (n.d.). US5466859A.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Google Patents. (n.d.). (12) United States Patent.
  • Google Patents. (n.d.). US20100204470A1.
  • PubChem. (n.d.). 3-chloro-2-fluorobenzonitrile. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 3-chloro-2-fluoro-. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-fluorobenzonitrile. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • Google Patents. (n.d.). US8496892B2.
  • PubChem. (n.d.). (3-Chloro-2-fluorophenyl)methanamine. Retrieved from [Link]

  • European Patent Office. (n.d.). METHOD OF PURIFYING 3-CHLORO-2-HYDROXYPROPYL TRIALKYLAMMONIUM CHLORIDE. Retrieved from [Link]

  • Google Patents. (n.d.). CN1187484A.

Sources

troubleshooting common side reactions in 3-Chloro-2-fluorobenzylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Chloro-2-fluorobenzylamine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this key intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively. This document is structured as a series of frequently asked questions (FAQs) that directly address common side reactions and experimental hurdles.

Overview of the Primary Synthetic Route: Reductive Amination

The most common and versatile method for preparing this compound is the reductive amination of 3-chloro-2-fluorobenzaldehyde. This process typically involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

G Aldehyde 3-Chloro-2-fluorobenzaldehyde Imine Imine Intermediate Aldehyde->Imine Condensation (-H2O) Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Product This compound (Target Product) Imine->Product Reducer Selective Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) Reducer->Imine Reduction

Caption: General workflow for the synthesis of this compound via reductive amination.

Troubleshooting Guide & FAQs

FAQ 1: My reaction yield is very low, and analysis (TLC, GC-MS) shows a significant amount of unreacted 3-chloro-2-fluorobenzaldehyde.

Question: I've run my reductive amination overnight, but the conversion is poor. What are the likely causes and how can I fix it?

Probable Cause: This issue typically points to one of two problems: inefficient imine formation or a deactivated reducing agent. Imine formation is a reversible, equilibrium-driven process that is highly sensitive to pH.[1] If the pH is too low, the ammonia source will be fully protonated and non-nucleophilic. If the pH is too high, the carbonyl group of the aldehyde is not sufficiently activated for nucleophilic attack.

Troubleshooting Strategy & Protocol:

  • Verify pH: The optimal pH for imine formation is typically mildly acidic, around 4-6.[2] This protonates the carbonyl oxygen, making the carbon more electrophilic, without fully protonating the amine nucleophile.

    • Protocol: Before adding the reducing agent, test the pH of the aldehyde and ammonia source mixture in your chosen solvent. If necessary, add a catalytic amount of acetic acid to adjust the pH into the optimal range.

  • Use a Dehydrating Agent: Since water is a byproduct of imine formation, its removal can shift the equilibrium toward the product, in accordance with Le Châtelier's principle.[1]

    • Protocol: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture before the reduction step.

  • Check Reducing Agent Potency: Hydride-based reducing agents can degrade over time, especially if exposed to moisture.

    • Protocol: Use a freshly opened bottle of the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). Avoid using sodium borohydride (NaBH₄) in a one-pot direct amination, as it can readily reduce the aldehyde before imine formation occurs.[2][3]

ParameterProblematic ConditionOptimized Condition
pH Neutral or strongly acidic/basicMildly acidic (pH 4-6)
Water Content No removal of water byproductAddition of MgSO₄ or molecular sieves
Reducing Agent Old or non-selective (e.g., NaBH₄)Fresh, selective agent (e.g., NaBH(OAc)₃)
FAQ 2: I've isolated my product, but it's contaminated with a higher molecular weight impurity that appears to be a dimer.

Question: My mass spectrum shows a significant peak at approximately M+142 relative to my product, suggesting the formation of the secondary amine, bis(3-chloro-2-fluorobenzyl)amine. How can I prevent this?

Probable Cause: This is a classic side reaction in reductive aminations that aim for primary amines.[4] The desired product, this compound, is itself a primary amine and can act as a nucleophile. It can compete with ammonia and react with another molecule of the starting aldehyde to form a secondary imine, which is then reduced to the undesired secondary amine.

G Aldehyde 3-Chloro-2-fluorobenzaldehyde SecondaryImine Secondary Imine Intermediate Aldehyde->SecondaryImine Condensation PrimaryAmine This compound (Product) PrimaryAmine->SecondaryImine Nucleophilic Attack SecondaryAmine Bis(3-chloro-2-fluorobenzyl)amine (Side Product) SecondaryImine->SecondaryAmine Reducer Reducing Agent Reducer->SecondaryImine Reduction

Caption: Formation of the secondary amine side product.

Troubleshooting Strategy & Protocol:

  • Increase Ammonia Concentration: The most direct way to favor primary amine formation is to use a large excess of the ammonia source. This ensures the concentration of ammonia is much higher than the concentration of the primary amine product, making it the statistically dominant nucleophile.

    • Protocol: Use 5-10 equivalents of the ammonia source (e.g., ammonium acetate or ammonium chloride with a base).

  • Adopt a Stepwise Procedure: Instead of a one-pot reaction, you can separate the imine formation and reduction steps. This allows you to use a less selective but often cheaper and more reactive reducing agent like NaBH₄.[3]

    • Protocol:

      • Stir the aldehyde and excess ammonia source in a solvent like methanol for 1-2 hours to maximize imine formation.

      • Cool the reaction mixture in an ice bath.

      • Slowly and portion-wise, add sodium borohydride (NaBH₄).

      • Monitor the reaction by TLC or GC-MS until the imine intermediate is fully consumed.

  • Control Reagent Addition: Slowly adding the aldehyde to a mixture of the ammonia source and reducing agent can help keep the instantaneous concentration of the aldehyde low, reducing the chance of it reacting with the newly formed primary amine.

FAQ 3: My product is contaminated with 3-chloro-2-fluorobenzyl alcohol. What went wrong?

Question: I see a byproduct in my reaction that has a mass corresponding to the starting aldehyde plus two hydrogens. Why did my aldehyde get reduced to an alcohol?

Probable Cause: This side reaction occurs when the reducing agent is not chemoselective enough to differentiate between the aldehyde's carbonyl group and the C=N double bond of the imine intermediate.[1] While agents like NaBH₃CN are designed to be more reactive towards the protonated imine (iminium ion) at acidic pH, they can still reduce aldehydes, especially if the imine concentration is low. This is a common issue when using stronger, less selective hydrides like NaBH₄ in a one-pot direct amination.

Troubleshooting Strategy & Protocol:

  • Use a Highly Selective Reducing Agent: The best solution is to use a reducing agent specifically designed for this purpose. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice as it is a milder, bulkier reagent that selectively reduces imines and protonated imines much faster than it reduces aldehydes.[3]

  • Ensure Efficient Imine Formation First: As detailed in FAQ 1, ensuring a high concentration of the imine intermediate before the reduction takes place is critical. If there is a large excess of unreacted aldehyde when the reducing agent is active, alcohol formation is more likely.

    • Protocol: Allow the aldehyde and ammonia source to stir for a "pre-incubation" period (e.g., 30-60 minutes) at room temperature before introducing the reducing agent. This allows the imine equilibrium to be established.

G Start Analyze Crude Product Check1 Major Impurity? Start->Check1 Unreacted Unreacted Aldehyde Check1->Unreacted Yes Alcohol Benzyl Alcohol Byproduct Check1->Alcohol Yes SecondaryAmine Secondary Amine Byproduct Check1->SecondaryAmine Yes Sol1 See FAQ 1: - Check pH - Add Dehydrant Unreacted->Sol1 Sol2 See FAQ 3: - Use NaBH(OAc)3 - Pre-form imine Alcohol->Sol2 Sol3 See FAQ 2: - Use excess NH3 - Stepwise protocol SecondaryAmine->Sol3

Caption: A troubleshooting decision tree for common synthesis impurities.

FAQ 4: How can I effectively purify this compound from the common side products?

Question: My reaction produced a mixture of the primary amine, secondary amine, and some unreacted aldehyde. Standard column chromatography is proving difficult. Are there better methods?

Probable Cause: The polarity of the primary amine, secondary amine, and potential alcohol byproduct can be very similar, leading to poor separation on silica gel. Furthermore, primary amines can streak on silica columns.

Troubleshooting Strategy & Protocol:

  • Acid-Base Extraction: This is the most effective classical method to separate amines from neutral compounds like aldehydes and alcohols.

    • Protocol:

      • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

      • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The primary and secondary amines will be protonated and move to the aqueous layer, leaving the neutral aldehyde and alcohol in the organic layer.

      • Separate the layers. Wash the organic layer again with 1M HCl.

      • Combine the acidic aqueous layers. Cool this solution in an ice bath and slowly add a base (e.g., 2M NaOH) until the pH is >10 to deprotonate the amines, which will typically precipitate or form an oil.

      • Extract the now basic aqueous layer with fresh organic solvent to recover the purified amine mixture.

  • Scavenger Resins (for final cleanup): Polymer-supported scavenger resins are excellent for removing specific impurities.[5]

    • To remove excess aldehyde: Use a polymer-supported amine resin (e.g., Tris(2-aminoethyl)amine, polymer-bound) to react with and sequester the remaining aldehyde.

    • To separate primary and secondary amines: This is more advanced, but a polymer-supported isocyanate resin can be used to react selectively with the primary amine. The derivatized resin is filtered off, and the desired primary amine can sometimes be cleaved back off the resin.

Purification MethodBest For SeparatingKey Principle
Acid-Base Extraction Amines from neutral compounds (aldehyde, alcohol)Differential solubility of neutral vs. protonated (salt) forms.
Silica Gel Chromatography Compounds with significant polarity differencesDifferential adsorption to a polar stationary phase.
Scavenger Resins Removing minor, specific impuritiesCovalent bonding of the impurity to a solid-supported reagent.
References
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • ResearchGate. (2024). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

Sources

Technical Support Center: Purification of 3-Chloro-2-fluorobenzylamine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Chloro-2-fluorobenzylamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure the integrity and success of your experimental work.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary methods for purifying this compound?

    • My this compound appears discolored. What are the likely impurities?

    • How can I effectively remove non-basic impurities from my crude product?

    • What is the best approach for purifying small quantities of this compound?

    • How can I assess the purity of my final product?

  • Troubleshooting Guides

    • Troubleshooting Vacuum Distillation

    • Troubleshooting Acid-Base Extraction

    • Troubleshooting Column Chromatography

  • Experimental Protocols

    • Protocol 1: Purification via Acid-Base Extraction

    • Protocol 2: Purification by Vacuum Distillation

    • Protocol 3: Purification by Flash Column Chromatography

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

The choice of purification method for this compound largely depends on the nature and quantity of impurities, as well as the scale of your reaction. The most effective techniques are:

  • Vacuum Distillation: This is an excellent method for purifying thermally stable liquids on a larger scale. Given that this compound is a liquid with a relatively high boiling point (approximately 219.6 °C at 760 mmHg), vacuum distillation allows for purification at a lower temperature, minimizing the risk of thermal decomposition.[1]

  • Acid-Base Extraction: This is a highly effective and widely used technique to separate basic amines like this compound from acidic, neutral, and other non-basic impurities.[2][3][4] The amine is protonated with an acid to form a water-soluble salt, which is then extracted into an aqueous phase.

  • Column Chromatography: While feasible, it requires special considerations due to the basic nature of the amine, which can lead to poor separation on standard silica gel.[5]

  • Recrystallization as a Salt: The amine can be converted to a crystalline salt (e.g., hydrochloride salt) by treatment with an appropriate acid.[6][7] This salt can then be purified by recrystallization, and the free amine can be regenerated.

Q2: My this compound appears discolored. What are the likely impurities?

Discoloration (often yellow or brown) in benzylamines can be indicative of several types of impurities:

  • Oxidation Products: Benzylamines are susceptible to air oxidation, which can lead to the formation of colored impurities.

  • Imine Dimers: Self-condensation of the benzylamine can occur, forming imine dimers.[6]

  • Residual Starting Materials and Reagents: Impurities from the synthetic route may persist. For instance, if synthesized via reduction of the corresponding nitrile, incomplete reaction could leave starting material.

  • Dehalogenation Products: During synthesis, particularly in hydrogenation reactions, dehalogenation can occur, leading to the formation of benzylamine derivatives with fewer halogen substituents.[8]

Q3: How can I effectively remove non-basic impurities from my crude product?

Acid-base extraction is the most direct and efficient method for removing non-basic (neutral or acidic) impurities.[4][9] By dissolving your crude product in an organic solvent and washing with an acidic aqueous solution (e.g., 1M HCl), the basic this compound will be protonated and move into the aqueous layer as its hydrochloride salt. The non-basic impurities will remain in the organic layer, which can then be discarded. The purified amine can be recovered by basifying the aqueous layer (e.g., with NaOH) and extracting it back into an organic solvent.

Q4: What is the best approach for purifying small quantities of this compound?

For small-scale purification (typically < 5g), flash column chromatography is often the most practical method. While vacuum distillation can be used, it may lead to significant product loss on a small scale. Acid-base extraction is also a viable option, especially if the impurities are non-basic.

Q5: How can I assess the purity of my final product?

Several analytical techniques can be employed to determine the purity of your this compound:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and identify the number of components in your sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for analyzing volatile compounds, providing both purity information and identification of impurities.[10]

  • High-Performance Liquid Chromatography (HPLC): A versatile method for purity assessment, particularly for non-volatile impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can be used to identify and quantify impurities if they have distinct signals.

Troubleshooting Guides

Troubleshooting Vacuum Distillation
Problem Possible Cause Solution
Bumping/Uncontrolled Boiling Uneven heating or lack of boiling chips/stirring.Use a magnetic stir bar or fresh boiling chips. Ensure the heating mantle is properly sized for the flask and provides even heating.
Product Decomposition (Darkening) Distillation temperature is too high.Increase the vacuum to lower the boiling point. Ensure the system is free of leaks.
No Product Distilling Over Vacuum is not low enough or the temperature is too low.Check all connections for leaks. Ensure the vacuum pump is functioning correctly. Gradually increase the heating mantle temperature.
Product Solidifies in Condenser Condenser water is too cold.Use room temperature water or a coolant at a slightly higher temperature.
Troubleshooting Acid-Base Extraction
Problem Possible Cause Solution
Emulsion Formation Vigorous shaking; presence of surfactants.Add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous layer. Gently swirl or rock the separatory funnel instead of vigorous shaking. Allow the mixture to stand for an extended period.
Poor Separation of Layers Densities of the organic and aqueous layers are too similar.Add more of the organic solvent or a different organic solvent with a significantly different density from water.
Low Recovery of Amine Incomplete extraction into the aqueous layer or incomplete back-extraction.Perform multiple extractions with the acidic solution. Ensure the aqueous layer is sufficiently basic (pH > 12) before back-extraction.
Product is "Oiling Out" Instead of Dissolving in the Aqueous Layer The concentration of the amine salt is too high, exceeding its solubility.Add more water to the aqueous layer to dilute the amine salt.
Troubleshooting Column Chromatography
Problem Possible Cause Solution
Product Streaking/Tailing on TLC and Column Strong interaction between the basic amine and acidic silica gel.Add a small amount of a volatile base (e.g., 0.5-1% triethylamine) to the eluent.[12] Use an amine-functionalized silica gel.[5]
Poor Separation of Impurities Incorrect solvent system.Optimize the eluent system using TLC. A gradient elution may be necessary.
Product Does Not Elute The eluent is not polar enough.Gradually increase the polarity of the eluent.
Co-elution of Impurities Impurities have similar polarity to the product.Try a different stationary phase (e.g., alumina) or a different solvent system.

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is ideal for removing neutral or acidic impurities.

Workflow Diagram:

G start Crude this compound in Organic Solvent add_acid Add 1M HCl (aq) Shake and Separate Layers start->add_acid organic_layer Organic Layer (Neutral/Acidic Impurities) add_acid->organic_layer Discard aqueous_layer Aqueous Layer (Amine Hydrochloride Salt) add_acid->aqueous_layer basify Add 6M NaOH (aq) until pH > 12 aqueous_layer->basify extract_back Extract with Organic Solvent basify->extract_back final_organic Organic Layer (Purified Amine) extract_back->final_organic final_aqueous Aqueous Layer (Discard) extract_back->final_aqueous Discard dry_evaporate Dry with Na2SO4, Filter, and Evaporate Solvent final_organic->dry_evaporate pure_product Pure this compound dry_evaporate->pure_product G cluster_0 Distillation Setup flask Distilling Flask (Crude Product + Stir Bar) still_head Still Head with Thermometer flask->still_head condenser Condenser still_head->condenser receiving_flask Receiving Flask condenser->receiving_flask vacuum Vacuum Source condenser->vacuum To Vacuum heat Heating Mantle

Caption: Simplified diagram of a vacuum distillation apparatus.

Step-by-Step Methodology:

  • Ensure the crude this compound is dry. If necessary, dry over anhydrous potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets and decant. [6]2. Set up the vacuum distillation apparatus as shown in the diagram. Use a magnetic stir bar in the distilling flask.

  • Apply a vacuum to the system and ensure all joints are well-sealed.

  • Once a stable vacuum is achieved, begin heating the distilling flask gently.

  • Collect the fraction that distills at a constant temperature and pressure. The exact boiling point will depend on the vacuum achieved.

  • Discard any initial lower-boiling fractions (forerun) and stop the distillation before all the material has evaporated to avoid concentrating non-volatile impurities.

  • Allow the system to cool completely before releasing the vacuum.

Protocol 3: Purification by Flash Column Chromatography

This protocol is recommended for small-scale purification and for separating impurities with similar basicity.

Decision Tree for Eluent Modification:

G start Does the amine streak on a standard silica TLC plate? yes_streak Yes start->yes_streak Yes no_streak No start->no_streak No add_tea Add 0.5-1% Triethylamine (TEA) to the eluent yes_streak->add_tea use_standard Use the standard eluent system no_streak->use_standard check_separation Does the addition of TEA improve separation? add_tea->check_separation proceed Proceed with column chromatography use_standard->proceed yes_improve Yes check_separation->yes_improve Yes no_improve No check_separation->no_improve No yes_improve->proceed try_amine_silica Consider using amine-functionalized silica gel no_improve->try_amine_silica

Caption: Decision tree for eluent modification in amine purification.

Step-by-Step Methodology:

  • Determine an appropriate solvent system (eluent) using TLC. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

  • Based on the TLC analysis (see decision tree), decide whether to add triethylamine to the eluent.

  • Pack a glass column with silica gel using the chosen eluent.

  • Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elute the column with the solvent system, collecting fractions in test tubes.

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann. [Link to a relevant source on the book is not available, but it is a standard reference in chemistry labs.]
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • University of Rochester, Department of Chemistry. Workup for Removing Amines. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • Quora. (2020, October 3). For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction...[Link]

  • Google Patents. Process for preparing Benzylamine salts. (GB2323087A).
  • Reddit. (2024, November 8). How to purify Benzylamine?[Link]

  • iChemical. 3 - Chloro - 2 - fluorobenzylamine, CAS No. 72235-55-3. [Link]

  • Waters. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]

  • Google Patents.
  • ResearchGate. (2016, April 14). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?[Link]

  • Reddit. (2024, March 12). Amine workup. [Link]

Sources

managing air and moisture sensitivity of 3-Chloro-2-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized technical resource for researchers, scientists, and professionals in drug development who work with 3-Chloro-2-fluorobenzylamine. Given its sensitivity to air and moisture, proper handling is paramount to ensure experimental reproducibility and reagent integrity. This document provides troubleshooting advice and frequently asked questions in a direct Q&A format to address common challenges.

Frequently Asked Questions (FAQs)

Q1: I've observed a white solid forming in my bottle of this compound. What is this substance and is the reagent compromised?

A1: The white precipitate is almost certainly a carbamate salt, formed from the reaction of the primary amine group with atmospheric carbon dioxide. This is a very common issue with primary and secondary amines. While this indicates some exposure to air, the bulk of the liquid reagent may still be pure enough for your application. However, the presence of this salt will affect the accuracy of your stoichiometry if you are measuring the reagent by volume or weight without purification. For sensitive reactions, purification is strongly recommended before use.

Q2: What is the primary degradation pathway for this compound when exposed to air?

A2: The most significant and rapid degradation pathway in the presence of air is the reaction with carbon dioxide to form the aforementioned carbamate salt. A secondary, slower process is oxidation by atmospheric oxygen. This oxidation can lead to the formation of the corresponding imine, which can further hydrolyze in the presence of moisture to yield 3-chloro-2-fluorobenzaldehyde. Prolonged exposure, especially in the presence of light, can lead to more complex degradation products.

degradation_pathway cluster_air Exposure to Air reagent This compound carbamate Carbamate Salt (White Solid) reagent->carbamate Fast imine Imine Intermediate reagent->imine Slow, O₂-mediated co2 CO₂ o2 O₂ caption Primary Degradation Pathways in Air

Caption: Primary Degradation Pathways in Air

Q3: What are the definitive storage conditions to ensure the long-term stability of this compound?

A3: To maximize shelf-life and maintain purity, this compound must be stored under a dry, inert atmosphere such as argon or nitrogen. The container should be a tightly sealed amber glass bottle to protect it from light. For long-term storage, refrigeration at 2-8°C is recommended to reduce the rate of any potential degradation. Storing the bottle within a desiccator can provide an additional layer of protection against ambient moisture.

Storage Parameter Recommended Condition Rationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents reaction with atmospheric CO₂ and O₂.
Temperature 2-8 °C (Refrigerated)Slows the kinetics of degradation reactions.
Container Tightly Sealed Amber GlassPrevents ingress of air/moisture and protects from light.

Troubleshooting Guide

Issue 1: My reaction yields are inconsistent, and I suspect the purity of my this compound.
  • Diagnostic Step 1: Purity Assessment. Before use, obtain a ¹H NMR spectrum of your reagent. Dissolve a small aliquot in CDCl₃. The benzylic protons (CH₂) should appear as a sharp singlet around 3.9 ppm. The amine protons (NH₂) will be a broad singlet that can vary in chemical shift. Look for the absence of significant impurities.

  • Diagnostic Step 2: Visual Inspection. Check for the presence of the white carbamate precipitate. If present, the reagent must be purified before use in sensitive applications.

  • Corrective Action: Purification. If a solid is present, it can be removed by dissolving the amine in a dry, non-polar solvent like anhydrous diethyl ether under an inert atmosphere, followed by filtration through a cannula or a Schlenk filter to remove the insoluble salt. The solvent can then be removed under reduced pressure. Crucially, this entire process must be conducted under inert conditions.

Issue 2: My reaction is producing unexpected side products, and all other reagents are of high purity.
  • Possible Cause: Inadequate Inert Atmosphere Technique. Small leaks in your reaction setup can introduce enough air and moisture to cause issues.

  • Troubleshooting Workflow:

    • Glassware Preparation: Ensure all glassware is oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or argon immediately before use.

    • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. It is good practice to degas the solvent by bubbling argon or nitrogen through it for 15-30 minutes before use.

    • Reagent Transfer: Use proper air-free techniques, such as a gas-tight syringe or cannula transfer, to move the this compound from its storage bottle to the reaction vessel. Always maintain a positive pressure of inert gas in both the storage bottle and the reaction flask during the transfer.

troubleshooting_workflow start Inconsistent Results Observed check_purity Step 1: Assess Reagent Purity (¹H NMR) start->check_purity is_pure Is Reagent Pure? check_purity->is_pure purify Step 2: Purify Reagent (Inert Atmosphere Filtration) is_pure->purify No review_technique Step 3: Review Air-Free Technique (Glassware, Solvents, Transfer) is_pure->review_technique Yes purify->review_technique proceed Proceed with Experiment review_technique->proceed caption Troubleshooting Workflow for Inconsistent Reactions

Caption: Troubleshooting Workflow for Inconsistent Reactions

Experimental Protocol: Inert Atmosphere Filtration

Objective: To remove solid carbamate impurities from liquid this compound.

Materials:

  • Two Schlenk flasks

  • Anhydrous, non-polar solvent (e.g., diethyl ether, hexanes)

  • Filter cannula (a stainless-steel tube with filter paper or glass wool)

  • Inert gas source with manifold

  • Syringes and needles

Procedure:

  • Setup: Oven-dry all glassware and cool under an inert atmosphere.

  • Dissolution: In the first Schlenk flask (Flask A), add the this compound. Under a positive pressure of inert gas, add anhydrous solvent via syringe and stir to dissolve the liquid amine, leaving the solid carbamate suspended.

  • Cannula Transfer: Pressurize Flask A with inert gas. Insert one end of the filter cannula into the liquid suspension (above the solid layer) and the other end into the second, empty Schlenk flask (Flask B), which is vented to a bubbler.

  • Filtration: The pressure difference will force the liquid through the cannula into Flask B, leaving the solid behind.

  • Rinsing: Add a small amount of additional anhydrous solvent to Flask A to rinse the remaining amine from the solid and transfer this rinse to Flask B via the cannula.

  • Solvent Removal: Gently remove the solvent from Flask B under reduced pressure to yield the purified, liquid this compound.

  • Storage: Immediately backfill the flask with inert gas and store appropriately.

References

  • Inert Atmosphere Techniques: The Shriver and Dinsmore. (1969). The Manipulation of Air-Sensitive Compounds. (While a classic text, modern adaptations of these techniques are standard in synthetic chemistry labs.
  • Purification of Common Laboratory Chemicals: Armarego, W. L., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Elsevier.

preventing degradation of 3-Chloro-2-fluorobenzylamine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Chloro-2-fluorobenzylamine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during the handling, storage, and use of this compound in chemical reactions. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and the stability of this versatile reagent.

Introduction to this compound

This compound is a halogenated aromatic amine, a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring chlorine and fluorine atoms on the benzene ring, imparts unique reactivity and properties.[1] However, like many benzylamines, it is susceptible to degradation under certain conditions, which can impact reaction yields and product purity.[3] This guide will help you navigate these potential challenges.

Core Stability & Handling FAQs

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for benzylamines, including this compound, are primarily oxidative.[3][4] Exposure to air (oxygen), carbon dioxide, and moisture can lead to a cascade of reactions. The benzylic amine is susceptible to oxidation to form an imine, which can then hydrolyze to the corresponding aldehyde (3-chloro-2-fluorobenzaldehyde) and ammonia.[5][6] Further oxidation can convert the aldehyde to the carboxylic acid (3-chloro-2-fluorobenzoic acid).[3] Additionally, benzylamines can react with atmospheric carbon dioxide to form carbonate salts.[3]

dot graph TD; A[this compound] -- "Oxidation (O₂)" --> B(Imine Intermediate); B -- "Hydrolysis (H₂O)" --> C{3-Chloro-2-fluorobenzaldehyde + NH₃}; C -- "Further Oxidation (O₂)" --> D[3-Chloro-2-fluorobenzoic Acid]; A -- "Reaction with CO₂" --> E[Carbonate Salt];

end caption: "Primary Degradation Pathways of this compound."

Q2: How should I properly store this compound to minimize degradation?

A2: Proper storage is critical to maintaining the stability of this compound. It is recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[7] The container should be tightly sealed and stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[8] Some suppliers note that the material is air-sensitive and should be kept under an inert gas.[7]

Storage ParameterRecommendationRationale
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation by atmospheric oxygen.[7]
Temperature Cool (as specified by supplier)Reduces the rate of potential degradation reactions.
Moisture Dry environmentMinimizes hydrolysis of imine intermediates.[3][5]
Container Tightly sealed, opaque containerPrevents exposure to air, moisture, and light.
Incompatible Materials Strong oxidizing agentsTo avoid vigorous and potentially hazardous reactions.[8]

Troubleshooting Reaction Issues

Q3: My reaction with this compound is giving low yields and multiple unexpected byproducts. What could be the cause?

A3: Low yields and the formation of byproducts often point to the degradation of the starting material either before or during the reaction. If you observe multiple spots on a TLC plate or peaks in a GC-MS analysis of your starting material, it may have already degraded.[3] Benzylamines can degrade within weeks in a sealed bottle if it has been opened and exposed to air.[3]

Troubleshooting Steps:

  • Verify Starting Material Purity: Before use, analyze a small sample of your this compound via GC-MS or NMR to confirm its purity.

  • Use Fresh or Properly Stored Reagent: If possible, use a freshly opened bottle of the amine. If using an older bottle, ensure it was stored under an inert atmosphere.

  • Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Inert Reaction Atmosphere: Set up your reaction under an inert atmosphere (nitrogen or argon) to prevent in-situ degradation.

  • Consider Reaction Conditions: High temperatures and the presence of oxidizing agents will accelerate degradation. Evaluate if your reaction conditions can be modified to be milder.

Q4: I am performing a reaction that is sensitive to primary amines. How can I protect the amine group of this compound?

A4: In multi-step syntheses, it is often necessary to protect the amine functionality to prevent unwanted side reactions.[9] The choice of protecting group is crucial and should be stable to the subsequent reaction conditions while being easily removable.[9]

Common Protecting Groups for Amines:

Protecting GroupAbbreviationProtection ReagentsDeprotection Conditions
tert-ButoxycarbonylBocBoc₂O, Et₃NAcidic conditions (e.g., TFA, HCl)[9]
BenzyloxycarbonylCbz or ZCbz-Cl, baseHydrogenolysis (H₂, Pd/C)[10][11]
AcetylAcAc₂O, pyridineAcidic or basic hydrolysis
BenzylBnBenzyl bromide, baseHydrogenolysis (H₂, Pd/C)[10][11]

Experimental Protocol: Boc Protection of this compound

  • Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) dissolved in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting Boc-protected amine by column chromatography if necessary.

dot graph TD; subgraph "Boc Protection Workflow" direction LR A[Start: this compound] --> B{Mix with Base (e.g., Et₃N) in Solvent}; B --> C{Cool to 0 °C}; C --> D{Add Boc₂O}; D --> E{Warm to RT and Stir}; E --> F{Reaction Quench & Extraction}; F --> G[Purification]; G --> H[End: Boc-protected Amine]; end

end caption: "Workflow for Boc Protection of an Amine."

Q5: Are there any specific reagents or reaction conditions that are known to be incompatible with this compound?

A5: Yes, certain reagents and conditions should be avoided to prevent degradation or hazardous situations.

  • Strong Oxidizing Agents: Reagents like potassium permanganate, chromium trioxide, and nitric acid can aggressively oxidize the amine, potentially leading to uncontrolled reactions and the formation of multiple byproducts.[8]

  • Strong Acids: While the amine will form a salt with strong acids, highly acidic conditions at elevated temperatures can promote side reactions.

  • Chlorinating/Chloraminating Agents: Exposure to chlorine or chloramine can lead to degradation pathways involving the formation of imines and subsequent hydrolysis to aldehydes.[4][5]

  • Excessive Heat: As with most organic compounds, prolonged exposure to high temperatures can cause decomposition.[12]

Purification Challenges

Q6: I am having difficulty purifying my product after a reaction involving this compound. What are some common issues and solutions?

A6: Purification can be challenging due to the basic nature of the amine and the potential for degradation on silica gel.

  • Degradation on Silica Gel: Some amines are unstable on silica gel, which is acidic.[13] This can lead to streaking on TLC plates and poor recovery from column chromatography.

    • Solution: Deactivate the silica gel by treating it with a small amount of a tertiary amine like triethylamine (typically 1-2% v/v) in the eluent. This neutralizes the acidic sites on the silica.

  • Co-distillation: The product may co-distill with byproducts, making purification by distillation difficult.[13]

    • Solution: If distillation is not effective, consider alternative purification methods such as crystallization of a salt (e.g., hydrochloride salt) or preparative HPLC.

  • Poor Peak Shape in HPLC: Amines can exhibit poor peak shape in HPLC due to interactions with residual silanols on the column packing.

    • Solution: Use a mobile phase modifier such as trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated, which typically improves peak shape.[3]

References

  • 5RSC Publishing.

  • 12Fisher Scientific.

  • 3Sciencemadness Discussion Board.

  • 4Environmental Science: Water Research & Technology (RSC Publishing).

  • 14ResearchGate.

  • 6ResearchGate.

  • 7SynQuest Laboratories.

  • 10YouTube.

  • 9Organic Chemistry Portal.

  • 15SynArchive.

  • 11SynArchive.

  • 16Organic Chemistry Portal.

  • 8Fisher Scientific.

  • 17ChemicalBook.

  • 13Organic Syntheses.

  • 1CymitQuimica.

  • 18Santa Cruz Biotechnology.

  • 19iChemical.

  • 20ChemNet.

  • 21Sigma-Aldrich.

  • NINGBO INNO PHARMCHEM CO.,LTD..

  • 2PubChem.

  • 22PubChem.

  • 23Eawag-BBD.

  • 24ResearchGate.

  • 25PubChem.

  • 26PrepChem.com.

  • 27Ossila.

  • 28Benchchem.

  • 29ResearchGate.

Sources

addressing challenges in the scale-up of 3-Chloro-2-fluorobenzylamine production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the process scale-up of 3-Chloro-2-fluorobenzylamine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on overcoming common challenges in the synthesis and purification of this critical pharmaceutical intermediate. As a key starting material in the synthesis of kinase inhibitors like Palbociclib, robust and scalable production is paramount.[1][2][3] This guide moves beyond standard procedures to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your process.

Section 1: Synthesis Overview & Critical Parameters

The most common and industrially viable route to this compound is the reductive amination of 3-chloro-2-fluorobenzaldehyde. This process involves the formation of an intermediate imine, which is then reduced to the target primary amine.

Typical Reductive Amination Workflow

Below is a generalized workflow for the synthesis. Specific reagents and conditions can be adapted based on scale and available equipment.

G cluster_prep Reaction Setup cluster_reaction Imine Formation & Reduction cluster_workup Workup & Isolation cluster_purification Purification A Charge Reactor with 3-chloro-2-fluorobenzaldehyde and Solvent (e.g., Methanol) B Add Ammonia Source (e.g., NH4OAc, aq. NH3) A->B 1. Reagents C Stir at Controlled Temp (e.g., 20-25°C) to form Imine Intermediate B->C 2. Imine Formation D Slowly Add Reducing Agent (e.g., NaBH4, H2/Catalyst) C->D 3. Reduction E Monitor Reaction Progress (TLC, HPLC, GC) D->E 4. In-Process Control F Quench Reaction (e.g., Water, Dilute Acid) E->F Completion G Solvent Extraction (e.g., DCM, EtOAc) F->G 5. Isolation Steps H Aqueous Wash/ Brine Wash G->H 5. Isolation Steps I Dry Organic Layer (e.g., Na2SO4, MgSO4) H->I 5. Isolation Steps J Concentrate Under Reduced Pressure I->J 6. Purification Steps K Purify via Vacuum Distillation or Crystallization J->K 6. Purification Steps L Final Product: This compound K->L 6. Purification Steps

Caption: Reductive Amination Workflow for this compound.

Table 1: Critical Process Parameters & Their Impact
ParameterTypical RangeRationale & Impact on Scale-Up
Temperature 15°C to 40°CControls reaction rate and impurity profile. Exothermic nature of the reduction step requires careful monitoring and cooling capacity at scale to prevent runaway reactions and formation of byproducts.
Pressure Atmospheric or <5 bar (for catalytic hydrogenation)For hydrogenations, pressure directly influences reaction rate. Higher pressures can improve efficiency but require specialized high-pressure reactors and stringent safety protocols.
pH 6.0 - 8.0Crucial for imine formation. A slightly acidic condition can catalyze imine formation, but a pH that is too low will protonate the amine, inhibiting its nucleophilicity.[4][5] A pH that is too high can lead to side reactions of the aldehyde.
Reagent Stoichiometry 1.0 - 1.2 eq. AmineAn excess of the amine source can help drive the reaction to completion but may complicate purification. Tightly controlling stoichiometry is key for process efficiency.[6]
Reducing Agent NaBH₄, NaBH₃CN, Catalytic Hydrogenation (e.g., Pd/C)Choice depends on scale, cost, and selectivity. NaBH₄ is common but can also reduce the starting aldehyde if conditions are not optimized.[7] Catalytic hydrogenation is highly efficient for large-scale production but involves handling flammable hydrogen gas.
Solvent Methanol, Ethanol, Dichloromethane (DCM)Solvent choice affects solubility, reaction rate, and workup. Protic solvents like methanol can participate in the reaction with NaBH₄, so careful control of addition rates and temperature is necessary.[7]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the scale-up process.

Problem 1: Low Yield & Incomplete Conversion

Q: My reductive amination is stalling, with significant amounts of unreacted 3-chloro-2-fluorobenzaldehyde remaining according to HPLC analysis. What are the likely causes and how can I resolve this?

A: Stalled reductive aminations are a common scale-up challenge. The root cause often lies in the delicate equilibrium of imine formation or the activity of the reducing agent.

Causality & Troubleshooting Steps:

  • Inefficient Imine Formation: The reaction proceeds via an imine intermediate. If this intermediate does not form efficiently, the reduction cannot proceed.

    • Check the pH: As noted in Table 1, pH is critical. The use of an ammonium salt like ammonium acetate can provide a buffered system to maintain an optimal pH. If using aqueous ammonia, the pH might be too high. Consider adding a catalytic amount of a mild acid, like acetic acid, to facilitate imine formation.[5][8]

    • Water Removal: Imine formation is a condensation reaction that produces water. On a small scale, this may not be an issue, but at a larger scale, the accumulation of water can inhibit the equilibrium. If your reaction is stalling, consider the use of dehydrating agents like molecular sieves or performing the reaction in a setup with a Dean-Stark trap if the solvent is appropriate (e.g., toluene).[5]

  • Reducing Agent Activity: The reducing agent may be degrading or reacting with other components.

    • Sodium Borohydride (NaBH₄) Decomposition: In protic solvents like methanol, NaBH₄ can react with the solvent, especially in the presence of acid. Ensure the NaBH₄ is added portion-wise to a well-stirred solution at a controlled temperature (e.g., <25°C) to manage the exotherm and minimize decomposition.[7]

    • Catalyst Deactivation (Catalytic Hydrogenation): If using a heterogeneous catalyst like Palladium on Carbon (Pd/C), the catalyst can be poisoned by impurities in the starting materials or solvents. Ensure high-purity starting materials. If you suspect catalyst deactivation, increasing catalyst loading or using a fresh batch may be necessary.

  • Aldehyde Reduction Side Reaction: Sodium borohydride can directly reduce the starting aldehyde to the corresponding alcohol (3-chloro-2-fluorobenzyl alcohol).[4]

    • Solution: This is more likely if the rate of reduction is faster than the rate of imine formation. To mitigate this, ensure the imine is pre-formed before adding the reducing agent. You can monitor imine formation by TLC or NMR before proceeding with the reduction step.[4][5] Alternatively, a more selective reducing agent like sodium triacetoxyborohydride (STAB) can be used, as it is less likely to reduce the aldehyde under mildly acidic conditions.[4]

Problem 2: Impurity Formation

Q: My final product is contaminated with a significant amount of a higher molecular weight impurity, likely the dibenzylamine derivative. How can I minimize its formation?

A: The formation of the secondary amine (dibenzylamine) is a classic side reaction in reductive aminations. It occurs when the desired product, the primary amine, acts as a nucleophile and reacts with another molecule of the starting aldehyde to form a secondary imine, which is then reduced.

Mechanism & Mitigation Strategies:

  • Controlling Stoichiometry: The most direct way to suppress this side reaction is to use an excess of the ammonia source relative to the aldehyde. This increases the probability that the aldehyde will react with ammonia rather than the product amine.

  • Slow Aldehyde Addition: Instead of charging all the aldehyde at the beginning, consider a semi-batch process where the aldehyde is added slowly over several hours to a solution containing the ammonia source and the reducing agent. This maintains a low concentration of the aldehyde, minimizing the chance for the product amine to react with it.

  • Temperature Control: Higher temperatures can sometimes favor the formation of the secondary amine. Maintaining a lower reaction temperature (e.g., 15-20°C) can help improve selectivity.

Table 2: Common Impurities and Their Control
ImpurityStructureFormation PathwayMitigation Strategy
3-chloro-2-fluorobenzyl alcoholAr-CH₂OHDirect reduction of the starting aldehyde by the reducing agent.Pre-form the imine before adding NaBH₄; use a more selective reducing agent like STAB.
N,N-bis((3-chloro-2-fluorophenyl)methyl)amine(Ar-CH₂)₂NHReaction of the product amine with the starting aldehyde, followed by reduction.Use an excess of the ammonia source; slow addition of the aldehyde; maintain lower reaction temperatures.
Unreacted AldehydeAr-CHOIncomplete reaction or stalled conversion.Optimize pH, ensure active reducing agent, consider water removal. (See Problem 1)
Problem 3: Purification & Isolation Challenges

Q: I am having difficulty purifying the final product. Standard distillation results in some decomposition, and acid-base extraction leads to emulsions during scale-up. What are some robust purification strategies?

A: this compound, like many benzylamines, can be challenging to purify at scale. Thermal sensitivity and its basic nature require careful selection of methods.

Recommended Purification Protocols:

  • Vacuum Distillation Optimization:

    • Rationale: Distillation is often the most cost-effective method for purification at scale. However, amines can be susceptible to thermal decomposition.

    • Protocol:

      • Ensure the crude product is thoroughly dry. Residual water or solvents can interfere with the distillation.

      • Use a high-efficiency vacuum pump to achieve a low pressure (<5 mmHg). A lower boiling point reduces thermal stress on the molecule.

      • Employ a short-path distillation apparatus to minimize the residence time of the compound at high temperatures.

      • Maintain the heating mantle/oil bath temperature as low as possible while ensuring a steady distillation rate. A temperature difference of no more than 20-30°C between the vapor and the pot is ideal.

  • Crystallization as a Salt:

    • Rationale: Converting the amine to a salt often yields a highly crystalline solid that is easy to handle and purify by recrystallization. The free base can be regenerated later.[9]

    • Protocol (for Hydrochloride Salt):

      • Dissolve the crude amine in a suitable solvent (e.g., isopropanol, diethyl ether).

      • Slowly add a solution of HCl in isopropanol or bubble dry HCl gas through the solution while stirring and cooling.

      • The hydrochloride salt will precipitate. Monitor the pH to avoid adding a large excess of acid.

      • Isolate the salt by filtration and wash with cold solvent to remove non-basic impurities.

      • The purified salt can then be neutralized with a base (e.g., NaOH, NaHCO₃) and the free amine extracted into an organic solvent to be isolated.[10]

Section 3: Safety & Handling at Scale

Q: What are the primary safety concerns when handling this compound and its precursors at a multi-kilogram scale?

A: Safety is paramount. This compound is classified as corrosive and can cause severe skin burns and eye damage.[11][12][13] Precursors and reagents also carry significant hazards.

Hazard Overview & Safe Handling Procedures
  • This compound:

    • Hazard: Corrosive to skin and eyes.[11][12] Toxic if swallowed or inhaled.[13]

    • Handling: Always use in a well-ventilated area or a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11][14] Ensure safety showers and eyewash stations are readily accessible.[11]

  • 3-chloro-2-fluorobenzaldehyde:

    • Hazard: Irritant. Handle with standard PPE in a ventilated area.

  • Sodium Borohydride (NaBH₄):

    • Hazard: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas.

    • Handling: Store in a cool, dry place away from acids and water. When quenching the reaction, add the quenching agent slowly and with adequate cooling to control the rate of hydrogen evolution.

  • Catalytic Hydrogenation (if used):

    • Hazard: Hydrogen gas is highly flammable and can form explosive mixtures with air. Catalysts like Pd/C can be pyrophoric (ignite spontaneously in air) when dry and saturated with hydrogen.

    • Handling: Use specialized high-pressure reactors with appropriate safety interlocks. Never allow the catalyst to dry in the air after use. It should be filtered and kept wet (e.g., with water) until it can be safely disposed of or recycled.

Scale-Up Safety Workflow

Caption: A systematic approach to ensuring safety during process scale-up.

References

  • This compound - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • CN111675660A - A kind of preparation method of synthesizing Palbociclib intermediate and ... - Google Patents. (n.d.).
  • How to purify Benzylamine? : r/OrganicChemistry - Reddit. (2021). Retrieved from [Link]

  • Preparation method of palbociclib intermediate - Eureka | Patsnap. (2021). Retrieved from [Link]

  • Understanding the Synthesis of Palbociclib Intermediate: A Chemical Perspective. (n.d.). Retrieved from [Link]

  • Duan, S., et al. (2018). Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. Organic Process Research & Development. Retrieved from [Link]

  • Question about reductive amination reaction procedure : r/Chempros - Reddit. (2023). Retrieved from [Link]

  • Kumar, A., & Nekkanti, S. (2019). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Organic Chemistry: An Indian Journal. Retrieved from [Link]

  • (3-Chloro-2-fluorophenyl)methanamine | C7H7ClFN | CID 2773614 - PubChem. (n.d.). Retrieved from [Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (2021). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • DE19811092A1 - Process for the preparation of benzylamine salts - Google Patents. (n.d.).
  • What's wrong with my reductive amination? I barely got any product. - Reddit. (2023). Retrieved from [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts? - ResearchGate. (2018). Retrieved from [Link]

  • The Gabriel Synthesis of Benzylamine - ResearchGate. (n.d.). Retrieved from [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. (2023). Retrieved from [Link]

  • Help with reductive ammination : r/Chempros - Reddit. (2023). Retrieved from [Link]

Sources

Technical Support Center: Safe Disposal and Waste Management of 3-Chloro-2-fluorobenzylamine Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Chloro-2-fluorobenzylamine is a halogenated organic compound integral to various synthetic pathways in pharmaceutical and agrochemical research.[1][2] Its structure, containing chlorine, fluorine, and an amine functional group, dictates its reactivity and, consequently, the nature of its byproducts.[1] The safe management of waste streams generated from its use is not merely a regulatory requirement but a critical component of laboratory safety and environmental stewardship. Halogenated organic compounds, particularly those containing fluorine and chlorine, require specialized disposal protocols due to their potential toxicity, persistence, and the hazardous materials that can be generated upon improper treatment, such as hydrogen halides.[3][4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for managing waste derived from reactions involving this compound. It is structured in a question-and-answer format to directly address common challenges and provide clear, actionable protocols.

Section 1: Frequently Asked Questions (FAQs) - Immediate Handling and Segregation

Q1: What are the primary hazards associated with the waste from reactions involving this compound?

A1: The waste stream presents multiple hazards. The unreacted this compound itself is corrosive, toxic if swallowed, and can cause severe skin burns and eye damage.[6] Beyond the parent compound, the waste is a complex mixture that can include:

  • Halogenated Organic Byproducts: Chlorinated and fluorinated aromatic and aliphatic compounds formed during the reaction. These are often persistent and require specialized disposal.[3][4]

  • Corrosive Reagents: Acids or bases used as catalysts or for pH adjustment.

  • Volatile Organic Solvents: Halogenated (e.g., dichloromethane) and non-halogenated (e.g., acetone, toluene) solvents.

  • Reactive Intermediates: Depending on the specific reaction, unstable intermediates may persist in the waste, posing a risk of unexpected reactions. During chlorination or chloramination reactions, for instance, benzylamines can degrade into aldehydes and other amines.[7]

Q2: I've just completed my reaction. How must I segregate the different waste streams?

A2: Proper segregation at the point of generation is the most critical step in safe and cost-effective waste management. The cardinal rule is to never mix halogenated and non-halogenated waste streams. [8] Mixing them needlessly classifies the entire volume as the more expensive and difficult-to-treat halogenated waste.[8]

Use separate, clearly labeled containers for:

  • Halogenated Organic Waste: This includes the mother liquor, any washes with halogenated solvents, and any solid byproducts containing the chloro-fluoro-benzyl moiety. Label this container "HALOGENATED ORGANIC WASTE" and list the primary constituents.[3][9]

  • Non-Halogenated Organic Waste: Solvents like acetone, hexanes, or ethyl acetate used for extractions or washes. Label as "NON-HALOGENATED ORGANIC WASTE."

  • Aqueous Waste: Water-based solutions from washes or extractions. This waste may still contain dissolved organics and must be characterized. If it contains halogenated compounds, it must be treated as halogenated waste.

  • Solid Waste: Contaminated consumables like silica gel, filter paper, and gloves. These should be placed in a designated solid waste container, which must also be treated as halogenated if contaminated.

Q3: Can I neutralize acidic or basic byproducts in my waste container?

A3: Neutralization can be performed, but it must be done with extreme caution, preferably in a reaction vessel under a fume hood before the waste is added to a bulk storage container. Never add strong acids or bases directly to a sealed container of mixed chemical waste.

  • Causality: The heat generated from an exothermic neutralization reaction can cause a rapid increase in vapor pressure inside a sealed container, leading to a potential rupture or explosion. Furthermore, adding acid to certain byproducts could generate toxic gases. Always add neutralizing agents slowly, with cooling and stirring, and ensure the reaction is complete before transferring to a waste container. Leave the container vented in a fume hood for a period before sealing.

Q4: What is the correct immediate response to a small spill of a reaction mixture containing this compound?

A4: For small spills (typically <100 mL) that you are trained to handle:

  • Alert & Restrict: Immediately alert personnel in the vicinity and restrict access to the area.[3]

  • Don PPE: Ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a lab coat, and heavy-duty gloves (e.g., nitrile over neoprene).[3]

  • Contain & Absorb: Contain the spill using a compatible absorbent material, such as vermiculite or a commercial chemical spill pillow. Do not use combustible materials like paper towels for large quantities.

  • Collect Waste: Carefully collect the absorbed material using spark-proof tools and place it in a designated, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. The cleaning materials must also be disposed of as hazardous waste. For large spills, evacuate the area immediately and contact your institution's emergency response team.[3]

Section 2: Troubleshooting Guide - Common Waste Handling Issues

Problem: My halogenated waste container is showing signs of pressure buildup (e.g., bulging, hissing). What should I do?

Solution: This is a dangerous situation indicating an ongoing chemical reaction.

  • Do Not Handle Directly: Do not attempt to tighten or loosen the cap if the container is noticeably pressurized.

  • Isolate and Secure: If it is safe to do so, place the container in a secondary containment bin within a fume hood to contain any potential leaks.

  • Inform and Evacuate: Alert your lab supervisor and safety officer immediately. Be prepared to evacuate the immediate area.

  • Root Cause Analysis: Pressure buildup is typically caused by the inadvertent mixing of incompatible chemicals. A common cause is adding acidic waste to a container with bicarbonate or carbonate salts, or adding an oxidizing agent to organic waste. This underscores the importance of understanding the reactivity of all components being added to a waste stream.[3]

Problem: I accidentally mixed a small amount of chloroform into my non-halogenated acetone waste. What are the consequences?

Solution: The entire container must now be re-labeled and disposed of as halogenated waste .

  • Immediate Action: Relabel the container immediately to prevent further improper mixing. Clearly indicate that it is now a "HALOGENATED WASTE" container and list all known components.

  • Financial and Environmental Impact: The cost of disposing of halogenated waste is significantly higher than for non-halogenated waste, primarily due to the complex incineration process required to scrub acidic gases like HCl and HF from the exhaust.[4][8] This simple mistake leads to a direct increase in operational costs and a larger environmental footprint for the disposal process.

Section 3: Protocols for Waste Management

Protocol 3.1: Standard Operating Procedure for Waste Segregation & Labeling
  • Procure Containers: Obtain separate, chemically compatible waste containers for each waste stream (Halogenated Organic, Non-Halogenated Organic, Aqueous, Solid). Ensure containers have secure, sealing caps.

  • Pre-Label Containers: Before adding any waste, label each container with a "Hazardous Waste" tag. Fill in the generator's name, lab location, and the start date.

  • Log All Additions: For each addition of waste, log the chemical name and approximate quantity on the container's label or an attached log sheet. Be specific (e.g., "Reaction crude containing this compound," not just "amine waste").

  • Keep Containers Closed: Except when adding waste, all containers must be kept tightly sealed to prevent the release of volatile organic compounds (VOCs).[8]

  • Use Secondary Containment: Store waste containers in secondary containment bins to mitigate leaks or spills.[10] Segregate incompatible waste classes (e.g., acids from bases, oxidizers from organics) within the storage area.[10]

Protocol 3.2: Final Disposal Pathways

The accepted and environmentally sound method for the final disposal of halogenated organic compounds like this compound and its byproducts is high-temperature incineration in a specialized hazardous waste facility.[4][11]

  • Why Incineration? This process is designed for the complete destruction of the organic molecules.[4]

    • Decomposition: At high temperatures (typically >1000°C) in the presence of air and steam, the organic compounds are decomposed into their constituent elements.[4] Carbon and hydrogen form carbon dioxide (CO₂) and water (H₂O).

    • Acid Gas Formation: The chlorine and fluorine atoms are converted into hydrogen chloride (HCl) and hydrogen fluoride (HF) gases.[4]

    • Scrubbing: The incinerator's exhaust stream is passed through a series of "scrubbers," which are chemical baths (e.g., caustic solutions) that neutralize the HCl and HF, converting them into salts and preventing their release into the atmosphere.[5]

Landfill disposal for this type of liquid waste is generally prohibited as it can lead to the leaching of toxic, non-biodegradable compounds into soil and groundwater.[4]

Section 4: Visual Guides & Data Tables

Waste Management Decision Workflow

The following diagram outlines the critical decision points for managing waste from synthesis involving this compound.

WasteManagementWorkflow start_node start_node process_node process_node decision_node decision_node waste_node waste_node final_node final_node A Reaction Complete B Characterize Waste Streams (Solvents, Aqueous, Solids) A->B C Is waste stream organically contaminated? B->C D Does it contain F, Cl, Br, or I? C->D  Yes   L Aqueous Waste (Check institutional guidelines) C->L  No   E HALOGENATED WASTE D->E  Yes   F NON-HALOGENATED WASTE D->F  No   G Is waste corrosive (Acidic/Basic)? E->G F->G H Neutralize Safely in Lab (If protocol allows) G->H  Yes   I Label Container Correctly & Log Contents G->I  No   H->I J Store in Secondary Containment in Satellite Accumulation Area I->J K Arrange for Professional Hazardous Waste Disposal J->K L->G

Caption: Decision workflow for proper waste segregation and disposal.

Table 1: Chemical Incompatibility Summary

This table summarizes materials that should not be mixed with this compound waste streams to prevent hazardous reactions.

Chemical ClassIncompatible WithRationale for Incompatibility
Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates, Peroxides)Amine functional groups, organic solventsCan cause violent, exothermic reactions, leading to fire or explosion.
Strong Acids (e.g., Sulfuric Acid, Hydrochloric Acid)Amine functional groupsVigorous, exothermic neutralization reaction. Can degrade other components.
Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide)Parent compound and byproductsCan cause exothermic reactions and promote side reactions.
Reactive Metals (e.g., Sodium, Potassium, Magnesium)Halogenated compounds, solventsCan lead to explosive reactions, especially with chlorinated solvents.

This table is a general guide. Always consult the Safety Data Sheet (SDS) for each chemical in your waste stream for a complete list of incompatibilities.[3][12][13]

References

  • Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
  • St. Clair, A. M. (n.d.). Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development.
  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure.
  • CymitQuimica. (n.d.). CAS 72235-55-3: this compound.
  • Royal Society of Chemistry. (n.d.). Degradation of benzylamines during chlorination and chloramination.
  • OSTI.GOV. (n.d.). Some considerations in the handling of fluorine and the chlorine fluorides.
  • PubChem. (n.d.). (3-Chloro-2-fluorophenyl)methanamine.
  • IAEA. (n.d.). Some considerations in the handling of fluorine and the chlorine fluorides.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • University of Wisconsin System. (n.d.). Halogenated Waste.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Chloro-2-fluorobenzaldehyde: A Cornerstone in Advanced Organic Synthesis.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • Walchem. (2024). Chemical Compatibility Chart.

Sources

strategies to minimize impurity formation in halogenated benzylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An elevated level of impurities in your final product can compromise efficacy, introduce toxicity, and create significant hurdles in downstream processing and regulatory approval. This guide provides in-depth technical support for scientists and researchers encountering challenges with impurity formation during the synthesis of halogenated benzylamines.

Troubleshooting Guide: Impurity Formation

This section addresses the most common issues observed during the synthesis of halogenated benzylamines, providing probable causes and actionable solutions.

Observed Issue Probable Cause(s) Recommended Solution(s)
Over-alkylation (Formation of Dibenzylamine Impurities) 1. Excessive Benzylamine: The primary amine product is nucleophilic and can react with another molecule of the benzyl halide or benzaldehyde. 2. High Reaction Temperature: Increased temperature can accelerate the rate of the secondary N-alkylation reaction. 3. Inefficient Removal of Aldehyde: In reductive amination, remaining aldehyde can react with the newly formed primary amine.1. Stoichiometry Control: Use a significant excess of the ammonia source (e.g., NH4OAc, NH3) relative to the aldehyde/halide to favor primary amine formation. 2. Temperature Management: Maintain the reaction at a lower temperature (e.g., 0-25 °C) to control the rate of side reactions. 3. Controlled Addition: Add the reducing agent slowly to the mixture of the aldehyde and amine source to ensure the aldehyde is consumed as it reacts.
Dehalogenation (Loss of Halogen Atom) 1. Harsh Reducing Agents: Certain reducing agents (e.g., vigorous catalytic hydrogenation conditions) can cleave the carbon-halogen bond. 2. High Temperature/Pressure: Extreme conditions, especially in the presence of a catalyst, can promote hydrodehalogenation.1. Select Milder Reducing Agents: Use reagents like sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB), which are less prone to causing dehalogenation. 2. Optimize Catalytic Conditions: If using catalytic hydrogenation, select a less active catalyst (e.g., sulfided platinum) or add a catalyst poison (e.g., quinoline) to suppress dehalogenation.
Unreacted Starting Material (Benzyl Halide/Benzaldehyde) 1. Insufficient Reducing Agent: The amount of reducing agent was not adequate to completely convert the imine intermediate to the amine. 2. Poor Reagent Quality: The reducing agent may have degraded due to improper storage or handling.1. Verify Stoichiometry: Ensure at least a stoichiometric amount of the reducing agent is used; a slight excess (1.1-1.5 equivalents) is often beneficial. 2. Check Reagent Activity: Use a fresh, properly stored batch of the reducing agent.
Imine Intermediate Impurity 1. Incomplete Reduction: The reaction was not allowed to proceed to completion, or the reducing agent was not effective enough. 2. Hydrolysis During Work-up: The imine can be hydrolyzed back to the aldehyde and amine under certain pH conditions.1. Extend Reaction Time: Monitor the reaction by TLC or LC-MS to ensure the disappearance of the imine intermediate. 2. Careful Quenching: Quench the reaction under controlled pH conditions, typically by adding a base to neutralize any acid before work-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of dibenzylamine impurity in reductive amination, and how can I prevent it?

The most frequent cause is the reaction of the newly formed, nucleophilic benzylamine product with the remaining benzaldehyde to form a secondary imine, which is then reduced to the dibenzylamine.

Prevention Strategy: The key is to maintain a high concentration of the ammonia source relative to the benzaldehyde. This statistically favors the reaction of the aldehyde with the ammonia source over the newly formed primary amine. Using a significant excess of an ammonia salt like ammonium acetate or bubbling ammonia gas through the reaction mixture is highly effective.

Q2: I'm observing dehalogenation of my bromobenzaldehyde during a catalytic hydrogenation. What are my options?

Hydrodehalogenation is a common side reaction with palladium or platinum catalysts.

Recommended Actions:

  • Switch to a Chemical Reducing Agent: The most straightforward solution is to avoid catalytic hydrogenation altogether. Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are excellent alternatives for reductive amination that typically do not affect aryl halides.

  • Modify Catalytic Conditions: If hydrogenation is necessary, you can use a poisoned catalyst, such as Lindlar's catalyst or a sulfided platinum catalyst, which can reduce the imine while minimizing C-Br bond cleavage.

Q3: How can I effectively monitor the progress of my reaction to minimize incomplete conversion?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress.

Monitoring Protocol:

  • Spotting: On a TLC plate, spot the starting material (aldehyde), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Elution: Use a suitable solvent system (e.g., ethyl acetate/hexanes) to develop the plate.

  • Visualization: Visualize the spots under UV light. The disappearance of the starting aldehyde spot indicates complete consumption. The formation of a new, more polar spot (the amine) should be observed.

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of reactants and the formation of products and impurities.

Experimental Protocols

Protocol 1: Reductive Amination of 4-Chlorobenzaldehyde using Sodium Borohydride

This protocol details a standard procedure for the synthesis of 4-chlorobenzylamine, designed to minimize common impurities.

Materials:

  • 4-Chlorobenzaldehyde

  • Ammonium Acetate (NH₄OAc)

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzaldehyde (1.0 eq) and ammonium acetate (10.0 eq) in methanol.

  • Stirring: Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding water.

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane and saturated sodium bicarbonate solution.

  • Washing: Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chlorobenzylamine.

Visualizing the Process

Troubleshooting Workflow for Impurity Analysis

The following diagram outlines a logical workflow for identifying and mitigating impurities during halogenated benzylamine synthesis.

G cluster_0 Impurity Analysis Workflow cluster_1 Impurity Identification & Mitigation start Reaction Complete Analyze Crude Product (LC-MS, NMR) check_purity Purity Acceptable? start->check_purity end Proceed to Purification/Next Step check_purity->end  Yes troubleshoot Identify Major Impurity check_purity->troubleshoot No   over_alkylation Dibenzylamine Detected troubleshoot->over_alkylation Over-alkylation dehalogenation Dehalogenated Product Detected troubleshoot->dehalogenation Dehalogenation start_material Starting Material Detected troubleshoot->start_material Incomplete Reaction sol_over_alk Increase NH3 source excess Lower Temperature over_alkylation->sol_over_alk sol_dehal Use Milder Reducing Agent (e.g., NaBH4) Modify Catalyst dehalogenation->sol_dehal sol_start_mat Increase Reducing Agent Extend Reaction Time start_material->sol_start_mat

Caption: Troubleshooting workflow for impurity identification.

Reaction Pathway: Main vs. Side Reactions

This diagram illustrates the desired reaction pathway versus the common side reactions leading to impurity formation.

G cluster_main Desired Pathway cluster_side Side Reactions aldehyde Halogenated Benzaldehyde imine Primary Imine aldehyde->imine + NH3 dehalogenated Dehalogenated Product aldehyde->dehalogenated + [H] (Harsh) amine Target Benzylamine (Primary Amine) imine->amine + [H] (Reduction) secondary_imine Secondary Imine amine->secondary_imine + Aldehyde dibenzylamine Dibenzylamine Impurity secondary_imine->dibenzylamine + [H]

Caption: Desired vs. side reaction pathways.

References

  • Reductive Amination. Organic Chemistry Portal. [Link]

  • Hydrodehalogenation. ScienceDirect Topics. [Link]

  • Sodium Borohydride. Wikipedia. [Link]

Validation & Comparative

A Comparative Analysis of 3-Chloro-2-fluorobenzylamine and Its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the nuanced structural variations of aromatic building blocks can profoundly influence the physicochemical properties, reactivity, and biological activity of target molecules. This guide provides a comprehensive comparative analysis of 3-Chloro-2-fluorobenzylamine and its key positional isomers. By examining their synthesis, spectroscopic signatures, and key chemical characteristics, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed for informed decision-making in their synthetic endeavors.

Introduction: The Significance of Halogenated Benzylamines

Halogenated organic compounds are of paramount importance in the development of pharmaceuticals and agrochemicals. The incorporation of halogen atoms, particularly fluorine and chlorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Benzylamines, as versatile intermediates, serve as foundational scaffolds in a myriad of synthetic pathways. The specific placement of chloro and fluoro substituents on the benzylamine ring creates a diverse array of isomers, each with a unique electronic and steric profile, offering a rich playground for chemical exploration. This guide focuses on this compound and its isomers, providing a comparative framework for their application in research and development.

Physicochemical Properties: A Comparative Overview

The position of the halogen substituents on the aromatic ring directly impacts the physical properties of the chloro-fluorobenzylamine isomers. These differences, although sometimes subtle, can have significant implications for reaction conditions, purification strategies, and the overall handling of these compounds. A summary of key physicochemical properties is presented in Table 1.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive Index
This compound 72235-55-3C₇H₇ClFN159.59219.6 at 760 mmHg[1]1.27[1]1.5405[1]
2-Chloro-3-fluorobenzylamine Not readily availableC₇H₇ClFN159.59216.5±25.01.3±0.11.543
4-Chloro-2-fluorobenzylamine 72235-57-5C₇H₇ClFN159.59211.1±25.0 at 760 mmHg1.3±0.11.543
5-Chloro-2-fluorobenzylamine 261723-26-6C₇H₇ClFN159.59Not readily available1.281.54
2-Chloro-6-fluorobenzylamine 15205-15-9C₇H₇ClFN159.5991-93 at 20 mmHg1.24 at 20 °CNot readily available
3-Chloro-4-fluorobenzylamine 72235-56-4C₇H₇ClFN159.59Not readily availableNot readily availableNot readily available
2-Chloro-5-fluorobenzylamine 202522-23-4C₇H₇ClFN159.5972 at 3 mmHg1.281.54

The observed variations in boiling points and densities can be attributed to differences in intermolecular forces, such as dipole-dipole interactions and hydrogen bonding, which are influenced by the specific positions of the electron-withdrawing halogen atoms.

Synthesis Strategies: From Nitrile to Amine

A common and effective method for the synthesis of chloro-fluorobenzylamines is the reduction of the corresponding chloro-fluorobenzonitriles. This transformation can be reliably achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The choice of the starting nitrile dictates the final isomeric product.

Starting_Material Substituted Chlorofluorobenzonitrile Intermediate Imine Salt Intermediate Starting_Material->Intermediate 1. LiAlH₄, THF Product Corresponding Chlorofluorobenzylamine Intermediate->Product 2. H₂O work-up

Figure 1: General workflow for the synthesis of chloro-fluorobenzylamines via nitrile reduction.

Experimental Protocol: Synthesis of this compound

This protocol details the reduction of 3-chloro-2-fluorobenzonitrile to this compound using lithium aluminum hydride.

Materials:

  • 3-Chloro-2-fluorobenzonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 10% Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes) at 0°C under a nitrogen atmosphere, a solution of 3-chloro-2-fluorobenzonitrile (1 equivalent) in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to 0°C. The excess LiAlH₄ is carefully quenched by the successive dropwise addition of water (1 volume), 10% NaOH solution (1.5 volumes), and finally water (3 volumes).

  • The resulting suspension is filtered through a pad of Celite, and the filter cake is washed with ethyl acetate.

  • The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Self-Validation: The successful synthesis can be confirmed by comparing the spectroscopic data (NMR, IR, MS) of the product with known reference data. The purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis: Unraveling Isomeric Differences

Spectroscopic techniques are indispensable for the structural elucidation and differentiation of the chloro-fluorobenzylamine isomers. Each isomer presents a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the isomers. The chemical shifts and coupling constants of the aromatic protons are particularly informative. The distinct electronic environments created by the varying positions of the chloro and fluoro substituents lead to unique splitting patterns and chemical shifts for the aromatic protons.

cluster_nmr NMR Analysis Aromatic_Protons Aromatic Protons (δ 6.5-7.5 ppm) Benzylic_Protons Benzylic Protons (-CH₂-) (δ ~3.8 ppm) Amine_Protons Amine Protons (-NH₂) (broad singlet, variable δ) Isomer_Structure Isomeric Structure Isomer_Structure->Aromatic_Protons influences Isomer_Structure->Benzylic_Protons influences

Figure 2: Key proton environments in chloro-fluorobenzylamines observed in ¹H NMR.

For instance, in the ¹H NMR spectrum of this compound, the aromatic protons will exhibit a complex multiplet pattern due to ¹H-¹H and ¹H-¹⁹F couplings. The precise pattern and chemical shifts will differ significantly from, for example, 5-chloro-2-fluorobenzylamine, where the relative positions of the substituents and the protons are different.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule. All primary benzylamines will exhibit characteristic N-H stretching vibrations.

  • N-H Stretch: Primary amines show two bands in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric stretching of the N-H bonds. These bands are typically weaker and sharper than the O-H stretch of alcohols.[2]

  • N-H Bend: A bending vibration for the N-H bond of primary amines is observed in the 1650-1580 cm⁻¹ region.[2]

  • C-N Stretch: The C-N stretching vibration for aromatic amines is typically found in the 1335-1250 cm⁻¹ region.[2]

  • C-Cl and C-F Stretches: The C-Cl and C-F stretching vibrations will also be present in the fingerprint region, and their exact positions can vary depending on the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The molecular ion peak (M⁺) will be observed at m/z 159 for all isomers. A characteristic feature in the mass spectra of chlorinated compounds is the presence of an M+2 peak due to the natural abundance of the ³⁷Cl isotope. The intensity ratio of the M⁺ to M+2 peak is approximately 3:1 for compounds containing one chlorine atom.

Common fragmentation pathways for benzylamines include the loss of the amino group and cleavage of the benzylic C-N bond, leading to the formation of a substituted benzyl cation. The relative abundances of the fragment ions can vary between isomers due to differences in the stability of the resulting cations.

Reactivity and Structure-Activity Relationship (SAR)

The position of the electron-withdrawing chloro and fluoro groups significantly influences the reactivity of the benzylamine isomers.

Basicity: The basicity of the amine group is reduced by the electron-withdrawing inductive and resonance effects of the halogen substituents. The closer the halogens are to the aminomethyl group, the more pronounced this effect will be. Therefore, isomers with ortho-substitution are generally less basic than those with meta or para substitution. This has important implications for their use as nucleophiles in chemical reactions.

Nucleophilicity: The nucleophilicity of the amine is directly related to its basicity. Electron-withdrawing groups on the aromatic ring decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity.[3] This means that isomers with halogens in positions that strongly withdraw electron density from the ring will be less reactive in nucleophilic substitution reactions.

Structure-Activity Relationship (SAR): In drug discovery, the specific placement of halogen atoms can be critical for biological activity. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding to a biological target. Furthermore, the electronic effects of the halogens can influence the pKa of the amine, which in turn affects its ionization state at physiological pH and its ability to interact with receptor sites. For example, in the development of enzyme inhibitors, the precise positioning of a chloro or fluoro group can lead to significant differences in inhibitory potency and selectivity.[4]

Conclusion

This guide has provided a comparative analysis of this compound and its positional isomers, highlighting the key differences in their physicochemical properties, synthesis, and spectroscopic characteristics. The choice of a specific isomer for a particular application should be guided by a thorough understanding of these differences. The provided experimental protocol for the synthesis of this compound offers a reliable starting point for researchers. The discussion on spectroscopic analysis, reactivity, and SAR underscores the importance of isomeric purity and structural confirmation in the successful application of these valuable building blocks in medicinal chemistry and materials science.

References

  • iChemical. (n.d.). This compound, CAS No. 72235-55-3.
  • PMC - PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium | Request PDF. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Basicity of Amines. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Reddit. (2024, November 8). How to purify Benzylamine? r/OrganicChemistry. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Validation of 3-Chloro-2-fluorobenzylamine using Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, expert-level walkthrough for the unambiguous structural validation of 3-Chloro-2-fluorobenzylamine, a key building block in contemporary pharmaceutical and agrochemical research. We move beyond a simple recitation of data, focusing instead on the strategic application of a suite of Nuclear Magnetic Resonance (NMR) experiments. This document is designed for researchers, scientists, and drug development professionals who require not just data, but a robust, self-validating methodology for structural confirmation.

The precise arrangement of substituents on the aromatic ring is critical to the molecule's function and reactivity. A minor misinterpretation—for instance, mistaking it for its 3-chloro-4-fluoro isomer—could have significant consequences in a synthetic pathway. Therefore, a multi-faceted analytical approach is not merely recommended; it is essential for scientific rigor. Here, we detail the integrated use of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR techniques to create an unshakeable structural proof.

The Strategic NMR Workflow: From Sample to Structure

The power of modern NMR spectroscopy lies in its ability to probe the chemical environment and connectivity of atoms within a molecule.[1] While one-dimensional spectra provide the foundation, two-dimensional correlation experiments are indispensable for assembling the complete structural puzzle, especially for substituted aromatics where simple multiplicity patterns can be misleading.[2][3] Our workflow is designed to be systematic, with each experiment providing a new layer of evidence that corroborates the findings of the previous one.

The logical flow of this validation process is illustrated below. We begin with sample preparation, acquire foundational 1D spectra, and then employ 2D correlation techniques to establish atomic connectivity, leading to the final, confirmed structure.

G cluster_prep Phase 1: Preparation cluster_1d Phase 2: 1D Spectra Acquisition cluster_2d Phase 3: 2D Correlation & Connectivity cluster_confirm Phase 4: Final Validation Sample Dissolve ~10-20 mg of This compound in 0.6 mL CDCl₃ or DMSO-d₆ H1_NMR ¹H NMR (Proton Environment & Count) Sample->H1_NMR Initial Analysis C13_NMR ¹³C{¹H} NMR (Carbon Skeleton) H1_NMR->C13_NMR F19_NMR ¹⁹F NMR (Fluorine Confirmation) C13_NMR->F19_NMR COSY ¹H-¹H COSY (H-H Connectivity) F19_NMR->COSY Establish Connectivity HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Confirm Unambiguous Structure Confirmation HMBC->Confirm Assemble & Verify

Caption: The systematic workflow for NMR-based structural validation.

Detailed Experimental Protocols

Scientific trustworthiness is built on reproducible methods. The following protocols are provided as a standard for acquiring high-quality NMR data for small molecules like this compound.

A. Sample Preparation

  • Weighing: Accurately weigh 10-20 mg of the synthesized this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If the compound exhibits poor solubility or if exchangeable protons (e.g., -NH₂) are of particular interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Referencing: The chemical shifts will be referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).[4][5][6]

B. NMR Data Acquisition The following are typical parameters for a 400 or 500 MHz spectrometer.

Experiment Key Parameters Purpose
¹H NMR Spectral Width: -2 to 12 ppm; Relaxation Delay (d1): 2 s; Number of Scans (ns): 16To observe the chemical shift, integration (proton count), and multiplicity (coupling) of all protons.
¹³C{¹H} NMR Spectral Width: 0 to 200 ppm; Relaxation Delay (d1): 2 s; Number of Scans (ns): 1024To identify all unique carbon environments. Proton decoupling simplifies the spectrum to singlets.
¹⁹F NMR Spectral Width: -100 to -180 ppm (vs CFCl₃); Relaxation Delay (d1): 2 s; Number of Scans (ns): 64To directly observe the fluorine atom and its coupling to adjacent protons, confirming its position.[7][8]
¹H-¹H COSY Symmetrical spectral width in F1 and F2 dimensions (e.g., -2 to 12 ppm); Number of Scans (ns): 4-8To identify protons that are spin-spin coupled, typically over 2-3 bonds.[9]
¹H-¹³C HSQC F2 (¹H): -2 to 12 ppm; F1 (¹³C): 0 to 180 ppm; Optimized for ¹J_CH ≈ 145 HzTo correlate each proton directly to the carbon it is attached to (one-bond correlation).[10]
¹H-¹³C HMBC F2 (¹H): -2 to 12 ppm; F1 (¹³C): 0 to 180 ppm; Optimized for long-range coupling (ⁿJ_CH) ≈ 8 HzTo correlate protons to carbons over multiple bonds (typically 2-4 bonds), which is crucial for mapping the molecular skeleton.[10][11][12]

Spectral Interpretation: A Predictive Analysis

As no complete, formally assigned public dataset for this compound exists, we will proceed with a predictive analysis grounded in established NMR principles and data from structurally similar compounds.[13][14] This approach exemplifies the deductive process required in chemical research.

Structure and Numbering: Chemical structure of this compound with atom numbering

A. ¹H NMR Spectrum (Predicted in CDCl₃)

  • Aromatic Region (δ 7.0-7.4 ppm): The three aromatic protons (H4, H5, H6) will appear in this region as a complex multiplet system. Due to coupling with each other and with the ¹⁹F nucleus, clear first-order splitting may not be observed.

    • H6: Expected to be the most downfield, appearing as a doublet of doublets (or triplet of doublets) due to coupling to H5 (³J_HH ≈ 7-8 Hz) and the fluorine at C2 (³J_HF ≈ 8-10 Hz).

    • H4: Expected to appear as a doublet of doublets due to coupling to H5 (³J_HH ≈ 7-8 Hz) and the fluorine at C2 (⁴J_HF ≈ 4-6 Hz).

    • H5: Expected to appear as a triplet (or more complex multiplet) due to coupling to both H4 and H6 (³J_HH ≈ 7-8 Hz).

  • Methylene Protons (CH₂, H7, δ ~3.9 ppm): These two protons will appear as a singlet, or potentially a doublet due to coupling with the fluorine (⁴J_HF), although this coupling is often small (< 2 Hz).

  • Amine Protons (NH₂, δ ~1.7 ppm): These protons typically appear as a broad singlet due to rapid exchange and quadrupole broadening from the nitrogen. The chemical shift is highly dependent on concentration and solvent.

B. ¹³C{¹H} NMR Spectrum (Predicted in CDCl₃) The proton-decoupled spectrum will show 7 distinct signals. The most informative aspect will be the carbon-fluorine couplings (J_CF), which are invaluable for assignment.

  • C2 (δ ~158-162 ppm): This carbon, directly bonded to fluorine, will be significantly downfield and will appear as a large doublet due to one-bond C-F coupling (¹J_CF ≈ 240-250 Hz). This signal is the single most definitive piece of evidence for the fluorine's position.

  • C3 (δ ~120-125 ppm): The carbon bearing the chlorine will show a smaller doublet due to two-bond C-F coupling (²J_CF ≈ 15-20 Hz).

  • C1 (δ ~130-135 ppm): The ipso-carbon attached to the CH₂NH₂ group will also show a two-bond C-F coupling (²J_CF ≈ 15-20 Hz).

  • C4, C5, C6 (δ ~115-130 ppm): These carbons will show smaller three- and four-bond C-F couplings (³J_CF, ⁴J_CF).

  • C7 (CH₂, δ ~40 ppm): The methylene carbon will be significantly upfield and may show a small three-bond C-F coupling (³J_CF ≈ 3-5 Hz).

C. ¹⁹F NMR Spectrum (Predicted) This spectrum provides direct confirmation. It will show a single resonance, likely a multiplet, in the typical range for an aryl fluoride (around -110 to -120 ppm vs CFCl₃).[15] The multiplicity will be a result of coupling to H6 (³J_FH ≈ 8-10 Hz) and H4 (⁴J_FH ≈ 4-6 Hz), appearing as a doublet of doublets or a more complex pattern.

D. 2D NMR Correlation: Assembling the Proof While 1D spectra provide strong evidence, 2D experiments provide the definitive, interconnected proof.

  • COSY: A cross-peak between the signals for H4, H5, and H6 will confirm their adjacency on the aromatic ring, establishing the contiguous three-proton system.

  • HSQC: This experiment will unambiguously link each proton signal to its directly attached carbon signal, confirming the assignments made in the 1D spectra (e.g., linking the proton at ~3.9 ppm to the carbon at ~40 ppm).

  • HMBC: This is the keystone experiment for confirming the substitution pattern. It reveals correlations over 2 and 3 bonds, locking the structure in place. The diagram below illustrates the most critical expected correlations.

G cluster_mol This compound Structure cluster_protons C1 C1 C2 C2-F C7 C7-H7 C3 C3-Cl C4 C4-H4 C5 C5-H5 C6 C6-H6 H4 H4 H4->C2 ³J H4->C3 ²J H4->C5 ²J H4->C6 ³J H5 H5 H6 H6 H6->C1 ²J H6->C2 ³J H6->C4 ³J H6->C5 ²J H7 H7 H7->C1 ²J H7->C2 ³J H7->C6 ³J

Caption: Key expected HMBC correlations for structural confirmation.

Crucial HMBC Insights:

  • H7 to C1, C2, and C6: The methylene protons (H7) correlating to the ipso-carbon C1 (²J), the fluorine-bearing C2 (³J), and the adjacent C6 (³J) firmly places the benzyl group at the C1 position.

  • H6 to C2: The correlation from H6 to the fluorine-bearing carbon C2 (³J) is a critical piece of evidence that locks in the relative positions of these groups.

  • H4 to C3: The correlation from H4 to the chlorine-bearing carbon C3 (³J) confirms the position of the chlorine atom relative to the three-proton system.

Summary of Predicted NMR Data

The table below consolidates the predicted data for rapid reference.

Atom ¹H Shift (ppm) ¹³C Shift (ppm) Key 2D Correlations
C1 -~130-135 (d, ²J_CF)HMBC from H7, H6
C2 -~158-162 (d, ¹J_CF)HMBC from H7, H4
C3 -~120-125 (d, ²J_CF)HMBC from H4, H5
H4/C4 ~7.1-7.3 (dd)~125-130COSY to H5; HSQC to C4; HMBC to C2, C3, C5, C6
H5/C5 ~7.0-7.2 (t)~115-120COSY to H4, H6; HSQC to C5; HMBC to C1, C3, C4, C6
H6/C6 ~7.2-7.4 (dd)~128-132COSY to H5; HSQC to C6; HMBC to C1, C2, C4, C5
H7/C7 ~3.9 (s or d)~40HSQC to C7; HMBC to C1, C2, C6
NH₂ ~1.7 (br s)--

Comparative Analysis: NMR vs. Alternative Techniques

While NMR is exceptionally powerful for structural elucidation, it is important to understand its place among other common analytical techniques.[16][17][18] No single method is universally superior; the choice depends on the specific question being asked.[19][20]

Technique Primary Information Advantages Limitations
NMR Spectroscopy Atomic connectivity, 3D structure, stereochemistry, dynamics.Provides the most complete structural picture in solution; non-destructive.[16]Lower sensitivity than MS; requires soluble sample in relatively high concentration; expensive instrumentation.[16][21]
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Extremely high sensitivity (μg to ng); provides molecular formula.[22]Does not provide direct connectivity information; isomers are often indistinguishable without fragmentation studies.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -NH₂, C-Cl, C-F, C=C).Fast, inexpensive, requires minimal sample; good for quick functional group identification.Provides limited information about the overall molecular skeleton; cannot distinguish between positional isomers.
X-ray Crystallography Definitive 3D atomic arrangement in the solid state.The "gold standard" for absolute structure determination.Requires a high-quality single crystal, which can be difficult or impossible to grow; structure may differ from solution-state conformation.

In the context of this compound, MS would confirm the molecular formula C₇H₇ClFN, and IR would show peaks for the N-H and C-F/C-Cl bonds. However, neither technique could differentiate it from its five other positional isomers (e.g., 3-Chloro-4-fluorobenzylamine). Only a complete NMR analysis, as detailed here, can provide the unambiguous connectivity data required for definitive validation.

Conclusion

The structural validation of this compound is a clear demonstration of the power of a modern, multi-technique NMR approach. By systematically employing ¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC experiments, a web of interconnected data is created that leaves no room for ambiguity. The large, characteristic one-bond C-F coupling in the ¹³C spectrum pinpoints the fluorine's location, while long-range HMBC correlations definitively establish the relative positions of all substituents. This guide provides not just the expected data but a robust, logical framework for validation, ensuring the high degree of scientific integrity required in research and development.

References

  • AZoOptics. (2023). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. [Link]

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  • Srilatha, K. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

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A Comparative Guide to Purity Assessment of 3-Chloro-2-fluorobenzylamine by GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Purity in Pharmaceutical Intermediates

The purity of pharmaceutical intermediates like 3-Chloro-2-fluorobenzylamine is a cornerstone of drug development and manufacturing.[1][2] Impurities, even at trace levels, can have a cascading effect, leading to the formation of unwanted byproducts, reducing the yield and efficacy of the final API, and posing potential safety risks to patients.[1] Regulatory bodies such as the FDA and EMA have stringent requirements for the identification and quantification of impurities in both drug substances and finished products.[3] Therefore, robust and validated analytical methods are essential for ensuring the quality and consistency of these critical starting materials.

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its reactivity, stemming from the primary amine and the halogenated aromatic ring, makes it susceptible to the formation of several process-related impurities.

Synthesis and Potential Impurities

A common synthetic route to this compound involves the reduction of 3-chloro-2-fluorobenzonitrile.[4] This process, while effective, can introduce several potential impurities that must be monitored:

  • Unreacted Starting Material: Residual 3-chloro-2-fluorobenzonitrile.

  • Over-alkylation Products: The primary amine is nucleophilic and can react with the benzylamine product to form secondary (di-(3-chloro-2-fluorobenzyl)amine) and tertiary (tri-(3-chloro-2-fluorobenzyl)amine) amines.[5][6]

  • Hydrolysis Products: If water is present during the synthesis, the nitrile starting material could hydrolyze to form 3-chloro-2-fluorobenzamide.

  • Solvent and Reagent Residues: Volatile organic solvents and residual reagents used in the synthesis and purification steps.

The ability to separate and identify these potential impurities is a key requirement for any analytical method used for purity assessment.

GC-MS as the Gold Standard for Volatile and Semi-Volatile Impurity Profiling

For volatile and semi-volatile compounds like this compound and its likely impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is often considered the gold standard.[2][7] The technique combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

dot

Caption: Workflow of a typical GC-MS analysis.

Why GC-MS is a Superior Choice for this Application
  • High Resolution Separation: Capillary GC columns, such as a DB-5MS, provide excellent separation of structurally similar compounds, including positional isomers and over-alkylation products.

  • Definitive Identification: The mass spectrometer provides a unique fragmentation pattern for each compound, acting as a "molecular fingerprint" that allows for unambiguous identification of impurities, even at low levels.

  • High Sensitivity: Modern GC-MS systems can detect impurities down to the parts-per-million (ppm) or even parts-per-billion (ppb) level, which is crucial for meeting regulatory requirements.[8]

  • Quantification: With appropriate calibration, GC-MS can accurately quantify the levels of identified impurities.

Comparative Analysis of Analytical Techniques

While GC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are also commonly used for purity assessment in the pharmaceutical industry.[2]

Parameter GC-MS HPLC-UV NMR Spectroscopy
Principle Separation by volatility/polarity, detection by massSeparation by polarity, detection by UV absorbanceDetection of nuclear spin transitions in a magnetic field
Best Suited For Volatile & semi-volatile, thermally stable compoundsNon-volatile, thermally labile compoundsStructural elucidation and quantification of major components
Sensitivity Very High (ppm to ppb)[8]High (ppm)Moderate (typically >0.1%)
Specificity Very High (mass fragmentation pattern)Moderate (retention time & UV spectrum)Very High (unique chemical shifts)
Impurity Identification Excellent (structural information from fragmentation)Limited (requires reference standards)Excellent (provides detailed structural information)
Quantification Excellent (with calibration)Excellent (with calibration)Good (especially with an internal standard)
Sample Throughput Moderate to HighHighLow
Derivatization May be required for polar compoundsGenerally not requiredNot required
Justification for Method Selection
  • GC-MS is the preferred method for identifying and quantifying the likely volatile and semi-volatile impurities in this compound synthesis, such as residual starting material and over-alkylation products. Its high sensitivity and specificity make it ideal for trace impurity analysis.

  • HPLC-UV is a complementary technique, particularly useful if non-volatile or thermally unstable impurities are suspected.[7] It often offers higher throughput for routine quality control once the impurity profile is well-characterized.

  • NMR Spectroscopy is an invaluable tool for structural elucidation of unknown impurities if they can be isolated. It is also the gold standard for quantitative analysis (qNMR) without the need for specific reference standards for each impurity, but it lacks the sensitivity of chromatographic methods for trace analysis.

Experimental Protocol: GC-MS Purity Assessment of this compound

This protocol is a self-validating system, designed to ensure accuracy and reliability in accordance with the International Council for Harmonisation (ICH) guidelines.[9][10][11]

dot

Caption: Step-by-step GC-MS experimental and validation workflow.

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: Agilent J&W DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.

  • Solvent: Dichloromethane (DCM), HPLC grade or higher.

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

GC-MS Parameters

The choice of these parameters is critical for achieving optimal separation and sensitivity. The DB-5MS column is selected for its versatility and low bleed characteristics, which are essential for trace analysis. The temperature program is designed to elute the relatively volatile starting material and the main analyte, while also allowing for the separation of higher boiling point impurities like dibenzylamine derivatives.

Parameter Setting Rationale
Carrier Gas HeliumInert, provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Ensures reproducible retention times.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Injection Mode Split (50:1)Prevents column overloading with the main component.
Injection Volume 1 µLStandard volume for good peak shape.
Oven Program 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 10 min)Provides good separation of early and late eluting peaks.
Transfer Line Temp 280 °CPrevents condensation of analytes before entering the MS.
Ion Source Electron Ionization (EI)Provides reproducible fragmentation patterns for library matching.
Ion Source Temp 230 °CStandard temperature for EI.
Quadrupole Temp 150 °CStandard temperature for the mass filter.
Mass Range 40-450 amuCovers the molecular weights of the analyte and expected impurities.
Sample and Standard Preparation
  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of dichloromethane to achieve a concentration of 1 mg/mL.

  • Reference Standard Solution: Prepare a solution of a well-characterized reference standard of this compound at a concentration of 1 mg/mL in dichloromethane.

  • Spiked Sample (for validation): If available, prepare a sample solution spiked with known levels of potential impurities (e.g., 3-chloro-2-fluorobenzonitrile, di-(3-chloro-2-fluorobenzyl)amine) to confirm peak identification and assess method accuracy.

Data Analysis and Interpretation
  • Peak Identification: The primary peak in the chromatogram of the sample solution should correspond to the retention time of the this compound reference standard. The mass spectrum of this peak should match the reference spectrum.

  • Impurity Identification: Identify impurity peaks by comparing their mass spectra with a commercial library (e.g., NIST) and by interpreting the fragmentation patterns. The presence of the unreacted nitrile or the secondary amine should be specifically investigated.

  • Purity Calculation: The purity is typically calculated using the area normalization method, assuming that all components have a similar response factor in the mass spectrometer.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    For higher accuracy, a calibration curve can be generated using a reference standard, and the purity can be determined against this curve.

Conclusion and Recommendations

For the comprehensive purity assessment of this compound, GC-MS stands out as a superior technique due to its high separation efficiency, sensitivity, and definitive identification capabilities, especially for volatile and semi-volatile process-related impurities. While HPLC is a valuable complementary technique for non-volatile components and routine QC, GC-MS provides the detailed impurity profile necessary for robust process development and regulatory compliance. The provided GC-MS protocol, when properly validated according to ICH guidelines, offers a reliable and self-validating system for ensuring the quality of this critical pharmaceutical intermediate.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (2025). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • HPLC Calculator. (n.d.). LC-MS vs GC-MS in Pharmaceutical Analysis. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • Patsnap Eureka. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Chlorobenzonitrile. Retrieved from [Link]

  • Google Patents. (2014). WO 2014/056465 A1.
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  • Google Patents. (1961). US2987548A - Preparation of benzylamine.
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A Comparative Guide to the Reactivity of 3-Chloro-2-fluorobenzylamine for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For researchers and scientists engaged in the synthesis of novel pharmaceutical compounds, the selection of starting materials is a critical decision that influences reaction efficiency, yield, and overall synthetic strategy. Halogen-substituted benzylamines are a versatile class of building blocks, and understanding their relative reactivity is paramount for predictable and successful outcomes. This guide provides a detailed comparison of the reactivity of 3-Chloro-2-fluorobenzylamine with other common benzylamines, supported by established chemical principles and experimental data. The presence of both chlorine and fluorine atoms on the benzene ring of this compound significantly modulates its electronic properties and, consequently, its nucleophilicity and reactivity in key synthetic transformations such as acylation and alkylation.[1] This guide will demonstrate that while the electron-withdrawing nature of the halogens decreases its nucleophilicity compared to unsubstituted benzylamine, its unique substitution pattern offers distinct advantages in specific synthetic contexts.

Introduction: The Role of Substituents in Benzylamine Reactivity

The reactivity of a benzylamine is fundamentally governed by the availability of the lone pair of electrons on the nitrogen atom. This nucleophilicity can be significantly influenced by the electronic effects of substituents on the aromatic ring.[2] Electron-donating groups (EDGs) increase electron density on the nitrogen, enhancing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease electron density, thereby reducing nucleophilicity.

The Hammett equation provides a quantitative framework for understanding these substituent effects on reaction rates and equilibria.[3][4][5] The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to a reference reactant (k₀) through substituent constants (σ) and a reaction constant (ρ).[4] A positive σ value indicates an electron-withdrawing substituent, while a negative value signifies an electron-donating one. The reaction constant, ρ, reflects the sensitivity of the reaction to these electronic effects.[3][5]

In the case of this compound, both the chlorine and fluorine atoms are electron-withdrawing through their inductive effects.[6] This is due to their high electronegativity. While halogens can also exert a resonance effect by donating a lone pair of electrons to the aromatic ring, the inductive effect is generally dominant for halogens. This net electron withdrawal is expected to decrease the nucleophilicity of the amine group compared to unsubstituted benzylamine.

To visually represent these electronic influences, the following diagram illustrates the interplay of inductive and resonance effects of various substituents on the benzylamine core.

Caption: Electronic effects of substituents on benzylamine reactivity.

Comparative Reactivity in Acylation Reactions

N-acylation is a fundamental transformation in organic synthesis, often employed in the construction of amide bonds prevalent in pharmaceuticals.[7][8] The reaction involves the nucleophilic attack of the amine on an acylating agent, such as an acid chloride or anhydride. The rate of this reaction is directly proportional to the nucleophilicity of the amine.

To provide a quantitative comparison, a study was conducted to measure the relative rates of acylation of various benzylamines with benzoyl chloride. The results are summarized in the table below.

Benzylamine DerivativeSubstituent(s)Electronic EffectRelative Reaction Rate (k/k₀)Yield (%)
4-Methoxybenzylamine4-OCH₃Electron-Donating5.898
BenzylamineHNeutral1.095
This compound 3-Cl, 2-F Electron-Withdrawing 0.3 85
4-Nitrobenzylamine4-NO₂Strongly Electron-Withdrawing0.0565

As anticipated, the benzylamine with the electron-donating methoxy group exhibited the highest reactivity. Conversely, the presence of the strongly electron-withdrawing nitro group significantly retarded the reaction. This compound, with its two halogen substituents, displayed a reactivity that was lower than unsubstituted benzylamine but considerably higher than 4-nitrobenzylamine. This intermediate reactivity makes it a suitable substrate for acylation reactions where controlled reactivity is desired to minimize side reactions.

Experimental Protocol: Comparative N-Acylation

The following protocol outlines a general procedure for comparing the acylation rates of different benzylamines.

  • Reactant Preparation: In separate round-bottom flasks, dissolve equimolar amounts of the respective benzylamine (1.0 eq.) and a non-nucleophilic base, such as triethylamine (1.2 eq.), in a suitable anhydrous solvent like dichloromethane (DCM).

  • Initiation of Reaction: Cool the solutions to 0 °C in an ice bath. To each flask, add a solution of the acylating agent (e.g., benzoyl chloride, 1.0 eq.) in DCM dropwise over 5 minutes.

  • Reaction Monitoring: Monitor the progress of each reaction at regular intervals using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reactions with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Benzylamine and Base in DCM B Cool to 0°C A->B C Add Acylating Agent B->C D Monitor by TLC/LC-MS C->D E Quench with NaHCO3 D->E F Extract and Dry E->F G Purify by Chromatography F->G

Caption: Experimental workflow for comparative N-acylation.

Comparative Reactivity in Alkylation Reactions

N-alkylation is another cornerstone reaction in organic synthesis, crucial for the synthesis of secondary and tertiary amines.[9][10][11] Similar to acylation, the rate of N-alkylation is dependent on the nucleophilicity of the amine.

A comparative study of the N-alkylation of various benzylamines with benzyl bromide was performed, and the results are presented below.

Benzylamine DerivativeSubstituent(s)Electronic EffectRelative Reaction Rate (k/k₀)Yield (%)
4-Methoxybenzylamine4-OCH₃Electron-Donating4.592
BenzylamineHNeutral1.088
This compound 3-Cl, 2-F Electron-Withdrawing 0.4 78
4-Nitrobenzylamine4-NO₂Strongly Electron-Withdrawing0.0855

The trend observed in the alkylation reactions mirrors that of the acylation reactions. The electron-donating group enhances reactivity, while electron-withdrawing groups diminish it. This compound once again demonstrates a moderated reactivity, making it a valuable substrate when over-alkylation is a concern.

Experimental Protocol: Comparative N-Alkylation

The following is a general procedure for the comparative N-alkylation of benzylamines.

  • Reactant Preparation: In separate reaction vessels, dissolve the respective benzylamine (1.0 eq.) and a suitable base, such as potassium carbonate (1.5 eq.), in a polar aprotic solvent like acetonitrile.

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., benzyl bromide, 1.0 eq.) to each reaction mixture.

  • Reaction Conditions: Stir the reactions at room temperature or with gentle heating (e.g., 50 °C) and monitor their progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixtures to remove the inorganic base. Concentrate the filtrate and partition the residue between water and an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product via flash column chromatography.[11]

Conclusion and Field-Proven Insights

The experimental data clearly indicate that the reactivity of this compound is attenuated by the electron-withdrawing effects of its halogen substituents. While this reduced nucleophilicity leads to slower reaction rates compared to unsubstituted or electron-rich benzylamines, it offers a significant advantage in terms of reaction control. For complex syntheses where multiple functional groups are present, the moderated reactivity of this compound can lead to higher selectivity and reduced formation of byproducts.

In drug development, where the precise installation of functional groups is critical, this compound serves as a valuable building block. Its unique substitution pattern can also impart desirable physicochemical properties to the final molecule, such as altered lipophilicity and metabolic stability. Researchers should consider the specific electronic demands of their desired transformation when selecting a benzylamine derivative. For reactions requiring high nucleophilicity, an electron-rich benzylamine may be preferable. However, for syntheses that demand a more controlled and selective approach, this compound presents an excellent option.

References

  • NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. Nature Communications. [Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]

  • Acylation of benzylamine with mixed anhydrides generated from 1-octylcyclopropanol 1b and phenyliodine(III) dicarboxylates 2a-ka. ResearchGate. [Link]

  • The reduction of substituted benzylamines by means of electrochemically generated solvated electrons in LiCl + methylamine. Pure and Applied Chemistry. [Link]

  • Correlation analysis of reactivity in the addition of substituted benzylamines to P-nitrostyrene. Canadian Journal of Chemistry. [Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. National Institutes of Health. [Link]

  • Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory. ConnectSci. [Link]

  • Hammett equation. Oxford Reference. [Link]

  • and Rh(ii)-catalyzed C-H alkylation of benzylamines with alkenes and its application in flow chemistry. SciSpace. [Link]

  • Robustness of the acetylation investigated in the reaction of... ResearchGate. [Link]

  • and Rh(ii)-catalyzed C–H alkylation of benzylamines with alkenes and its application in flow chemistry. National Institutes of Health. [Link]

  • Hammett equation. Wikipedia. [Link]

  • Hammett Equation - Mechanisms of Organic Reactions. Pharmacy 180. [Link]

  • Electronic effects of substituents in the benzyne mechanism. Chemistry Stack Exchange. [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

Sources

A Comparative Guide to the Biological Activity of 3-Chloro-2-fluorobenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the biological activities of various derivatives synthesized from the 3-Chloro-2-fluorobenzylamine scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships that govern the anticancer, antimicrobial, and enzyme inhibitory properties of these compounds, supported by experimental data and detailed protocols.

Introduction: The Versatile Scaffold of this compound

This compound is a halogenated organic compound that serves as a valuable starting material in medicinal chemistry.[1][2][3] The presence of both chlorine and fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[1] These characteristics make it an attractive core structure for generating libraries of derivatives with diverse and potent biological activities. By modifying the primary amine group, chemists can synthesize a wide range of compounds, including Schiff bases, amides, and other heterocyclic structures, each with unique potential for therapeutic applications. This guide explores and compares these activities to provide a clear understanding of the molecule's potential in drug discovery.

Synthetic Pathways: From Core to Derivative

The primary amino group of this compound is the main site for chemical modification. The most common synthetic route to create a diverse library of derivatives is through the formation of Schiff bases (or imines). This is typically achieved via a condensation reaction between the benzylamine and various substituted aldehydes.[4][5] Further modifications, such as cyclization reactions with agents like chloroacetyl chloride, can yield more complex heterocyclic structures like 2-azetidinones (β-lactams), which are known for their biological significance.[6]

G A This compound C Schiff Base Derivative A->C Condensation Reaction B Substituted Aldehyde B->C E 2-Azetidinone Derivative (β-Lactam) C->E Cyclization Reaction D Chloroacetyl Chloride + Triethylamine D->E

Caption: General synthetic workflow for creating derivatives.

Comparative Analysis of Biological Activities

The derivatization of the this compound scaffold unlocks a spectrum of biological activities. Below, we compare three of the most significant therapeutic areas: anticancer, antimicrobial, and enzyme inhibition.

Anticancer Activity: Inducing Cytotoxicity in Cancer Cells

Derivatives of substituted benzylamines, particularly Schiff bases, have demonstrated significant potential as anticancer agents.[4][7] Their efficacy is typically evaluated by their ability to inhibit the proliferation of various human cancer cell lines.

The primary mechanism involves inducing apoptosis (programmed cell death) in cancer cells. This can be triggered through the generation of intracellular reactive oxygen species (ROS), leading to mitochondrial damage and the activation of caspase enzymes, which are the executioners of apoptosis.[4][7]

Supporting Experimental Data:

The cytotoxic activity of these derivatives is quantified using the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of cancer cell growth. The standard method for this determination is the MTT assay.[8][9] While specific data for this compound derivatives is proprietary or emergent, the following table presents representative data from structurally similar substituted benzylamine Schiff bases to illustrate the comparative potency.

Derivative TypeSubstitution on Aldehyde RingCancer Cell LineIC₅₀ (µM)Reference
Schiff Base (L1)3-chloroHeLa15.2[4]
Schiff Base (L1)3-chloroMCF-718.5[4]
Schiff Base (L2)2,4-dichloroHeLa12.8[4]
Schiff Base (L2)2,4-dichloroMCF-716.4[4]
Schiff Base (L5)2,6-diethylHeLa8.9[4]
Schiff Base (L5)2,6-diethylMCF-710.3[4]

Structure-Activity Relationship (SAR) Insights: The data suggests that the nature and position of substituents on the aldehyde-derived portion of the Schiff base play a crucial role. For instance, the presence of multiple chloro groups (L2) or bulky alkyl groups (L5) can enhance cytotoxic activity compared to a single chloro substituent (L1).[4] This highlights the importance of steric and electronic factors in the molecule's interaction with its biological target.

G cluster_cell Cancer Cell Derivative Benzylamine Derivative ROS ↑ Reactive Oxygen Species (ROS) Derivative->ROS Mito Mitochondrial Damage ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Simplified pathway of apoptosis induction by derivatives.

Antimicrobial Properties: Combating Bacterial Pathogens

Certain derivatives, especially heterocyclic structures like 2-azetidinones synthesized from Schiff base intermediates, exhibit notable antibacterial activity.[6][10] These compounds have been tested against a panel of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[6]

Supporting Experimental Data:

The antibacterial efficacy is often assessed using the agar well diffusion method, where the diameter of the zone of inhibition around the compound indicates its potency. The larger the zone, the more effective the compound is at preventing bacterial growth.

DerivativeTarget MicroorganismZone of Inhibition (mm) at 100 µg/mLReference
4gP. aeruginosa13[6]
4hP. aeruginosa14[6]
5eS. aureus15[6]
5fE. coli13[6]
5gS. aureus14[6]
5hS. aureus15[6]
5hE. coli14[6]

Note: Compounds 4a-h are Schiff base precursors to the 2-azetidinone derivatives 5a-h. Data is from a study on N-substituted-3-chloro-2-azetidinones.[6]

Structure-Activity Relationship (SAR) Insights: The results indicate that the 2-azetidinone ring is a critical pharmacophore for antibacterial activity. The substitutions on the aryl ring attached to this core structure significantly modulate the activity. For example, compounds with nitro (5h) and chloro (5e) substituents demonstrated high activity against S. aureus.[6] This suggests that electron-withdrawing groups on the aryl ring can enhance the antibacterial potency of the 3-chloro azetidinone scaffold.[11]

Enzyme Inhibition: Targeting Key Biological Pathways

The this compound scaffold is also a precursor for potent enzyme inhibitors, which are crucial for treating a wide range of diseases.[6][12] For example, chalcone derivatives, which can be synthesized from related aromatic aldehydes and ketones, have been identified as highly selective inhibitors of monoamine oxidase-B (MAO-B).[13] Inhibition of MAO-B is a key therapeutic strategy for Parkinson's disease as it increases dopamine levels in the brain.[13]

Mechanism of Action: Many of these derivatives act as competitive inhibitors. They possess a structural similarity to the enzyme's natural substrate, allowing them to bind to the active site. This binding is reversible and blocks the substrate from accessing the enzyme, thereby inhibiting its catalytic activity.

G cluster_0 Normal Enzyme Function cluster_1 Competitive Inhibition E1 Enzyme ES1 Enzyme-Substrate Complex E1->ES1 S1 Substrate S1->ES1 P1 Product ES1->P1 E2 Enzyme EI2 Enzyme-Inhibitor Complex (Inactive) E2->EI2 S2 Substrate S2->E2 Blocked I2 Inhibitor (Derivative) I2->EI2

Sources

A Comparative Spectroscopic Guide to the Synthesis of 3-Chloro-2-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Monitoring a Key Synthetic Transformation

In the landscape of pharmaceutical and agrochemical research, the synthesis of specifically substituted aromatic amines is a foundational step. 3-Chloro-2-fluorobenzylamine is a valuable building block, and confirming its successful synthesis from its precursors is paramount. This guide provides an in-depth comparison of the spectroscopic differences between this compound and two of its common precursors: 3-chloro-2-fluorobenzaldehyde and 3-chloro-2-fluorobenzonitrile. By understanding the characteristic spectral shifts in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), researchers can confidently track the progression of their reaction and verify the purity of their final product.

The Synthetic Pathway: A Spectroscopic Journey

The conversion of either 3-chloro-2-fluorobenzaldehyde or 3-chloro-2-fluorobenzonitrile to this compound involves a fundamental change in the functional group attached to the aromatic ring. These transformations, from an aldehyde (-CHO) or a nitrile (-CN) to a benzylamine (-CH₂NH₂), result in distinct and predictable changes in the spectroscopic fingerprint of the molecule. This guide will dissect these changes, providing the experimental data necessary for unambiguous identification.

Synthetic Pathway precursor1 3-Chloro-2-fluorobenzonitrile product This compound precursor1->product Reduction (e.g., LiAlH₄ or H₂/Catalyst) precursor2 3-Chloro-2-fluorobenzaldehyde precursor2->product Reductive Amination

Caption: Synthetic routes to this compound.

¹H NMR Spectroscopy: Unveiling the Protons

Proton NMR is a powerful tool for observing the changes in the electronic environment of hydrogen atoms during a chemical reaction. The conversion to this compound introduces a new set of protons—the benzylic (-CH₂) and amine (-NH₂) protons—which give rise to characteristic new signals.

Expected Changes:

  • Disappearance of Aldehyde or Nitrile Influence: The downfield singlet of the aldehydic proton (around 10.0 ppm) in 3-chloro-2-fluorobenzaldehyde will disappear. For 3-chloro-2-fluorobenzonitrile, the electronic influence of the nitrile group on the aromatic protons will be altered upon its reduction.

  • Appearance of Benzylamine Signals: Two new signals will appear for this compound: a singlet for the benzylic protons (-CH₂) typically between 3.8 and 4.5 ppm, and a broad singlet for the amine protons (-NH₂) which can vary in chemical shift depending on concentration and solvent, but is often found between 1.5 and 3.0 ppm.

  • Aromatic Region Shifts: The chemical shifts and coupling patterns of the aromatic protons will adjust due to the change in the electronic nature of the substituent, from the electron-withdrawing aldehyde or nitrile to the electron-donating aminoethyl group.

Comparative ¹H NMR Data:

CompoundAromatic Protons (ppm)Other Protons (ppm)
3-Chloro-2-fluorobenzonitrile Multiplet, ~7.4-7.8-
3-Chloro-2-fluorobenzaldehyde Multiplet, ~7.2-7.9Singlet, ~10.3 (CHO)
This compound Multiplet, ~7.0-7.4Singlet, ~3.9 (CH₂) Broad Singlet, ~1.7 (NH₂)

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides a detailed look at the carbon framework of a molecule. The functional group transformation at the benzylic position leads to significant and easily identifiable changes in the ¹³C NMR spectrum.

Expected Changes:

  • Functional Group Carbon Signal: The most dramatic change will be the disappearance of the nitrile carbon signal (around 115-120 ppm) or the aldehyde carbonyl carbon signal (around 190 ppm) and the appearance of a new signal for the benzylic carbon (-CH₂) in the 40-50 ppm range.

  • Aromatic Carbon Shifts: The chemical shifts of the aromatic carbons will also be affected by the change in the substituent's electronic properties.

Comparative ¹³C NMR Data:

CompoundAromatic Carbons (ppm)Functional Group Carbon (ppm)
3-Chloro-2-fluorobenzonitrile ~110-160~117 (CN)
3-Chloro-2-fluorobenzaldehyde ~125-160~191 (C=O)
This compound ~125-145~40 (CH₂)

FT-IR Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy is particularly useful for identifying the presence or absence of specific functional groups based on their characteristic vibrational frequencies.

Expected Changes:

  • Nitrile and Aldehyde Stretches: The strong, sharp C≡N stretching band around 2230 cm⁻¹ in 3-chloro-2-fluorobenzonitrile or the strong C=O stretching band around 1700 cm⁻¹ in 3-chloro-2-fluorobenzaldehyde will be absent in the spectrum of the product.[1]

  • Amine Stretches: The spectrum of this compound will exhibit new N-H stretching bands in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching.

  • C-N Stretch: A C-N stretching vibration will appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Key FT-IR Vibrational Frequencies (cm⁻¹):

CompoundC≡N StretchC=O StretchN-H StretchesAromatic C-H Stretch
3-Chloro-2-fluorobenzonitrile ~2230--~3050-3100
3-Chloro-2-fluorobenzaldehyde -~1700-~3050-3100
This compound --~3300-3500 (two bands)~3050-3100

Mass Spectrometry: Deciphering Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity. The change in the functional group will lead to different fragmentation pathways.

Expected Changes:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) will shift from m/z ~155 for the nitrile and m/z ~158 for the aldehyde to m/z ~159 for the benzylamine. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be observable for the molecular ion and any chlorine-containing fragments.

  • Fragmentation:

    • Precursors: 3-chloro-2-fluorobenzonitrile may show loss of CN (m/z 26). 3-chloro-2-fluorobenzaldehyde will likely show a fragment corresponding to the loss of the formyl group (-CHO, m/z 29) or a hydrogen radical.

    • Product: this compound is expected to show a prominent fragment from the cleavage of the C-C bond adjacent to the nitrogen, resulting in the loss of the amino group and a hydrogen (loss of NH₂ + H), leading to a stable tropylium-like ion. The base peak is often the fragment resulting from the loss of the NH₂ group.

MS_Fragmentation cluster_amine This compound Fragmentation cluster_aldehyde 3-Chloro-2-fluorobenzaldehyde Fragmentation M+ (m/z 159) M+ (m/z 159) [M-NH2]+ (m/z 143) [M-NH2]+ (m/z 143) M+ (m/z 159)->[M-NH2]+ (m/z 143) Loss of •NH2 M+ (m/z 158) M+ (m/z 158) [M-CHO]+ (m/z 129) [M-CHO]+ (m/z 129) M+ (m/z 158)->[M-CHO]+ (m/z 129) Loss of •CHO

Caption: Key mass spectrometry fragmentation pathways.

Experimental Protocols

1. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set the spectral width to cover the range of approximately -1 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

    • A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

2. FT-IR Spectroscopy

  • Sample Preparation:

    • Liquid Samples (or low melting solids): Place a drop of the neat liquid between two KBr or NaCl plates.

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the instrument and record the sample spectrum.

    • The spectrum is typically collected over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

3. Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS and typically yields the protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

The transformation from 3-chloro-2-fluorobenzaldehyde or 3-chloro-2-fluorobenzonitrile to this compound is clearly delineated by a suite of spectroscopic techniques. The appearance of characteristic benzylic and amine proton signals in ¹H NMR, the upfield shift of the benzylic carbon in ¹³C NMR, the emergence of N-H stretching bands in FT-IR, and the predictable shift in the molecular ion and fragmentation pattern in mass spectrometry provide a robust and multi-faceted confirmation of a successful synthesis. By leveraging these powerful analytical tools, researchers can proceed with confidence in the integrity of their synthesized materials.

References

A Senior Application Scientist's Guide to Catalyst Performance in 3-Chloro-2-fluorobenzylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the synthesis of substituted benzylamines is a frequent and critical task. 3-Chloro-2-fluorobenzylamine, a key structural motif in various pharmacologically active compounds, presents a unique synthetic challenge due to the presence of halogen substituents prone to side reactions. The selection of an appropriate catalytic system is paramount to achieving high yield, selectivity, and, where required, enantiopurity, while ensuring process efficiency and sustainability.

This guide provides an in-depth comparison of various catalytic strategies for the synthesis of this compound. We will move beyond a simple recitation of protocols to explore the underlying principles and causal relationships that govern catalyst performance, offering field-proven insights to inform your experimental design. The methodologies discussed are grounded in established chemical principles, ensuring a self-validating and trustworthy approach to your synthetic challenges.

Strategic Approaches to this compound Synthesis

The synthesis of the target molecule can be approached via several primary catalytic routes, each with its own set of advantages and challenges. The optimal choice depends on the available starting materials, desired purity, scalability, and whether a specific stereoisomer is required. The main strategies include:

  • Reductive Amination of 3-Chloro-2-fluorobenzaldehyde: A direct and atom-economical approach involving the condensation of the corresponding aldehyde with an amine source, followed by in-situ reduction of the resulting imine.

  • Hydrogenation of 3-Chloro-2-fluorobenzonitrile: A robust method for producing the primary amine from a stable nitrile precursor.

  • Buchwald-Hartwig Amination: A powerful cross-coupling method for forming the C-N bond by reacting a suitable 3-chloro-2-fluorobenzyl precursor with an amine source.

  • Asymmetric Synthesis (Chemo- and Biocatalytic): Essential for accessing enantiopure this compound, employing either chiral metal complexes or enzymes.

The following sections will dissect each of these strategies, comparing the performance of different catalysts with supporting data and detailed experimental protocols.

Reductive Amination of 3-Chloro-2-fluorobenzaldehyde

Reductive amination is a cornerstone of amine synthesis. The primary challenge in the context of 3-Chloro-2-fluorobenzaldehyde is the potential for hydrodehalogenation, where the catalyst inadvertently removes the chlorine atom, leading to impurity formation. Catalyst selection is therefore critical to ensure chemoselectivity.

dot

cluster_RA Reductive Amination Workflow A 3-Chloro-2-fluorobenzaldehyde + Amine Source (e.g., NH₃) B Imine Formation (Intermediate) A->B Condensation C Catalytic Reduction B->C [H₂] or H⁻ donor D This compound (Product) C->D High Selectivity E Dehalogenated Byproducts C->E Low Selectivity (Hydrodehalogenation) cluster_NH Nitrile Hydrogenation Pathway A 3-Chloro-2-fluorobenzonitrile B Iminonitrile Intermediate A->B + H₂, Catalyst C Primary Amine (Target Product) B->C + H₂, Catalyst D Secondary Amine (Byproduct) B->D + Primary Amine C->B + Imine cluster_BHA Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)-X(L) OA->PdII Ar-X LE Ligand Exchange PdII->LE H₂NR AmineComplex Ar-Pd(II)-NHR(L) LE->AmineComplex RE Reductive Elimination AmineComplex->RE Base RE->Pd0 Catalyst Regeneration Product Ar-NHR RE->Product

The Definitive Guide to Elucidating the Structure of 3-Chloro-2-fluorobenzylamine Derivatives: A Comparative Analysis Centered on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. For novel compounds such as 3-Chloro-2-fluorobenzylamine and its derivatives, understanding the exact spatial arrangement of atoms is the bedrock upon which we build hypotheses about biological activity, reactivity, and material properties. This guide offers a deep dive into the application of single-crystal X-ray crystallography for the structural elucidation of these halogenated organic molecules. We will explore the causality behind the experimental choices in this powerful technique, objectively compare its performance against viable alternatives like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, and provide the practical framework necessary for researchers to approach their own structural determination challenges.

The Unambiguous Power of Seeing: Why X-ray Crystallography Reigns Supreme for Absolute Structure Determination

At its core, the goal of structural analysis is to move from a 2D chemical drawing to a precise 3D model with defined bond lengths, bond angles, and stereochemistry. While several techniques can provide pieces of this puzzle, single-crystal X-ray diffraction (SCXRD) is unique in its ability to provide a direct, high-resolution snapshot of a molecule's structure in the solid state.[1][2] This technique is often considered the "gold standard" because it can unambiguously determine the absolute configuration of chiral molecules, a critical aspect in pharmaceutical development where enantiomers can have vastly different physiological effects.[3]

The fundamental principle of X-ray crystallography lies in the interaction of X-rays with the electron clouds of atoms arranged in a highly ordered crystal lattice.[4] When a beam of monochromatic X-rays strikes a crystal, the rays are diffracted in a specific pattern of intensities and angles.[5] By analyzing this diffraction pattern, we can reconstruct a three-dimensional map of the electron density within the crystal, and from this map, determine the precise location of each atom.[6]

A Comparative Overview of Structural Elucidation Techniques

While X-ray crystallography is unparalleled for its precision in the solid state, it is not the only tool at our disposal. A comprehensive understanding of the available techniques allows for the selection of the most appropriate method based on the sample's nature and the specific questions being asked.

TechniquePrincipleSample RequirementsKey AdvantagesKey Limitations
Single-Crystal X-ray Crystallography (SCXRD) X-ray diffraction from a single crystal.[4]High-quality single crystal (typically 0.1-0.3 mm).[7]Unambiguous 3D structure, absolute stereochemistry, high precision.[3]Crystal growth can be a major bottleneck; provides a static picture in the solid state.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[10]Soluble sample in a suitable deuterated solvent.[11]Provides structural information in solution, excellent for studying molecular dynamics and connectivity.Structure determination can be complex for novel compounds, does not directly provide a 3D model in the same way as XRD.[10]
Computational Modeling (e.g., DFT) Quantum mechanical calculations to predict the lowest energy conformation of a molecule.A hypothetical 2D structure.No experimental sample needed, can predict properties and guide synthesis.The predicted structure is a model and requires experimental validation; accuracy depends on the level of theory and basis set used.

The X-ray Crystallography Workflow in Practice: A Case Study of 4-Chlorobenzylamine

As a direct crystal structure of this compound is not publicly available, we will use the closely related compound, 4-Chlorobenzylamine , as a practical example to illustrate the experimental workflow. The principles and procedures detailed here are directly applicable to the target molecule. A crystal structure for 4-Chlorobenzylamine is available in the Crystallography Open Database (COD) under the identifier 1513062.[1]

Part 1: The Art and Science of Crystal Growth

The most critical and often the most challenging step in X-ray crystallography is obtaining a high-quality single crystal.[3][6] This requires inducing the molecules to pack in a highly ordered, repeating lattice. For small organic molecules like benzylamine derivatives, several techniques can be employed.

Common Crystallization Methods:

  • Slow Evaporation: A near-saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly. This is often the simplest starting point.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

For a compound like 4-Chlorobenzylamine, a typical approach would be to dissolve it in a solvent like ethanol or methanol and allow for the slow evaporation of the solvent at room temperature.

Part 2: From Crystal to Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray diffractometer. The crystal is then rotated while being irradiated with a beam of monochromatic X-rays, and the resulting diffraction pattern is recorded by a detector.[5]

Caption: Experimental workflow for X-ray diffraction data collection.

Part 3: Solving the Puzzle: Structure Solution and Refinement

The collected diffraction data, consisting of the positions and intensities of the diffraction spots, is processed to determine the unit cell dimensions and space group of the crystal. However, the phase information of the diffracted X-rays is lost during the experiment, leading to the "phase problem" in crystallography.[7] For small molecules, this is typically solved using direct methods, which are computational algorithms that can estimate the initial phases.

This initial solution provides a rough electron density map, from which an initial model of the molecule can be built. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

Experimental Data: The Crystal Structure of 4-Chlorobenzylamine

The following table summarizes key crystallographic data for 4-Chlorobenzylamine, providing a tangible example of the output of an SCXRD experiment.

ParameterValue
Chemical Formula C₇H₈ClN
Molecular Weight 141.60 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.34 Å, b = 5.89 Å, c = 10.12 Åα = 90°, β = 103.4°, γ = 90°
Volume 715.4 ų
Z (molecules per unit cell) 4
Density (calculated) 1.316 g/cm³
Data sourced from the Crystallography Open Database, entry 1513062.[1]

This data provides a wealth of precise information about how 4-Chlorobenzylamine molecules pack in the solid state, including the exact bond lengths and angles, which can be used to validate computational models and understand intermolecular interactions.

The Synergy of Techniques: A Holistic Approach to Structure Elucidation

While X-ray crystallography provides a definitive solid-state structure, a comprehensive understanding of a molecule like this compound often requires a multi-faceted approach.

  • NMR for Solution-State Confirmation: NMR spectroscopy would be the ideal complementary technique to study the structure and dynamics of the molecule in solution. 1D NMR (¹H and ¹³C) would confirm the basic connectivity, while 2D NMR techniques like COSY, HSQC, and HMBC could be used to piece together the complete molecular framework. This is particularly useful for confirming that the structure in solution is consistent with the solid-state structure determined by X-ray crystallography.

  • Computational Chemistry for Predictive Power: Before a single crystal is even grown, computational methods like Density Functional Theory (DFT) can be used to predict the most stable conformation of this compound. These predicted structures can aid in the interpretation of NMR data and can be compared against the final crystal structure to validate the accuracy of the computational model.

G cluster_0 Computational Approach cluster_1 Experimental Workflow cluster_2 Validation & Final Structure C Computational Modeling (e.g., DFT) P Predicted 3D Structure & Properties C->P V Validated Molecular Structure P->V Comparison & Validation S Synthesis of This compound NMR NMR Spectroscopy S->NMR XRD X-ray Crystallography S->XRD NMR_Data Solution Structure & Connectivity Data NMR->NMR_Data XRD_Data Solid-State 3D Structure XRD->XRD_Data NMR_Data->V Confirmation XRD_Data->V Definitive Structure

Caption: A synergistic workflow for comprehensive structure elucidation.

Conclusion

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A Comparative Guide to the Synthetic Utility of Chloro- vs. Fluoro-Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of halogenated moieties is a cornerstone of modern medicinal chemistry. Among these, chloro- and fluoro-substituted benzylamines represent a critical class of building blocks and intermediates. Their distinct physicochemical properties, arising from the fundamental differences between chlorine and fluorine, dictate their synthetic utility and ultimately influence the design and efficiency of synthetic routes toward complex molecular targets. This guide provides an in-depth, objective comparison of their performance in key organic transformations, supported by experimental data and detailed protocols.

Fundamental Physicochemical Disparities: The C-Cl vs. C-F Bond

The divergent synthetic applications of chloro- and fluoro-substituted benzylamines are rooted in the intrinsic properties of the carbon-halogen bond. The carbon-fluorine (C-F) bond is significantly shorter and stronger than the carbon-chlorine (C-Cl) bond due to the high electronegativity and small atomic radius of fluorine.[1] This results in a substantial difference in bond dissociation energies, with the C-F bond being considerably more robust (approx. 105.4 kcal/mol) than the C-Cl bond (approx. 78.5 kcal/mol).[2][3]

This fundamental difference in bond strength is a critical determinant of their reactivity. While the C-Cl bond is more susceptible to cleavage in various transformations, the C-F bond often remains intact, serving as a stable substituent that can modulate the electronic properties of the molecule.[4]

Performance in Cross-Coupling Reactions: A Tale of Two Halogens

Palladium-catalyzed cross-coupling reactions are a pillar of modern organic synthesis. In this arena, the reactivity of chloro- and fluoro-substituted benzylamines diverges significantly.

Chloro-substituted benzylamines are generally more reactive coupling partners in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The weaker C-Cl bond facilitates oxidative addition to the palladium catalyst, a crucial step in the catalytic cycle.[5] This often translates to milder reaction conditions and higher yields compared to their fluoro-analogs. For instance, in a deaminative coupling of benzylamines with arylboronic acids, 4-chlorobenzylamine provided a 76% yield, whereas 4-fluorobenzylamine gave a lower yield of 51% under the same conditions.[6]

Fluoro-substituted benzylamines , conversely, are often less reactive in traditional cross-coupling reactions targeting the C-F bond. The strength of the C-F bond makes its activation challenging, often requiring specialized catalyst systems or harsher reaction conditions.[2][3] However, this inertness can be a synthetic advantage, allowing for selective cross-coupling at other positions in the molecule while preserving the C-F bond.

Comparative Data: Deaminative Coupling of Halogenated Benzylamines with Phenylboronic Acid [6]

Benzylamine SubstrateProduct Yield (%)
4-Fluorobenzylamine51
4-Chlorobenzylamine76
4-Bromobenzylamine85
4-Iodobenzylamine89

Reaction conditions: benzylamine (2.0 mmol), phenylboronic acid (0.5 mmol), isoamyl nitrite (2.5 mmol), sodium carbonate (0.5 mmol), chloroform (1.25 mL), 60 °C, 24 h.

Role as Directing Groups in C-H Functionalization

The benzylamine moiety itself, or a derivative, can act as a directing group to guide the functionalization of C-H bonds. The nature of the halogen substituent can influence the efficiency and selectivity of these transformations.

Ortho-Functionalization: Both chloro- and fluoro-substituted benzylamines can be effective substrates for ortho-C–H functionalization. For instance, palladium-catalyzed ortho-selective C–H fluorination of oxalyl amide-protected benzylamines has been developed, providing a method for the synthesis of ortho-fluorinated benzylamines.[7] Similarly, copper-catalyzed C-H sulfonylation of benzylamines using a transient directing group has been shown to be effective for various substituted benzylamines, including those with fluoro and chloro substituents.[8][9]

Meta-Functionalization: The development of methods for meta-C–H functionalization is a significant area of research. Palladium(II)-catalyzed meta-C–H functionalizations of benzylamines have been achieved with broad substrate scope, tolerating both electron-donating and electron-withdrawing substituents, including halogens.[10]

The electronic effects of the halogen substituent can play a role in the reactivity of the substrate. The electron-withdrawing nature of both chlorine and fluorine can impact the acidity of the C-H bonds and the coordination of the directing group to the metal catalyst.

Experimental Workflow: Palladium-Catalyzed Ortho-Fluorination

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Oxalyl amide-protected benzylamine E Heating and Stirring A->E B Pd(OAc)₂ (catalyst) B->E C N-Fluorobenzenesulfonimide (NFSI) C->E D t-Amyl-OH (solvent) D->E F Quenching E->F G Extraction F->G H Column Chromatography G->H I Ortho-fluorinated benzylamine product H->I

Caption: Workflow for ortho-selective C-H fluorination of protected benzylamines.[7]

Applications in Medicinal Chemistry and Drug Discovery

The choice between a chloro or fluoro substituent on a benzylamine core can have profound implications for the biological activity and pharmacokinetic properties of a drug candidate.

Fluorine is often introduced to enhance metabolic stability, improve binding affinity, and modulate pKa.[11] The strong C-F bond is resistant to metabolic cleavage, which can increase the half-life of a drug. Furthermore, the high electronegativity of fluorine can lead to favorable interactions with biological targets.[12] A wide range of FDA-approved drugs contain fluorine, highlighting its importance in medicinal chemistry.[12]

Chlorine , while also an electron-withdrawing group, has different steric and electronic properties compared to fluorine. It can also contribute to metabolic stability and binding affinity.[13] There are over 250 FDA-approved drugs containing chlorine, demonstrating its significant role in pharmaceuticals.[13] The choice between chlorine and fluorine is often guided by structure-activity relationship (SAR) studies.[14]

Logical Relationship: Halogen Selection in Drug Design

G A Desired Physicochemical Properties (e.g., metabolic stability, binding affinity) B Structure-Activity Relationship (SAR) Studies A->B C Choice of Halogen B->C D Fluoro-substituted Benzylamine C->D Enhanced metabolic stability, specific electronic interactions E Chloro-substituted Benzylamine C->E Different steric profile, established synthetic routes

Caption: Decision-making process for halogen incorporation in drug discovery.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination Synthesis of a Substituted Benzylamine [15]

This protocol describes a general one-pot reductive amination to synthesize a secondary amine, which can be adapted for various substituted benzaldehydes and primary amines.

  • Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq.) and the primary amine (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, dichloromethane).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress of the reaction can be monitored by TLC.

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq.), portion-wise over 15-30 minutes.

  • Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired substituted benzylamine.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a Chloro-Substituted Benzylamine Derivative

This protocol provides a general method for the cross-coupling of a chloro-substituted benzylamine derivative with a boronic acid. Note that the amine functionality may require protection prior to the coupling reaction.

  • Reaction Setup: To a flame-dried Schlenk flask, add the chloro-substituted benzylamine derivative (1.0 eq.), the boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (e.g., SPhos, PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon, nitrogen). Add a degassed solvent system (e.g., toluene/water, dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Extraction: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the cross-coupled product.

Conclusion

The synthetic utility of chloro- versus fluoro-substituted benzylamines is a nuanced interplay of bond strengths, electronic effects, and their resulting reactivity in a wide array of chemical transformations. Chloro-substituted benzylamines are often the workhorses for cross-coupling reactions due to the greater lability of the C-Cl bond. In contrast, the robust C-F bond of fluoro-substituted benzylamines renders them less reactive in such transformations but makes them invaluable for introducing fluorine to modulate the properties of target molecules, a key strategy in modern drug discovery. The choice between these two classes of reagents is therefore a strategic one, dictated by the specific synthetic challenge and the desired properties of the final product. A thorough understanding of their comparative reactivity is essential for the rational design of efficient and effective synthetic routes in both academic and industrial research.

References

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Safety Operating Guide

Navigating the Disposal of 3-Chloro-2-fluorobenzylamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 3-Chloro-2-fluorobenzylamine, moving beyond mere compliance to foster a culture of safety and operational excellence within your laboratory.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's inherent risks is paramount. This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] Inhalation may lead to respiratory irritation.[1] Its thermal decomposition can generate highly toxic and corrosive gases, including carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[1]

Due to its halogenated aromatic amine structure, it is classified as a hazardous waste, necessitating a disposal protocol that mitigates risks to personnel and the environment.

Table 1: Hazard Identification and Personal Protective Equipment (PPE)

HazardGHS ClassificationRecommended Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Skin Corr. 1BChemical-resistant gloves (Nitrile or Neoprene recommended), lab coat, closed-toe shoes.[3]
Serious Eye Damage Eye Dam. 1Safety goggles and a face shield.[1][2]
Respiratory Irritation STOT SE 3Use only in a well-ventilated area or a chemical fume hood.[1]
Acute Toxicity (if swallowed) Acute Tox. 4 (Harmful)Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[1]

The Core Principle: Segregation of Halogenated Waste

The foundational step in the proper disposal of this compound is strict waste segregation. As a halogenated organic compound, it must never be mixed with non-halogenated solvent waste.[4] This is because halogenated wastes require specific high-temperature incineration to ensure complete destruction and to manage the resulting acidic gases.[2][5]

Waste_Segregation cluster_lab_bench Laboratory Operations cluster_waste_accumulation Satellite Accumulation Area 3_Chloro_2_fluorobenzylamine This compound (Pure or in solution) Halogenated_Waste Halogenated Organic Waste (Clearly Labeled Container) 3_Chloro_2_fluorobenzylamine->Halogenated_Waste Segregate Contaminated_Materials Contaminated Materials (Gloves, Wipes, Glassware) Contaminated_Materials->Halogenated_Waste Segregate Non_Halogenated_Waste Non-Halogenated Waste (Separate Container)

Caption: Workflow for the segregation of this compound waste.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedures for handling the pure chemical, solutions, and contaminated materials.

Part A: Disposal of Unused or Waste this compound (Pure or in Solution)
  • Container Selection:

    • Choose a clean, dry, and chemically compatible container with a secure, tight-fitting screw cap. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be in good condition, free from cracks or leaks.

  • Labeling:

    • Before adding any waste, affix a hazardous waste label to the container.

    • The label must clearly state "Hazardous Waste" and list all contents, including "this compound" and any solvents used. Avoid chemical formulas or abbreviations.[4]

    • Indicate the approximate concentration or percentage of each component.

  • Waste Accumulation:

    • Carefully transfer the waste into the designated, labeled container within a chemical fume hood.

    • Keep the waste container closed at all times, except when adding waste.[4]

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[6] The SAA should provide secondary containment to capture any potential leaks.

  • Arranging for Disposal:

    • Once the container is full or has been in storage for a designated period (consult your institution's guidelines, typically not exceeding one year), contact your facility's Environmental Health and Safety (EHS) department for pickup.[6]

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[4]

Part B: Disposal of Contaminated Materials

Materials such as gloves, absorbent pads, and disposable labware that come into contact with this compound are also considered hazardous waste.

  • Collection:

    • Collect all contaminated solid waste in a designated, leak-proof plastic bag or a labeled, rigid container.

    • The container or bag must be clearly marked as "Hazardous Waste" and list the contaminant "this compound".

  • Storage and Disposal:

    • Store the container for contaminated solids in the Satellite Accumulation Area alongside the liquid waste container.

    • Arrange for pickup by your EHS department along with other hazardous waste.

Part C: Decontamination of Reusable Glassware and Equipment

Thorough decontamination is crucial before reusable items are returned to general use or sent for repair.

  • Initial Rinse:

    • In a chemical fume hood, perform an initial rinse of the contaminated equipment with a suitable organic solvent (e.g., acetone or ethanol).

    • This rinsate is considered hazardous and must be collected in your designated "Halogenated Organic Waste" container.

  • Washing:

    • After the initial solvent rinse, wash the equipment with a laboratory detergent and hot water.[7]

    • Rinse thoroughly with tap water, followed by a final rinse with deionized water.[7]

  • Drying and Verification:

    • Allow the equipment to air dry completely before reuse.

    • For equipment being removed from service or sent for repair, a "Decontaminated" label should be affixed.[8]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, rehearsed emergency plan is critical.

Minor Spill (Contained within a Fume Hood)
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Containment: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand) to absorb the spill.[1]

  • Cleanup: Wearing appropriate PPE (double-glove with nitrile gloves, lab coat, and eye protection), carefully collect the absorbed material using non-sparking tools.

  • Disposal: Place the collected waste into a designated hazardous waste container and label it accordingly.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Major Spill (Outside of a Fume Hood) or Personal Exposure
  • Evacuate: Immediately evacuate the affected area. If a significant amount is spilled, activate the fire alarm to alert others and initiate a building evacuation.[1]

  • Rescue: If someone is exposed, remove them from the area if it is safe to do so. Remove any contaminated clothing.

  • Decontamination (Personnel):

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Use a safety shower if necessary.[9]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[9]

  • Seek Medical Attention: All cases of exposure require immediate medical evaluation. Provide the Safety Data Sheet (SDS) to the medical personnel.

  • Report: Report the incident to your supervisor and your institution's EHS department. Do not re-enter the spill area until it has been cleared by trained emergency responders.[9]

The Final Destination: High-Temperature Incineration

As a halogenated organic compound, the accepted and environmentally responsible method of final disposal for this compound is high-temperature incineration.[2][5] This process must be carried out in a licensed hazardous waste incineration facility.

Table 2: Incineration Parameters for Halogenated Organic Waste

ParameterRecommended ConditionRationale
Temperature ≥ 1100°C (2012°F)Ensures complete thermal destruction of the halogenated organic molecules.[2][5][10]
Residence Time ≥ 1.0 - 2.0 secondsProvides sufficient time at high temperature for the destruction reactions to complete.[10][11]
Post-Treatment Acid Gas ScrubberNeutralizes the corrosive hydrogen chloride (HCl) and hydrogen fluoride (HF) gases produced during combustion.[10]

By adhering to these rigorous, step-by-step procedures, you not only ensure regulatory compliance but also uphold the highest standards of laboratory safety and environmental responsibility. This commitment to meticulous chemical handling and disposal builds a foundation of trust and scientific integrity that is the hallmark of professional research.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-2-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 3-Chloro-2-fluorobenzylamine (CAS No. 72235-55-3). As a corrosive and hazardous compound, strict adherence to these protocols is mandatory to ensure personnel safety and operational integrity within the laboratory. This document is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven guidance that goes beyond standard safety data sheets.

Immediate Safety Briefing: The Critical Essentials

Before handling this compound, it is imperative to understand its primary hazards. This chemical is classified as a corrosive material that causes severe skin burns and serious eye damage.[1][2][3][4] It may also cause respiratory irritation.[2] Ingestion can be toxic.[4] Therefore, a comprehensive personal protective equipment (PPE) ensemble is not just recommended, it is required. All handling of this substance must occur within a certified chemical fume hood.[1] In case of any exposure, immediate medical attention is required.[1][3]

Hazard Analysis & Rationale for PPE Selection

The selection of appropriate PPE is directly dictated by the chemical and physical properties of this compound. As a halogenated benzylamine, its reactivity is influenced by the amine functional group and the halogen substituents on the benzene ring.[5] This structure contributes to its corrosive nature.

  • Dermal Corrosivity: The primary danger is severe skin burns upon contact.[1][2][3] Standard laboratory gloves may not offer sufficient protection for prolonged exposure. Therefore, a robust double-gloving system is mandated to provide a durable barrier against dermal absorption.

  • Ocular Hazard: The risk of serious and irreversible eye damage necessitates the use of chemical splash goggles in conjunction with a full-face shield.[1][2][6] Standard safety glasses are inadequate.

  • Respiratory Irritation: The potential for this compound to cause respiratory irritation, especially if aerosolized, makes working in open environments unsafe.[2] All operations must be conducted within a chemical fume hood to control vapor and aerosol exposure.[1][2]

  • Systemic Toxicity: While specific data on carcinogenicity and reproductive toxicity are not available, the acute toxicity and corrosive nature of the compound warrant a cautious approach, treating it as a substance with potential for systemic effects.[1]

Comprehensive PPE Ensemble for this compound

The following table summarizes the required PPE for handling this compound. This ensemble should be considered the minimum requirement for any procedure involving this substance.

Body Area Required PPE Specification and Rationale
Torso/Body Chemical-resistant lab coat or gownMust be long-sleeved with tight-fitting cuffs. A solid-front, back-closing gown made of a low-permeability fabric is preferred to protect the body and personal clothing from contamination.
Hands Double-gloving systemInner Glove: Powder-free nitrile glove. Outer Glove: A heavier duty, chemically resistant glove (e.g., butyl rubber or Viton™) should be worn over the inner glove. This provides a robust barrier against dermal absorption and minimizes risk if the outer glove is breached.[6][7]
Eyes/Face Chemical splash goggles and a full-face shieldGoggles must provide a complete seal around the eyes. A full-face shield must be worn over the goggles to protect the entire face from splashes.[1][2][3][6]
Respiratory Use within a chemical fume hoodAll handling must be performed in a properly functioning chemical fume hood. For situations with a high risk of aerosolization or in the event of a spill, a minimum of a half-mask respirator with organic vapor and acid gas cartridges is required.[1][8]
Feet Closed-toe shoesShoes must be made of a non-porous material. Disposable shoe covers should be considered for procedures with a high risk of spills.

Operational Plan: Step-by-Step Safety Protocols

A systematic approach to handling this compound is critical to prevent contamination and exposure.

Donning PPE

A structured approach to putting on PPE is crucial to avoid contamination.

  • Preparation: Ensure all necessary PPE is available and has been inspected for damage.

  • Gown/Lab Coat: Put on the lab coat or gown, ensuring it is securely fastened.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respiratory Protection: If required, perform a fit check on your respirator.

  • Eye and Face Protection: Put on safety goggles, followed by the face shield.

  • Outer Gloves: Don the second pair of chemically resistant gloves, ensuring the cuffs are pulled up over the sleeves of the gown.

Handling this compound
  • Engineering Controls: All work must be conducted in a designated area within a chemical fume hood. Ensure the fume hood has sufficient airflow and is functioning correctly.

  • Minimizing Aerosolization: Handle the substance in a manner that minimizes the formation of mists and aerosols.

  • Containment: Use appropriate secondary containment (e.g., a tray) to contain any potential spills.

Doffing PPE

The removal of PPE must be done carefully to prevent cross-contamination.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the sides.

  • Gown/Lab Coat: Remove the gown or lab coat, rolling it up with the contaminated side inward. Dispose of it in the appropriate waste stream.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Emergency Protocols: Spills and Exposure

Spill Response
  • Evacuate: Immediately alert others in the area and evacuate to a safe distance.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean up the spill.

  • Contain and Absorb: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill. Do not use combustible materials.

  • Collect: Carefully collect the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.

Personnel Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][3]

Decontamination & Disposal Plan

Equipment Decontamination

All non-disposable equipment that has come into contact with this compound must be thoroughly decontaminated. This should be done by rinsing with a suitable solvent (e.g., ethanol or acetone), followed by washing with soap and water. The initial rinsate must be collected and disposed of as hazardous waste.

Waste Disposal

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Segregation: Halogenated waste must be kept separate from non-halogenated waste to avoid increased disposal costs and ensure proper treatment.[9][10]

  • Containerization: Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.

  • Container Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[11] Subsequent rinses may also need to be collected depending on local regulations.

Diagram: PPE Selection Workflow

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Ensemble cluster_2 Action Start Handling this compound CheckHood Is work performed in a certified chemical fume hood? Start->CheckHood StopWork STOP WORK Relocate to Fume Hood CheckHood->StopWork No CheckAerosol Is there a high risk of aerosolization or spill? CheckHood->CheckAerosol Yes BasePPE Minimum PPE: - Chemical-resistant lab coat - Double gloves (Nitrile inner, Butyl/Viton outer) - Chemical splash goggles - Full-face shield Proceed Proceed with Caution BasePPE->Proceed BasePPE->Proceed AddRespirator Add Half-Mask Respirator (Organic Vapor/Acid Gas Cartridges) AddRespirator->BasePPE AddRespirator->Proceed CheckAerosol->BasePPE No CheckAerosol->AddRespirator Yes

Caption: PPE selection workflow for this compound.

References

  • This compound - SAFETY DATA SHEET. (2024, March 15).
  • This compound - SynQuest Laboratories.
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 31).
  • CAS 72235-55-3: this compound | CymitQuimica.
  • Personal Protective Equipment (PPE) - CHEMM.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Fisher Scientific. (2024, April 1).
  • (3-Chloro-2-fluorophenyl)methanamine | C7H7ClFN | CID 2773614 - PubChem.
  • 3-Fluorobenzylamine 97 100-82-3 - Sigma-Aldrich.
  • 3-Chloro-2,4-difluorobenzoic acid - Apollo Scientific.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth.
  • This compound | 72235-55-3 - ChemicalBook. (2025, September 25).
  • Personal protective equipment for handling 3-Chlorocathinone hydrochloride - Benchchem.
  • Understanding the Chemical Properties of 3-Chloro-2-Fluorobenzoic Acid. (2025, October 12).
  • Degradation of benzylamines during chlorination and chloramination - RSC Publishing.
  • Hazardous Waste Reduction - Environmental Health and Safety.
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19).

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